1-Bromo-5,5-dimethylhydantoin
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSAHVJVVZSZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433396 | |
| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7072-23-3 | |
| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Properties, Mechanisms, and Protocols
Editor's Note: This technical guide focuses on 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, CAS No. 77-48-5), a widely documented and utilized brominating agent. The originally requested topic, 1-Bromo-5,5-dimethylhydantoin (CAS No. 7072-23-3), lacks the extensive, verifiable experimental data in the public domain required to construct a guide that meets the necessary standards of scientific integrity and practical utility for our intended audience of researchers and drug development professionals. DBDMH, its close analog, offers a wealth of technical information and serves as an exemplary model for this class of reagents.
Section 1: Introduction to a Superior Brominating Agent
In the landscape of synthetic chemistry, the choice of a halogenating agent is pivotal, influencing reaction efficiency, selectivity, and overall process economy. While N-Bromosuccinimide (NBS) has long been a benchmark reagent, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a formidable alternative, offering significant advantages in stability, cost, and atom economy.[1]
DBDMH is a white to off-white crystalline solid derived from 5,5-dimethylhydantoin.[2] Its key structural feature is the presence of two bromine atoms attached to the nitrogen centers of the hydantoin ring. This configuration renders the bromine atoms electrophilic, making DBDMH a potent and versatile reagent for a wide array of organic transformations, including electrophilic aromatic and aliphatic brominations, as well as oxidations.[3][4] This guide provides an in-depth examination of its chemical properties, mechanistic behavior, and field-proven applications, designed to empower chemists to leverage its full potential.
Section 2: Physicochemical & Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. DBDMH is a stable solid, which simplifies handling and storage compared to liquid bromine. Its characteristics are summarized below.
Table 1: Physicochemical Properties of DBDMH
| Property | Value | Source(s) |
| CAS Number | 77-48-5 | [5] |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [2] |
| Molecular Weight | 285.93 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 197-199 °C (decomposes) | [7] |
| Solubility | Sparingly soluble in water. Soluble in ethanol and chloroform.[8] | [8] |
| Active Bromine Content | ~55.7% | [9] |
Table 2: Spectroscopic Data for DBDMH
| Spectrum Type | Key Features | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 284, 286, 288 (characteristic isotopic pattern for Br₂). Major fragments at m/z 70, 84, 120, 122. | |
| Infrared (IR) | Strong C=O stretching bands around 1720-1780 cm⁻¹. C-N stretching bands. | Inferred from structure |
| ¹H NMR | A single peak corresponding to the two equivalent methyl groups (C(CH₃)₂). The chemical shift is influenced by the solvent. | Inferred from structure |
| ¹³C NMR | Resonances for the quaternary carbon (C(CH₃)₂), the methyl carbons (-CH₃), and the two carbonyl carbons (C=O). | Inferred from structure |
Section 3: Synthesis & Quality Control
The laboratory-scale synthesis of DBDMH is a straightforward procedure involving the direct bromination of 5,5-dimethylhydantoin under basic conditions. The quality of the final product is paramount for reproducible results, necessitating a reliable method for quantifying its active bromine content.
Protocol 3.1: Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is adapted from established industrial procedures.[9]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5,5-dimethylhydantoin (0.50 mol) in an aqueous solution of sodium hydroxide (1.05 mol). Cool the solution to 0-5 °C in an ice-salt bath.
-
Bromination: Slowly add liquid bromine (1.00 mol) to the stirred, cooled solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The causality here is critical: exothermic bromination at higher temperatures can lead to the formation of undesired byproducts and decomposition.
-
Precipitation & Isolation: As bromine is added, a pale yellow solid (DBDMH) will precipitate from the solution. After the addition is complete, continue stirring the slurry at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is colorless and neutral to pH paper. This step is crucial to remove residual salts (NaBr) and base.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight. The final product should be a fine, crystalline powder.
Protocol 3.2: Quality Control via Iodometric Titration
The efficacy of DBDMH as a brominating agent is directly proportional to its active bromine content. This self-validating titration protocol confirms the purity of the synthesized reagent.
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the synthesized DBDMH into an Erlenmeyer flask.
-
Reaction: Add 50 mL of glacial acetic acid and 2 g of potassium iodide (KI). Swirl the flask to dissolve the solids. The DBDMH will oxidize the iodide (I⁻) to iodine (I₂), resulting in a dark brown solution.
-
Reaction: C₅H₆Br₂N₂O₂ + 2KI → C₅H₆N₂O₂ (DMH) + 2KBr + I₂
-
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.
-
Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Endpoint Determination: Add 1-2 mL of a starch indicator solution. The solution will turn deep blue/black. Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
-
Calculation: The active bromine content is calculated using the formula:
-
% Active Br = (V × N × 79.904 × 100) / (W × 1000)
-
Where: V = volume of Na₂S₂O₃ (mL), N = normality of Na₂S₂O₃, W = weight of DBDMH sample (g), and 79.904 is the atomic weight of bromine.
-
Diagram 3.1: Synthesis and QC Workflow for DBDMH
Caption: Workflow for DBDMH synthesis and quality control.
Section 4: Core Reactivity & Mechanistic Insights
DBDMH's utility stems from its ability to act as a source of electrophilic bromine (Br⁺) or bromine radicals (Br•), depending on the reaction conditions. It holds distinct advantages over NBS. Because DBDMH contains two bromine atoms, only half the molar equivalent is needed compared to NBS for the same degree of bromination, leading to less succinimide byproduct and a more favorable mass economy.[1]
Electrophilic Bromination
In polar solvents or in the presence of Lewis or Brønsted acids, the N-Br bond is polarized, making the bromine atom highly electrophilic. It is an excellent reagent for the bromination of activated aromatic rings, such as phenols and anilines, often showing high regioselectivity for the ortho position.
Diagram 4.1: Mechanism of Electrophilic Aromatic Bromination
Caption: Generalized mechanism for electrophilic aromatic bromination.
Radical Bromination
In nonpolar solvents like carbon tetrachloride and in the presence of a radical initiator (e.g., AIBN) or UV light, DBDMH serves as an excellent source of bromine radicals. This makes it highly effective for the bromination of allylic and benzylic positions, a reaction of immense importance in drug development for creating reactive handles for further functionalization.[6]
Section 5: Applications & Experimental Protocols
The versatility of DBDMH is best illustrated through its application in specific synthetic transformations. Below is a protocol for the selective bromination of an activated aromatic compound.
Protocol 5.1: Ortho-Monobromination of Phenol
This protocol demonstrates the high selectivity of DBDMH for the ortho-position of phenols under mild conditions, a transformation that can be challenging with elemental bromine.
-
Setup: To a solution of phenol (10 mmol) in 100 mL of chloroform (CHCl₃) in a round-bottom flask, add DBDMH (5.2 mmol, ~0.52 eq.) in one portion at room temperature with magnetic stirring.
-
Experimental Rationale: The use of a slight excess of the brominating agent ensures complete conversion of the limiting phenol reagent. Chloroform is an effective solvent that does not compete in the reaction. The reaction proceeds smoothly at room temperature, avoiding the need for heating which could lead to side products.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours, depending on the substrate.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted DBDMH. Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure o-bromophenol.
Section 6: Safety, Handling, & Storage
As a powerful oxidizing and corrosive agent, DBDMH requires careful handling. Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle the solid powder in a well-ventilated fume hood to avoid inhalation.[5]
-
Incompatibilities: DBDMH is a strong oxidizer. It must be kept away from combustible materials, organic solvents, strong reducing agents, acids, and bases to prevent fire or explosive reactions.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area. Keep it segregated from incompatible materials.
-
Spill & First Aid: In case of a spill, clear the area and sweep up the solid material using non-sparking tools. Avoid creating dust. For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, do NOT induce vomiting and seek immediate medical attention.[5]
Section 7: Conclusion
1,3-Dibromo-5,5-dimethylhydantoin is more than just an alternative to traditional brominating agents; it is a superior reagent in many respects. Its solid nature, high stability, excellent atom economy, and versatile reactivity in both electrophilic and radical pathways make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its fundamental chemical properties and employing the validated protocols described herein, chemists can achieve efficient, selective, and cost-effective brominations, accelerating the discovery and development of novel chemical entities.
References
- 1. This compound (7072-23-3) for sale [vulcanchem.com]
- 2. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 3. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Buy Online CAS Number 7072-23-3 - TRC - 1-Bromo-5,5-dimethyl-2,4- Imidazolidinedione | LGC Standards [lgcstandards.com]
- 7. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Introduction: Unveiling a Versatile N-Bromo Reagent
An In-Depth Technical Guide to 1-Bromo-5,5-dimethylhydantoin (CAS: 7072-23-3)
This compound (BDMH) is a heterocyclic organic compound belonging to the N-halamine family. Structurally, it is a derivative of hydantoin, a core motif found in various biologically active molecules.[1] While its more halogenated relatives, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), are widely recognized as disinfectants and industrial biocides, the mono-brominated BDMH holds significant value as a specialized reagent in synthetic organic chemistry.[2][3]
The key to its utility lies in the polarized Nitrogen-Bromine (N-Br) bond. The adjacent electron-withdrawing carbonyl groups render the bromine atom electrophilic, making BDMH an effective source of "Br+" (a bromonium ion equivalent).[4] This property allows it to function as a potent yet manageable brominating agent for a variety of organic transformations. This guide provides a comprehensive overview of BDMH, from its fundamental properties and synthesis to its reaction mechanisms and practical applications, offering researchers and drug development professionals a technical resource for leveraging this versatile compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7072-23-3 | [4][5] |
| Molecular Formula | C₅H₇BrN₂O₂ | [4][5][6] |
| Molecular Weight | 207.03 g/mol | [4][5] |
| IUPAC Name | 1-bromo-5,5-dimethylimidazolidine-2,4-dione | [4][5] |
| Appearance | White to off-white crystalline powder | [2][7] |
| Topological Polar Surface Area | 49.4 Ų | [5][6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Predicted pKa | 6.16 ± 0.10 | [6] |
While specific spectroscopic data for the mono-bromo variant is not extensively published, analysis of related structures provides insight. The ¹H NMR spectrum would be expected to show a singlet for the two methyl groups at C5 and a broad singlet for the N-H proton.[8] Infrared (IR) spectroscopy would reveal characteristic C=O stretching frequencies for the dione system.[9]
Synthesis and Manufacturing Principles
The synthesis of N-halo hydantoins generally involves the direct halogenation of the hydantoin precursor. While specific industrial-scale syntheses for this compound are proprietary, the fundamental approach can be extrapolated from established methods for related compounds like DBDMH.
A common strategy involves the reaction of 5,5-dimethylhydantoin with a brominating agent in an aqueous medium. The pH of the reaction is a critical parameter, typically controlled by the addition of a base like sodium hydroxide (NaOH) to neutralize the HBr byproduct and facilitate the reaction.[10]
A generalized protocol can be described as follows:
-
Precursor Preparation: 5,5-dimethylhydantoin is dissolved or slurried in an aqueous solution of an inorganic base (e.g., NaOH).
-
Bromination: A brominating agent, such as elemental bromine (Br₂), is added portion-wise to the cooled reaction mixture. For the synthesis of the mono-bromo derivative, a stoichiometric equivalent of the brominating agent would be used.
-
pH Control: The pH is carefully maintained within a specific range (e.g., 5.5 to 8.5) throughout the addition to ensure the desired product is formed and to prevent side reactions.[10]
-
Isolation: The product, being sparingly soluble in water, precipitates out of the reaction mixture.
-
Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.[11]
The causality behind this methodology is rooted in the acid-base chemistry of the hydantoin nucleus. The N-H proton is weakly acidic and can be deprotonated by a base, forming a nucleophilic hydantoin anion. This anion then attacks the electrophilic bromine source, forming the N-Br bond and regenerating the base's conjugate acid. Continuous pH control is essential to drive the reaction to completion and optimize yield.
Caption: Generalized workflow for the synthesis of BDMH.
Chemical Reactivity and Mechanism of Action
The synthetic utility of BDMH stems from its ability to act as an electrophilic brominating agent. The N-Br bond is highly polarized due to the two adjacent carbonyl groups, which are strongly electron-withdrawing. This polarization makes the bromine atom susceptible to nucleophilic attack.[12]
Mechanism: The Delivery of "Br+"
In the presence of a suitable nucleophile, such as an alkene or an electron-rich aromatic ring, BDMH delivers a bromonium ion equivalent. The reaction proceeds via a bromonium ion intermediate (in the case of alkenes) or a sigma complex (in the case of arenes), which is then quenched to yield the final brominated product. The 5,5-dimethylhydantoin anion generated is a stable leaving group, which can be protonated by any available proton source in the medium.
This reactivity profile makes BDMH a valuable alternative to other N-bromo reagents like N-bromosuccinimide (NBS) and its dibromo analog, DBDMH.[13][14] The choice between these reagents often depends on the specific substrate, desired selectivity, and reaction conditions. For instance, DBDMH provides two equivalents of electrophilic bromine, which can be advantageous for cost-effectiveness in large-scale reactions but may lead to over-bromination with highly activated substrates.[14] BDMH offers a single equivalent, allowing for more controlled mono-bromination.
Caption: Electrophilic bromination mechanism using BDMH.
Key Applications in Organic Synthesis
BDMH and its analogs are versatile reagents employed in a range of organic transformations. Their applications extend beyond simple bromination and highlight their utility as oxidants and reaction mediators.
Bromination of Alkenes and Arenes
The primary application of BDMH is the electrophilic bromination of unsaturated systems.
-
Alkenes: React with BDMH to form vicinal dibromides or bromohydrins (if the reaction is conducted in aqueous media). This transformation is fundamental in the synthesis of complex molecules where further functionalization of the double bond is required.[13]
-
Electron-Rich Arenes: Phenols, anilines, and other activated aromatic compounds can be selectively brominated. The reactivity can be modulated by the choice of solvent and the potential use of a catalyst.[14]
Synthesis of α-Bromo Ketones
α-Bromo ketones are crucial synthetic intermediates. A modern, one-pot protocol has been developed using DBDMH to convert alkenes into α-bromo ketones directly in water, functioning as both a bromine source and an oxidant.[15][16] A similar pathway is accessible using BDMH, where the initial bromohydrin formed from the alkene is oxidized in situ.
General Protocol for Alkene to α-Bromo Ketone Conversion:
-
An alkene is suspended in water.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is added.[15]
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product is extracted with an organic solvent, washed, dried, and purified.[15] This method is notable for its environmental friendliness (using water as a solvent) and efficiency.
Oxidation Reactions
The positive halogen in N-halamines enables them to act as mild oxidizing agents. For example, DBDMH has been used for the efficient oxidation of thiols to disulfides under mild, and even solvent-free, conditions.[13] This application is highly relevant in peptide and protein chemistry.
Catalyst for Other Transformations
Beyond being a direct reactant, N-halo hydantoins can catalyze other reactions. DBDMH has been shown to be an effective catalyst for:
-
Esterification: Promoting the direct esterification of carboxylic acids and alcohols under neat (solvent-free) conditions.[17]
-
Aldol Condensation: Catalyzing the self-aldol condensation of aldehydes.[17]
-
Biginelli Reaction: Synthesizing dihydropyrimidinones in a one-pot, three-component reaction under solvent-free conditions.[18]
These catalytic applications underscore the reagent's ability to activate functional groups, expanding its utility far beyond simple halogenation.
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is critical to ensure laboratory safety. It is classified as an oxidizing solid and can be corrosive.[19]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19]
-
Incompatible Materials: Keep away from combustible materials, reducing agents, strong bases, and moisture. Contact with organic matter or other incompatible materials may cause a fire or violent reaction.[19][21][22]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid creating dust.[19][20]
Storage Recommendations:
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[19]
-
Keep away from heat, sunlight, and all sources of ignition.[19]
-
Store locked up and segregated from incompatible materials.[20]
Spill & First Aid Procedures:
-
Spills: In case of a spill, contain the material using dry sand or earth. Do not use combustible materials like sawdust.[19] Sweep up the material, place it in a labeled container, and dispose of it as hazardous waste.
-
Skin/Eye Contact: Causes skin burns and serious eye damage. Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[20][23]
-
Ingestion: Harmful if swallowed. Rinse mouth with water and do NOT induce vomiting. Seek immediate medical attention.[20][21]
Conclusion
This compound is a highly functional reagent with significant applications in modern organic synthesis. Its role as a stable, solid source of electrophilic bromine makes it an attractive alternative to liquid bromine and other N-bromo compounds. While its primary function is in bromination reactions, its utility as an oxidant and a catalyst for a variety of transformations demonstrates its versatility. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling requirements allows for the safe and effective incorporation of this powerful synthetic tool into their experimental designs.
References
- 1. jchemrev.com [jchemrev.com]
- 2. DBDMH - Wikipedia [en.wikipedia.org]
- 3. BCDMH - Wikipedia [en.wikipedia.org]
- 4. This compound (7072-23-3) for sale [vulcanchem.com]
- 5. This compound | C5H7BrN2O2 | CID 9964414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. irochemical.com [irochemical.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Bromo-3-chloro-5,5-dimethyl hydantoin [webbook.nist.gov]
- 10. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 14. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 15. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. cdn.chemservice.com [cdn.chemservice.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
- 23. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]
1-Bromo-5,5-dimethylhydantoin mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 1-Bromo-5,5-dimethylhydantoin (DBDMH)
For Researchers, Scientists, and Drug Development Professionals
This compound (DBDMH) is a versatile N-halamine compound widely recognized for its potent antimicrobial properties and its utility as a brominating and oxidizing agent in organic synthesis. This technical guide provides a comprehensive exploration of the core mechanisms underpinning the multifaceted reactivity of DBDMH. We will delve into the fundamental chemical processes that govern its efficacy as a disinfectant, detailing the generation of the primary biocidal agent, hypobromous acid (HOBr), and its subsequent interactions with microbial cells. Furthermore, this guide will elucidate the mechanistic pathways through which DBDMH participates in various organic transformations, including electrophilic bromination and oxidation reactions. By synthesizing established scientific principles with practical insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of DBDMH's mechanism of action, thereby facilitating its informed application in both research and industrial settings.
PART 1: The Core Directive: Unveiling the Dual Personality of DBDMH
This compound is a stable, crystalline solid that serves as a convenient and effective source of active bromine.[1] Its mechanism of action is fundamentally rooted in its chemical structure, specifically the polarized nitrogen-bromine (N-Br) covalent bond. This inherent electronic characteristic dictates its reactivity and allows it to function through two primary mechanistic pathways:
-
Aqueous Hydrolysis for Disinfection: In aqueous environments, DBDMH undergoes hydrolysis to release hypobromous acid (HOBr), a powerful antimicrobial agent.[1][2] This is the principal mechanism behind its widespread use as a disinfectant in water treatment and sanitation.[3][4]
-
Direct & Catalytic Action in Organic Synthesis: In organic solvents, DBDMH can act as a source of electrophilic bromine ("Br+") or bromine radicals, enabling a wide range of bromination and oxidation reactions.[5][6] It serves as a stable and safer alternative to liquid bromine or N-bromosuccinimide (NBS) for many synthetic transformations.[1][7]
This guide will dissect these two core functions, providing a detailed examination of the underlying chemical principles and their practical implications.
PART 2: Scientific Integrity & Logic: A Mechanistic Deep Dive
The Disinfection Mechanism: A Tale of Hydrolysis and Oxidation
The primary application of DBDMH as a biocide hinges on its ability to generate hypobromous acid in water.[8] This process is initiated by the hydrolysis of the N-Br bond.
Upon dissolution in water, DBDMH undergoes a stepwise hydrolysis to release hypobromous acid and the parent 5,5-dimethylhydantoin (DMH) molecule.[1]
The reaction can be summarized as follows:
C₅H₆Br₂N₂O₂ (DBDMH) + 2H₂O ⇌ 2HOBr + C₅H₈N₂O₂ (DMH)
This equilibrium is crucial for the sustained release of the active disinfectant. The gradual hydrolysis ensures a continuous supply of HOBr, providing long-lasting antimicrobial activity.
Experimental Protocol: Quantification of DBDMH Hydrolysis
A common method to monitor the hydrolysis and stability of DBDMH in water involves chemiluminescence.
Objective: To determine the rate of hydrolysis of DBDMH by measuring the decay of its chemiluminescent reaction with luminol.
Methodology:
-
Prepare a stock solution of DBDMH in a suitable organic solvent (e.g., acetonitrile) to ensure accurate initial concentration.
-
Prepare a buffered aqueous solution at a specific pH (e.g., pH 7).
-
Initiate the hydrolysis by adding a known amount of the DBDMH stock solution to the buffered aqueous solution at a constant temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately mix the aliquot with an alkaline solution of luminol.
-
Measure the intensity of the chemiluminescence produced using a luminometer.
-
The decay in chemiluminescence intensity over time corresponds to the hydrolysis of DBDMH.[9]
Self-Validation: The use of a buffered solution ensures that the pH, a critical factor in hydrolysis rate, remains constant.[9] A control reaction without DBDMH should be run to account for any background luminescence.
Hypobromous acid is a potent oxidizing agent and is the primary species responsible for the biocidal activity of DBDMH.[10] Its mechanism of action against microorganisms involves several key steps:
-
Cell Wall and Membrane Disruption: HOBr readily penetrates the cell walls of bacteria, fungi, and viruses.
-
Oxidation of Cellular Components: Once inside the cell, HOBr oxidizes essential cellular components, including enzymes and proteins. This is achieved through the transfer of its bromine atom, which acts as a source of "Br+".[3]
-
Inhibition of Metabolic Pathways: The oxidation of key enzymes disrupts critical metabolic pathways, such as glycolysis and cellular respiration, leading to metabolic arrest.
-
DNA Damage: HOBr can also cause damage to nucleic acids, although this is generally considered a secondary mechanism of inactivation.
The overall disinfection process can be represented as:
HOBr + live pathogens → Br⁻ + dead pathogens[3]
Diagram: Disinfection Mechanism of DBDMH
Caption: Hydrolysis of DBDMH to generate hypobromous acid and subsequent microbial inactivation.
The Organic Synthesis Mechanism: A Versatile Reagent
In the realm of organic chemistry, DBDMH is a valuable reagent for a variety of transformations, primarily as a source of electrophilic bromine and as an oxidizing agent.[1][11]
DBDMH is an effective reagent for the bromination of a wide range of organic substrates, including electron-rich arenes, alkenes, and alkynes.[1][7] The reaction mechanism can proceed through either an electrophilic addition or substitution pathway, depending on the substrate.
For the bromination of an alkene, the mechanism involves the electrophilic attack of the "Br+" from DBDMH on the electron-rich double bond, forming a bromonium ion intermediate. This is followed by nucleophilic attack by the bromide ion (or another nucleophile) to yield the dibrominated product.[7]
Diagram: Electrophilic Bromination of an Alkene
Caption: Electrophilic addition of bromine from DBDMH to an alkene.
DBDMH is also a potent oxidizing agent, capable of oxidizing a variety of functional groups. Common applications include the oxidation of alcohols to aldehydes and ketones, and thiols to disulfides.[12][13]
The oxidation of a primary alcohol to an aldehyde, for instance, is believed to proceed through the formation of an intermediate alkyl hypobromite, which then undergoes elimination to yield the carbonyl compound.
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
Objective: To synthesize a ketone from a secondary alcohol using DBDMH as the oxidant.
Methodology:
-
Dissolve the secondary alcohol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add DBDMH (typically 0.5 to 1.0 equivalents) to the solution. The reaction is often carried out at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any remaining active bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by column chromatography or distillation to obtain the pure ketone.[13]
Self-Validation: The disappearance of the starting alcohol and the appearance of the product spot on the TLC plate indicate a successful reaction. The identity and purity of the final product can be confirmed by spectroscopic methods such as NMR and IR.
PART 3: Data Presentation and Visualization
Quantitative Data Summary
The efficacy of DBDMH as a disinfectant has been demonstrated in numerous studies. The following table summarizes representative data on the reduction of common foodborne pathogens on meat surfaces.
| Microorganism | Initial Population (log CFU/cm²) | DBDMH Treatment (log reduction) | Reference |
| E. coli O157:H7 | ~6 | 1.6 - 2.1 | [14][15] |
| Salmonella | ~6 | 0.7 - 2.3 | [14][15] |
| Aerobic Plate Count | ~8.6 | 2.8 - 3.6 | [14][15] |
| Enterobacteriaceae | ~8.6 | 2.8 - 3.6 | [14][15] |
Note: The effectiveness of DBDMH can be influenced by factors such as concentration, contact time, temperature, and the presence of organic matter.
Conclusion
This compound is a remarkably versatile compound with a well-defined yet multifaceted mechanism of action. Its efficacy as a disinfectant is attributed to the controlled release of hypobromous acid in aqueous solutions, which acts as a potent oxidizing agent to inactivate a broad spectrum of microorganisms. In the realm of organic synthesis, DBDMH serves as a safe and efficient reagent for a variety of bromination and oxidation reactions, proceeding through electrophilic and radical pathways. A thorough understanding of these core mechanisms is paramount for optimizing its application in diverse scientific and industrial endeavors, from ensuring water safety to advancing the synthesis of novel chemical entities.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [chemicalbook.com]
- 3. DBDMH - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound (7072-23-3) for sale [vulcanchem.com]
- 6. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 7. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Quantification of dibromodimethylhydantoin disinfectants in water by chemiluminescent method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypobromous acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. ars.usda.gov [ars.usda.gov]
- 15. Effectiveness of 1,3-dibromo-5,5 dimethylhydantoin on reduction of Escherichia coli O157:H7- and Salmonella-inoculated fresh meat - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-bromo-5,5-dimethylhydantoin
An In-Depth Technical Guide to the Synthesis of 1-Bromo-5,5-dimethylhydantoin
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile N-halamine compound. Primarily utilized as a stable and efficient brominating agent and a biocidal disinfectant, its synthesis is of significant interest to researchers in organic chemistry and drug development. This document elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical aspects of process control, safety, and product characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Significance
This compound is a derivative of the heterocyclic compound dimethylhydantoin. It serves as a valuable reagent in organic synthesis, offering a solid, manageable source of electrophilic bromine, making it a safer and often more selective alternative to liquid bromine.[1] Its primary mechanism of action involves the release of hypobromous acid (HOBr) in the presence of water, which is a potent disinfecting agent and a source of "Br+" for electrophilic reactions.[2] In synthetic chemistry, it is employed for the bromination of a wide range of substrates, including electron-rich aromatic compounds, alkenes, and ketones.[3][4]
The controlled and reliable synthesis of this reagent is paramount for its effective application. This guide focuses on the most prevalent and scalable synthetic route: the direct N-bromination of 5,5-dimethylhydantoin.
The Chemical Rationale: Mechanism of Synthesis
The synthesis of this compound is achieved through the electrophilic bromination of the nitrogen atom of the 5,5-dimethylhydantoin precursor. The reaction is critically dependent on the nucleophilicity of the nitrogen atom, which is enhanced by deprotonation under basic conditions.
Causality of Experimental Choices:
-
Base-Mediated Deprotonation: The N-H bond in the hydantoin ring is acidic. The addition of a base, such as sodium hydroxide (NaOH), is essential to deprotonate the nitrogen atom, forming a highly nucleophilic hydantoin anion. This anion is the active species that attacks the electrophilic bromine source.
-
Electrophilic Bromine Source: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation. The Br-Br bond is polarized, allowing one bromine atom to act as an electrophile.
-
pH Control: Maintaining the pH within a specific range (typically 5.5 to 8.5) is crucial.[5] If the pH is too low, the hydantoin nitrogen is not sufficiently deprotonated, leading to a slow or incomplete reaction. Conversely, if the pH is too high, it can promote the hydrolysis of the product and undesirable side reactions.
-
Temperature Management: The bromination reaction is exothermic. Conducting the synthesis at low temperatures (e.g., 0-10 °C) is necessary to control the reaction rate, prevent the formation of byproducts, and minimize the loss of volatile bromine.
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the synthesis.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Adherence to the specified conditions is critical for success.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| 5,5-Dimethylhydantoin | >98% Purity | Starting Material |
| Sodium Hydroxide (NaOH) | Pellets, >97% Purity | Base for deprotonation |
| Bromine (Br₂) | >99.5% Purity | Brominating Agent |
| Deionized Water | High Purity | Reaction Solvent |
| Three-Neck Round Bottom Flask | Appropriate Volume | Reaction Vessel |
| Mechanical Stirrer | Ensure Homogeneous Mixture | |
| Dropping Funnel | Controlled addition of Bromine | |
| Thermometer | Monitor Reaction Temperature | |
| Ice Bath | Temperature Control | |
| Buchner Funnel & Filter Flask | Product Isolation (Filtration) | |
| pH Meter or pH Strips | Monitor and Control Reaction pH |
Step-by-Step Methodology
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Bromine is highly corrosive, toxic, and volatile. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[6]
-
Preparation of Hydantoin Solution: In a three-neck round bottom flask equipped with a mechanical stirrer and thermometer, dissolve 5,5-dimethylhydantoin (1.0 mol) in a solution of sodium hydroxide (1.0 mol) in deionized water. Stir until all solids have dissolved.
-
Temperature Control: Cool the flask in an ice bath until the internal temperature of the solution is between 0-5 °C.
-
Bromine Addition: Place bromine (1.0 mol) in a dropping funnel. Add the bromine to the stirred hydantoin solution dropwise at a rate that maintains the internal temperature below 10 °C. The solution will turn from colorless to a yellow/orange as the product precipitates.
-
pH Monitoring and Adjustment: During the bromine addition, monitor the pH of the reaction mixture. Maintain the pH between 5.5 and 8.5 by adding a 20% aqueous NaOH solution as needed.[5]
-
Reaction Completion: After the bromine addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-10 °C to ensure the reaction goes to completion.
-
Product Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove sodium bromide and any unreacted starting materials.
-
Drying: Dry the white to off-white crystalline product under vacuum at a temperature not exceeding 50 °C.
Expected Outcome
Following this protocol typically results in yields ranging from 85-95%.[1] The final product should be a white or faintly yellow crystalline solid.
Product Characterization and Quality Control
Verifying the identity and purity of the synthesized this compound is a critical step.
Physical and Spectroscopic Analysis
| Analysis Method | Expected Result |
| Melting Point | 197–199 °C (with decomposition).[7] |
| ¹H NMR (CDCl₃) | A singlet corresponding to the two methyl groups (6H) is expected. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the quaternary carbon, the methyl carbons, and the two carbonyl carbons are expected. |
Active Bromine Content (Trustworthiness)
The most important quality control measure is the determination of the active bromine content, which validates the efficacy of the material as a brominating agent. This is typically performed by iodometric titration.[7]
Titration Protocol:
-
Accurately weigh a sample of the product.
-
Dissolve the sample in a suitable solvent (e.g., acetic acid).
-
Add an excess of potassium iodide (KI) solution. The active bromine will oxidize the iodide (I⁻) to iodine (I₂), resulting in a characteristic brown color.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.
-
Add a starch indicator solution (which will turn dark blue in the presence of iodine).
-
Continue the titration until the blue color disappears.
-
The active bromine content can be calculated from the volume of titrant used. The theoretical active bromine content is a key benchmark for purity.
Safety, Handling, and Storage
Authoritative Grounding: The handling of N-halo compounds requires strict adherence to safety protocols due to their oxidizing and corrosive nature.
Hazard Identification
-
This compound: An oxidizer that may intensify fire. It is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed.[6][8]
-
Bromine: Extremely corrosive and toxic. Causes severe burns upon contact with skin, eyes, and the respiratory tract. Inhalation can be fatal.
-
Sodium Hydroxide: Corrosive. Causes severe burns to skin and eyes.
Handling and PPE
-
Engineering Controls: Always handle this compound and its reagents in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), a full-face shield, safety goggles, and a chemical-resistant apron or lab coat.[9]
-
Contingency: An emergency eyewash station and safety shower must be immediately accessible.
Storage
-
Store in a cool, dry, well-ventilated area away from combustible materials, organic matter, and reducing agents.[9]
-
Keep the container tightly sealed and protected from light and moisture to prevent decomposition.[7]
Conclusion
The synthesis of this compound via the direct bromination of its parent hydantoin is a robust and scalable method. The key to achieving high yield and purity lies in the meticulous control of reaction parameters, particularly temperature and pH. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented in this guide, researchers and drug development professionals can reliably produce this important chemical reagent for a wide array of applications.
References
- 1. This compound (7072-23-3) for sale [vulcanchem.com]
- 2. DBDMH - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 4. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
1-Bromo-5,5-dimethylhydantoin solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-5,5-dimethylhydantoin
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key reagent in organic synthesis and biocide formulations. Aimed at researchers, chemists, and drug development professionals, this document delves into the physicochemical properties governing its solubility, presents available qualitative and quantitative data in various organic solvents, and offers a robust, field-tested protocol for experimental solubility determination. Emphasis is placed on the theoretical underpinnings of solubility behavior and critical safety considerations related to solvent compatibility.
Introduction: The Significance of Solubility for a Versatile Reagent
This compound (DBDMH) is a heterocyclic organic compound containing a reactive N-Br bond. This feature makes it a valuable source of electrophilic bromine, positioning it as a crucial reagent for a variety of chemical transformations. Its applications range from serving as a stable brominating agent in complex organic syntheses to acting as a potent biocide in water treatment and disinfectant formulations.
For any of these applications, understanding the compound's solubility is a paramount concern. In chemical synthesis, solubility dictates the choice of reaction medium, influences reaction kinetics, and impacts product purification. In formulation science, it governs the delivery of the active agent and the stability of the final product. This guide provides the foundational knowledge required to effectively handle and deploy this compound in a laboratory or industrial setting.
A Note on Nomenclature: The term "DBDMH" is frequently used in literature to refer to the related compound 1,3-Dibromo-5,5-dimethylhydantoin . This guide focuses specifically on the mono-brominated species (CAS 7072-23-3). However, due to a greater abundance of published data for the di-bromo analogue (CAS 77-48-5), its solubility data is included for comparative purposes, as the structural similarity suggests analogous solubility trends. All data will be clearly attributed to the specific compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces. Key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 7072-23-3 | [1] |
| Molecular Formula | C₅H₇BrN₂O₂ | [2][3] |
| Molecular Weight | 207.03 g/mol | [2][3] |
| Appearance | White crystalline solid | [3] |
| LogP (octanol/water) | 0.75 | [3] |
| Hydrogen Bond Donors | 1 (from the N-H group) | [3] |
| Hydrogen Bond Acceptors | 2 (from the C=O groups) | [3] |
The LogP value of 0.75 indicates that the molecule has a relatively balanced hydrophilic-lipophilic character, suggesting it will not be soluble in highly nonpolar solvents nor extremely soluble in water, but will favor moderately polar organic solvents. The presence of both a hydrogen bond donor (N-H) and two acceptors (C=O) allows for specific interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone).
Solubility Profile in Organic Solvents
The principle of "like dissolves like" is the primary determinant of solubility. Solvents that can form similar intermolecular forces to the solute will be more effective at dissolving it.
Qualitative and Quantitative Solubility Data
The following table summarizes the available solubility data. It is critical to note that most quantitative data is for the di-bromo analogue, which provides a useful, albeit indirect, reference.
| Solvent | Solvent Type | This compound Solubility | 1,3-Dibromo-5,5-dimethylhydantoin Solubility | Source |
| Acetone | Polar Aprotic | Soluble | Soluble | [3][4][5] |
| Ethanol | Polar Protic | Not specified | Soluble | [4][5][6] |
| Chloroform | Chlorinated | Not specified | Soluble | [4][5] |
| Benzene | Aromatic | Not specified | Soluble | [5][6] |
| Diethyl Ether | Ether | Not specified | Soluble | [5][6] |
| Toluene | Aromatic | Not specified | Soluble (especially when hot) | |
| Carbon Tetrachloride | Chlorinated | Not specified | 0.09 g/100mL (0.003 M) @ 25°C0.69 g/100mL (0.024 M) @ 76.5°C | [4][5] |
| Water | Polar Protic | Limited solubility | Slightly soluble (~0.1-0.2 g/100mL @ 20°C) | [3][4][5][7] |
Interpretation of Solubility Behavior
-
High Solubility in Polar Aprotic Solvents (e.g., Acetone): Acetone's large dipole moment allows it to solvate the polar hydantoin ring effectively. The carbonyl groups of acetone can interact favorably with the partial positive charges on the DBDMH molecule, while the lack of hydrogen bond donation from the solvent prevents competition with the solute's own N-H group.
-
Good Solubility in Protic Solvents (e.g., Ethanol): Ethanol can act as both a hydrogen bond donor and acceptor, allowing it to form strong hydrogen bonds with the carbonyl (acceptor) and N-H (donor) sites on the DBDMH molecule, leading to effective solvation.
-
Moderate Solubility in Less Polar Solvents (e.g., Chloroform, Benzene, Toluene): While less polar, these solvents can still engage in dipole-dipole and van der Waals interactions. The solubility of the di-bromo analogue in hot toluene suggests that the dissolution process is endothermic, requiring energy (heat) to overcome the crystal lattice energy of the solid.
-
Low Solubility in Nonpolar and Aqueous Media: The molecule's polarity and hydrogen bonding capability are too mismatched for effective dissolution in nonpolar alkanes. Conversely, while it has polar groups, the overall organic structure limits its solubility in water.[3]
Experimental Protocol: Isothermal Shake-Flask Method
To ensure trustworthy and reproducible results, a well-controlled experimental procedure is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[8]
Causality: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. Agitation ensures the maximum surface area is exposed for dissolution, and a sufficient equilibration time allows the system to reach a steady state.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess is critical to ensure that the final solution is truly saturated.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Place the sealed vial in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Temperature control is the most critical variable for accurate solubility measurement.[8]
-
Agitation: Agitate the slurry for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments should be run to determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vial to sit undisturbed in the temperature bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter). The filtration step is a self-validating measure to ensure no solid particulates are transferred. The syringe and filter should be pre-equilibrated to the working temperature to prevent precipitation upon sampling.
-
Analysis (Gravimetric):
-
Dispense the filtered aliquot into a pre-weighed, clean, and dry weighing dish. Record the exact volume or mass of the solution transferred.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed without decomposing the compound.
-
-
Calculation: The solubility (S) is calculated as: S (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Critical Safety and Handling Considerations
Authoritative Insight: While solubility data is essential, understanding the reactivity of the solute-solvent system is a matter of safety and experimental integrity. N-halo compounds like DBDMH are potent oxidizing agents.
-
Solvent Incompatibility: Studies on the related N-Bromosuccinimide (NBS) have shown that it can undergo hazardous, autocatalytic decomposition when mixed with certain common laboratory solvents, particularly amides (like DMF), tetrahydrofuran (THF), and toluene.[9][10] Similar reactivity has been noted for 1,3-Dibromo-5,5-dimethylhydantoin.[9] It is imperative to exercise extreme caution when using these solvents with DBDMH, especially at elevated temperatures. A preliminary small-scale safety test is strongly advised.
-
General Handling: DBDMH is an oxidizer and can cause severe skin and eye irritation.[11] Always handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Keep away from combustible materials, moisture, and sources of heat.[6][11]
Conclusion
This compound exhibits a solubility profile consistent with its moderately polar, hydrogen-bonding structure. It is readily soluble in polar organic solvents like acetone and alcohols, with limited solubility in water and nonpolar media. While quantitative data for the mono-bromo compound is scarce, data from its di-bromo analogue provides a useful framework for estimating its behavior. For precise applications, the experimental determination of solubility using a robust method like the isothermal shake-flask protocol is essential. Finally, paramount importance must be given to safety, particularly the potential for hazardous incompatibilities with certain organic solvents.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H7BrN2O2 | CID 9964414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (7072-23-3) for sale [vulcanchem.com]
- 4. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [chemicalbook.com]
- 5. 1,3-Dibromo-5,5-dimethylhydantoin CAS#: 77-48-5 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. DBDMH - Wikipedia [en.wikipedia.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-bromo Hydantoins
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-bromo hydantoins represent a pivotal class of reagents in modern organic synthesis and drug development. Their unique structural features impart a versatile reactivity profile, rendering them highly effective as brominating and oxidizing agents. This guide provides a comprehensive exploration of the physical and chemical properties of N-bromo hydantoins, with a particular focus on their application in synthetic chemistry and their relevance to the pharmaceutical industry. We will delve into their stability, solubility, and reactivity, offering field-proven insights into experimental design and execution. This document is intended to serve as a technical resource for researchers and professionals seeking to leverage the full potential of these powerful chemical entities.
Introduction: The Hydantoin Scaffold and the Role of N-Bromination
The hydantoin ring system, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs such as the anticonvulsant phenytoin and the antibiotic nitrofurantoin.[1][2] The synthetic accessibility of the hydantoin core and the ease with which its substituent sites can be modified have made it an attractive template for drug design.[1][3]
N-bromination of the hydantoin nitrogen atom dramatically alters the molecule's electronic properties, transforming it into a potent electrophilic bromine source. This modification is key to the utility of N-bromo hydantoins as versatile reagents in a wide array of chemical transformations. Compounds such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have emerged as cost-effective and highly efficient alternatives to other brominating agents like N-bromosuccinimide (NBS).[4][5]
Physical Properties of N-bromo Hydantoins: A Comparative Analysis
The physical properties of N-bromo hydantoins are critical determinants of their handling, storage, and application in various reaction media. A thorough understanding of these characteristics is essential for optimizing experimental protocols and ensuring safe laboratory practices.
Appearance and Stability
N-bromo hydantoins are typically white to off-white crystalline solids.[6] Their stability is a key consideration for storage and handling. While generally stable under normal conditions, they can be sensitive to moisture, light, and prolonged exposure to heat.[5] Decomposition can lead to the release of bromine, which may be observed as a brownish discoloration of the solid.[6] Therefore, it is recommended to store these reagents in cool, dark, and dry conditions.[5]
Melting Point
The melting points of N-bromo hydantoins can vary depending on the substituents on the hydantoin ring. For instance, 1,3-dibromo-5,5-dimethylhydantoin has a reported melting point in the range of 186-190°C.[7] It is important to note that some N-bromo compounds may decompose at or near their melting point.[6]
Solubility
The solubility of N-bromo hydantoins is a crucial factor in selecting appropriate solvents for reactions. A summary of the solubility of a related and widely used N-bromo compound, N-bromosuccinimide (NBS), is provided below to offer a general understanding.
| Solvent | Solubility ( g/100 g of solvent at 25 °C) |
| Water | 1.47 |
| Acetone | 14.40 |
| Glacial Acetic Acid | 3.10 |
| tert-Butanol | 0.73 |
| Carbon Tetrachloride | 0.02 |
| Hexane | 0.006 |
| Data for N-bromosuccinimide (NBS)[6] |
As indicated in the table, N-bromo compounds often exhibit good solubility in polar aprotic solvents like acetone and are sparingly soluble in nonpolar solvents such as hexane.[6] This solubility profile allows for their use in a diverse range of reaction conditions.
Chemical Properties and Reactivity: The Heart of Their Synthetic Utility
The chemical reactivity of N-bromo hydantoins is dominated by the electrophilic nature of the bromine atom attached to the nitrogen. This polarized N-Br bond is the source of their efficacy as brominating and oxidizing agents.
Electrophilic Bromination
N-bromo hydantoins are excellent reagents for the electrophilic bromination of a wide variety of organic substrates. The positively polarized bromine atom readily reacts with electron-rich species.[5]
One of the most common applications of N-bromo hydantoins is the dibromination of alkenes. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can efficiently dibrominate various alkenes under mild conditions, often without the need for a catalyst.[4]
Activated aromatic rings, such as phenols and anilines, are readily brominated by N-bromo hydantoins.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism. Even less reactive aromatic compounds can be brominated under appropriate conditions.[9]
Radical Bromination
In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under photochemical conditions, N-bromo hydantoins can serve as a source of bromine radicals.[10][11] This reactivity is particularly useful for the selective bromination of allylic and benzylic positions.[8][10] The key to this selectivity is maintaining a low concentration of molecular bromine, which is achieved by the slow, in-situ generation from the N-bromo hydantoin.[10]
Oxidation Reactions
Beyond their role as brominating agents, N-bromo hydantoins are also effective oxidizing agents.[9] They can be used for the oxidation of alcohols and thiols.[4] For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can oxidize various thiols to their corresponding disulfides under mild conditions.[4]
Analytical Characterization of N-bromo Hydantoins
Accurate characterization of N-bromo hydantoins is essential for quality control and for understanding their reactivity. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of N-bromo hydantoins and assessing their purity. Isotope labeling studies, followed by NMR analysis, have been crucial in elucidating reaction mechanisms and metabolic pathways involving hydantoins.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the carbonyl groups of the hydantoin ring.[13]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[14]
-
UV-Visible Spectroscopy: This technique can be used for quantitative analysis, for example, in determining the concentration of a drug substance in a formulation.[15][16]
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of N-bromo hydantoins and their reaction products. Due to the high reactivity of N-bromo compounds, indirect methods are often developed. For instance, N-bromosuccinimide can be determined by reacting it to form a stable bromide ion, which is then quantified by ion chromatography.[17][18]
Applications in Drug Development
The hydantoin scaffold is a cornerstone in the development of various therapeutic agents.[1][3][19] N-bromo hydantoins serve as critical intermediates in the synthesis of these complex molecules. Their ability to selectively introduce bromine atoms allows for the construction of intricate molecular architectures and the diversification of compound libraries for structure-activity relationship (SAR) studies.[1] The controlled reactivity and ease of handling of N-bromo hydantoins make them valuable tools in the multi-step synthesis of active pharmaceutical ingredients (APIs).
Experimental Protocols
Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Materials:
-
5,5-Dimethylhydantoin
-
Bromine
-
Sodium hydroxide solution
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve 5,5-dimethylhydantoin in a sodium hydroxide solution in a reaction vessel equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add bromine to the cooled solution with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for an additional hour.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Safety Precautions: Bromine is highly corrosive and toxic. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Allylic Bromination of Cyclohexene using DBDMH
Materials:
-
Cyclohexene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Carbon tetrachloride (or a safer alternative solvent)
-
Radical initiator (e.g., AIBN)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene in carbon tetrachloride.
-
Add DBDMH and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and maintain for the duration of the reaction (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the 5,5-dimethylhydantoin byproduct.
-
Wash the filtrate with a sodium bisulfite solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Conclusion
N-bromo hydantoins are a versatile and powerful class of reagents with significant applications in organic synthesis and drug development. Their favorable physical properties, combined with their predictable and selective chemical reactivity, make them indispensable tools for the modern chemist. This guide has provided a comprehensive overview of their core characteristics, from their physical stability and solubility to their mechanistic behavior in key chemical transformations. By understanding the principles outlined herein, researchers and drug development professionals can more effectively harness the synthetic potential of N-bromo hydantoins to advance their scientific endeavors.
References
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydantoin - Wikipedia [en.wikipedia.org]
- 3. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 5. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 6. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fine Chemicals and Intermediates Manufacturers India,N Butyl Bromide,N Propyl Bromide,ISO Propyl Bromide,Ethyl Bromide,1.3 Dibromo,5.5 Dimethyl Hydantion [dwarkeshchemicals.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. openmedscience.com [openmedscience.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Electrophilic bromination mechanism of DBDMH
An In-Depth Technical Guide to the Electrophilic Bromination Mechanism of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Authored by: A Senior Application Scientist
Abstract
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a versatile and highly efficient reagent for electrophilic bromination in organic synthesis. This technical guide provides a comprehensive exploration of the core mechanistic principles governing its reactivity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of DBDMH, offering insights into its dual electrophilic and radical pathways, the critical role of catalysts in directing reaction outcomes, and practical, field-proven experimental protocols. By synthesizing theoretical knowledge with actionable methodologies, this guide aims to empower chemists to leverage the full potential of DBDMH in their synthetic endeavors, ensuring both efficiency and selectivity.
Introduction: The Ascendancy of DBDMH in Modern Bromination Chemistry
The introduction of bromine atoms into molecular scaffolds is a fundamental transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. Historically, elemental bromine (Br₂) and N-bromosuccinimide (NBS) have been the reagents of choice. However, DBDMH has steadily gained prominence as a superior alternative, offering significant advantages in terms of safety, stability, atom economy, and ease of handling.[1][2][3]
DBDMH is a white to pale yellow crystalline solid that is more stable and easier to handle than liquid bromine.[1][3] A key advantage of DBDMH lies in its possession of two bromine atoms per molecule, which leads to a lower required molar equivalent and reduced formation of byproducts compared to single-bromine donors like NBS.[2] The byproduct of DBDMH, 5,5-dimethylhydantoin, is often less soluble, simplifying purification processes.[4]
This guide will dissect the mechanistic underpinnings of DBDMH's reactivity, providing a framework for understanding and predicting its behavior in diverse chemical environments.
The Dual Nature of DBDMH: Electrophilic vs. Radical Pathways
A central tenet of DBDMH chemistry is its capacity to function as a source of both electrophilic bromine ("Br⁺") and bromine radicals (Br•), with the prevailing mechanism dictated by the reaction conditions.[5]
-
Ionic (Electrophilic) Pathway: In the presence of polar solvents, acids, or electron-rich substrates, the nitrogen-bromine (N-Br) bonds in DBDMH become polarized. The nitrogen atom, being adjacent to two electron-withdrawing carbonyl groups, renders the bromine atoms electrophilic.[1] This polarization facilitates the attack of nucleophiles, such as activated aromatic rings or alkenes, in classic electrophilic substitution or addition reactions.
-
Radical Pathway: Under non-polar conditions, often initiated by light, heat, or a radical initiator (e.g., AIBN), the N-Br bond can undergo homolytic cleavage to generate a bromine radical. This pathway is characteristic of Wohl-Ziegler type reactions, such as the bromination of allylic and benzylic positions.[1][6]
The following diagram illustrates the divergent mechanistic possibilities originating from the DBDMH molecule.
Caption: Dual mechanistic pathways of DBDMH in organic synthesis.
The Core Mechanism: Generation of the Active Brominating Species
While the concept of a free "Br⁺" cation is a useful formalism, the mechanism of electrophilic bromination with DBDMH is more nuanced. The reaction is often initiated by the interaction of DBDMH with a catalyst or the substrate itself.
Catalyst-Free Electrophilic Bromination of Alkenes
DBDMH can directly effect the 1,2-dibromination of alkenes under mild, catalyst-free conditions.[5][7][8][9] The reaction is believed to proceed through a mechanism involving the initial electrophilic attack of a polarized bromine atom from DBDMH on the alkene π-bond, forming a bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (or the monobrominated hydantoin anion) completes the anti-addition.
Caption: Workflow for catalyst-free alkene dibromination with DBDMH.
The Role of Acid Catalysis in Aromatic Bromination
For the bromination of aromatic compounds, particularly those that are not highly activated, an acid catalyst is often employed to enhance the electrophilicity of the bromine atom. The choice between a Brønsted acid and a Lewis acid can profoundly influence the reaction's regioselectivity.[1][10]
-
Brønsted Acid Catalysis: A Brønsted acid, such as trifluoromethanesulfonic acid, protonates one of the carbonyl oxygens of DBDMH.[1][10] This protonation increases the electron-withdrawing nature of the hydantoin ring, further polarizing the N-Br bond and making the bromine atom a more potent electrophile for Friedel-Crafts type aromatic substitution.[1][10]
-
Lewis Acid Catalysis: Lewis acids, such as zirconium(IV) chloride (ZrCl₄), can coordinate to the carbonyl oxygen of DBDMH, similarly enhancing the electrophilicity of the bromine.[10] However, intriguingly, Lewis acids have also been shown to promote radical pathways, leading to benzylic bromination over aromatic ring bromination.[1][6][10] This suggests that the Lewis acid can facilitate the homolytic cleavage of the N-Br bond.[10]
The selective nature of the catalyst is a powerful tool for directing the outcome of the bromination reaction.
| Catalyst Type | Predominant Mechanism | Preferred Substrate Position |
| Brønsted Acid | Electrophilic Aromatic Substitution | Aromatic Ring |
| Lewis Acid | Radical Chain Reaction | Benzylic Position |
| Table 1: Catalyst-Dependent Selectivity in DBDMH Bromination of Alkylarenes.[1][10] |
Experimental Protocols: Field-Proven Methodologies
The translation of mechanistic understanding into practical application is paramount. The following protocols are presented as self-validating systems, incorporating best practices for achieving high yields and selectivity.
Protocol 1: Ortho-Selective Monobromination of Phenols
This procedure leverages the high reactivity of phenolic substrates towards electrophilic bromination.[11] Careful control of stoichiometry is crucial to prevent over-bromination.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) at room temperature.[6][11]
-
Reagent Addition: Add solid DBDMH (0.50-0.52 mole equivalents) in portions to the stirred solution.[5][11] The disappearance of the initial red or deep brown color of the solution upon addition can serve as a visual cue for the consumption of the reagent.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[11]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The solid byproduct, 5,5-dimethylhydantoin, can often be removed by simple filtration of the crude product dissolved in a suitable organic solvent.
-
Purification: If necessary, the crude product can be further purified by flash chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Benzylic Bromination of Toluene
This protocol demonstrates the use of a Lewis acid to selectively brominate the benzylic position, proceeding via a radical mechanism.[6][10]
Step-by-Step Methodology:
-
Reaction Setup: To a suspension of zirconium(IV) chloride (ZrCl₄, 0.1 mmol) in dichloromethane (4 mL), add toluene (4 mmol).
-
Reagent Addition: Add DBDMH (2 mmol) to the mixture at room temperature with vigorous stirring.[6]
-
Reaction Conditions: Stir the mixture at room temperature under ambient light. The reaction is often complete within a few hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC.[6]
-
Work-up: After the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Pre-catalysis and the True Catalytic Species
In some reactions, DBDMH itself is not the direct catalyst but rather a precatalyst.[12][13] A notable example is in the esterification of carboxylic acids and alcohols, where substoichiometric amounts of DBDMH can effect the transformation.[12][14][15]
Mechanistic studies suggest that in the presence of trace water or an alcohol, DBDMH decomposes to form hypobromous acid (HOBr) or an alkyl hypobromite, respectively.[12] These species are the true catalysts that activate the carboxylic acid towards nucleophilic attack by the alcohol. The decomposition of DBDMH to the active catalytic species is a crucial initiation step, after which a catalytic cycle is established.[12][15]
Caption: Pre-catalytic role of DBDMH in esterification reactions.
Conclusion and Future Outlook
1,3-Dibromo-5,5-dimethylhydantoin is a powerful, versatile, and economically viable brominating agent that offers significant advantages over traditional reagents. Its rich and tunable reactivity, governed by a delicate interplay of ionic and radical pathways, allows for a high degree of control over chemical transformations. By understanding the core mechanistic principles—the dual nature of the N-Br bond, the critical influence of catalysts, and the potential for pre-catalytic activation—researchers can design more efficient, selective, and robust synthetic routes. As the demand for complex, bromine-containing molecules continues to grow in the pharmaceutical and materials science sectors, a deep, mechanistic understanding of reagents like DBDMH will remain an indispensable asset for the modern synthetic chemist.
References
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source [organic-chemistry.org]
- 10. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. The importance of understanding (pre)catalyst activation in versatile C–H bond functionalisations catalysed by [Mn2(CO)10] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Radical Bromination Pathways with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Abstract
For researchers, scientists, and drug development professionals, the selection of a brominating agent is a critical decision impacting reaction efficiency, selectivity, safety, and cost. While N-Bromosuccinimide (NBS) has traditionally been a staple for radical brominations, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a potent and often superior alternative. This guide provides an in-depth technical analysis of the radical bromination pathways facilitated by DBDMH. We will explore the underlying mechanisms, detail field-proven experimental protocols, present comparative data, and offer insights into the causality behind experimental choices, empowering you to leverage DBDMH for safer, more efficient, and economical syntheses.
Introduction: The Case for DBDMH in Radical Bromination
1,3-Dibromo-5,5-dimethylhydantoin is a stable, crystalline solid that serves as a powerful reagent for free-radical bromination, particularly at allylic and benzylic positions.[1][2] Its reactivity profile is analogous to the well-known Wohl-Ziegler reaction.[1][3] However, DBDMH presents several distinct advantages over its traditional counterpart, NBS.
Core Advantages of DBDMH:
-
Atom Economy and Cost-Effectiveness: Each molecule of DBDMH contains two bromine atoms, making it more atom-economical.[3][4][5] This often translates to lower costs per bromination and requires only 0.5 equivalents for monobromination.[6]
-
Reduced Byproducts: The reaction with DBDMH generates 5,5-dimethylhydantoin as a byproduct. In many solvent systems, its solubility characteristics differ significantly from the succinimide byproduct of NBS, often simplifying purification.[7]
-
Handling and Stability: As a free-flowing crystalline powder, DBDMH is easier and safer to handle than liquid bromine.[3][4] It boasts a long shelf-life when stored in a cool, dark, and dry place.[3][4][5]
These attributes position DBDMH as a compelling choice for both academic research and industrial-scale applications.[4]
The Radical Chain Mechanism: A Deeper Dive
The efficacy of DBDMH in brominating allylic and benzylic C-H bonds stems from a classic radical chain reaction mechanism, which proceeds in three key stages: initiation, propagation, and termination.[1][8]
Initiation
The reaction begins with the homolytic cleavage of one of the N-Br bonds in DBDMH to generate a bromine radical (Br•). This step requires an energy input, which can be supplied by:
-
Thermal Initiators: Reagents like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) are commonly used. They decompose at moderate temperatures to produce radicals that initiate the chain.
-
Photochemical Initiation: UV light (e.g., from a sunlamp) provides the necessary energy to break the N-Br bond.[1]
The choice of initiator is critical. AIBN is often preferred due to its predictable decomposition kinetics and the formation of non-interfering byproducts.
Propagation
This is the self-sustaining phase of the reaction, consisting of two primary steps:
-
Hydrogen Abstraction: The highly reactive bromine radical (Br•) abstracts a hydrogen atom from the weakest C-H bond in the substrate. For this reason, the reaction is highly selective for the more stable, resonance-delocalized allylic or benzylic radicals.[2][9]
-
Bromine Transfer: The newly formed substrate radical reacts with a source of molecular bromine (Br₂) to yield the brominated product and another bromine radical, which continues the chain.[2][3][10]
A crucial insight is that molecular bromine (Br₂) is generated in situ. The hydrogen bromide (HBr) formed during the hydrogen abstraction step reacts with DBDMH to produce Br₂.[2][3] This maintains a low, steady concentration of Br₂, which is key to favoring radical substitution over competing electrophilic addition to double bonds.
Termination
The chain reaction concludes when two radical species combine, neutralizing each other. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical combining with a substrate radical.[8]
Diagram: Radical Chain Mechanism of DBDMH
The following diagram illustrates the key steps in the radical bromination of a benzylic substrate (toluene) using DBDMH.
Caption: The radical chain mechanism for DBDMH-mediated bromination.
Comparative Performance: DBDMH vs. NBS
While both reagents operate via similar radical mechanisms, quantitative data reveals key performance differences. Lewis acid catalysis, for instance, can dramatically enhance the efficiency of DBDMH.
Table 1: Comparison of DBDMH and NBS in the ZrCl₄-Catalyzed Benzylic Bromination of Toluene
| Entry | Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) | Reference |
|---|---|---|---|---|---|
| 1 | DBDMH (0.5 equiv) | ZrCl₄ (10) | 86 | 0 | [6][11][12] |
| 2 | NBS (1.0 equiv) | ZrCl₄ (10) | 56 | 0 |[6][12] |
Data sourced from studies on Lewis acid-catalyzed brominations.[12]
Causality Insight: The superior performance of DBDMH in this system highlights its higher reactivity, achieving a significantly greater yield with only half the molar equivalents compared to NBS.[6][12] The Lewis acid (ZrCl₄) is believed to assist in the generation of the benzyl radical, promoting the Wohl-Ziegler pathway.[3][12] Conversely, Brønsted acids tend to promote electrophilic aromatic ring bromination.[3][12] This catalyst-dependent selectivity is a powerful tool for directing the reaction outcome.
Field-Proven Experimental Protocols
Adherence to validated protocols is paramount for reproducibility and safety. The following sections provide detailed, step-by-step methodologies.
General Experimental Workflow
A typical radical bromination experiment follows a logical progression from setup to purification.
Diagram: General Experimental Workflow
Caption: A standardized workflow for radical bromination using DBDMH.
Protocol 1: Benzylic Bromination of Toluene with ZrCl₄ Catalyst
This protocol demonstrates the highly efficient Lewis acid-catalyzed approach.[2][12]
-
Materials:
-
Toluene (0.5 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol, 0.5 equiv.)
-
Zirconium(IV) chloride (ZrCl₄, 0.05 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (4 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add ZrCl₄ (0.05 mmol) and 2 mL of anhydrous CH₂Cl₂.
-
In a separate flask, dissolve toluene (0.5 mmol) and DBDMH (0.25 mmol) in 2 mL of anhydrous CH₂Cl₂.
-
Add the solution from step 2 to the ZrCl₄ suspension at room temperature with stirring.
-
Stir the mixture for 2 hours at room temperature under ambient light. Monitor the reaction progress by GC or TLC.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield benzyl bromide.
-
Protocol 2: Allylic Bromination of Cyclohexene with AIBN Initiator
This protocol is a classic example of a Wohl-Ziegler-type reaction using a thermal initiator.
-
Materials:
-
Cyclohexene (10 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 5.5 mmol, 0.55 equiv.)
-
2,2'-Azobis(isobutyronitrile) (AIBN, 0.1 mmol, 1 mol%)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Benzene (25 mL)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (10 mmol) in anhydrous CCl₄ (25 mL).
-
Add DBDMH (5.5 mmol) and AIBN (0.1 mmol).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The insoluble 5,5-dimethylhydantoin byproduct will precipitate as the reaction proceeds.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the solid byproduct.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (the product is volatile).
-
The resulting 3-bromocyclohexene is often used without further purification, or it can be distilled under vacuum.
-
Safety and Handling
While DBDMH is safer than liquid bromine, it is a hazardous chemical that requires proper handling.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated fume hood.[7] Avoid creating dust and prevent contact with skin, eyes, and clothing. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like reducing agents, combustibles, and moisture.[14]
-
Spills: In case of a spill, clean up immediately using an inert absorbent material (e.g., vermiculite) and avoid generating dust.
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin is a versatile, efficient, and economical reagent for radical bromination. Its distinct advantages in atom economy, ease of handling, and byproduct profile make it a superior choice to NBS in many synthetic applications. By understanding the underlying radical chain mechanism and leveraging catalyst-controlled selectivity, researchers can unlock the full potential of DBDMH for the precise and efficient synthesis of brominated organic molecules. The protocols and data presented in this guide serve as a robust foundation for the successful implementation of DBDMH in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. benchchem.com [benchchem.com]
- 12. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indenta.com [indenta.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Stability and storage conditions for 1-Bromo-5,5-dimethylhydantoin
An In-depth Technical Guide to the Stability and Storage of 1-Bromo-5,5-dimethylhydantoin
This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling procedures for this compound (CAS 7072-23-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the compound's integrity and safe utilization.
Introduction: The Nature of N-Halo Hydantoins
This compound is a heterocyclic compound featuring a hydantoin core structure. Its key feature is the nitrogen-bromine (N-Br) bond, which makes it a valuable source of electrophilic bromine and a potent brominating agent in organic synthesis.[1] However, this reactive N-Br bond is also the primary determinant of the compound's stability profile. While extensive data is available for related N-halo hydantoins like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), the principles governing their stability are directly applicable to this compound due to their shared reactive moiety. This guide will leverage this understanding to establish a robust framework for storage and handling.
Chemical Profile and Intrinsic Stability
The stability of this compound is intrinsically linked to its molecular structure. The compound exists as a white crystalline solid.[1] The N-Br bond is polarized, rendering the bromine atom electrophilic (Br⁺) and susceptible to reaction with nucleophiles. This inherent reactivity is the foundation for its primary degradation pathways.
Primary Degradation Pathways
Understanding the mechanisms by which this compound degrades is fundamental to preventing it. The principal pathways are hydrolysis, thermal decomposition, and photochemical degradation.
-
Hydrolysis: The most significant degradation pathway in the presence of moisture is hydrolysis. The N-Br bond is readily attacked by water, yielding hypobromous acid (HOBr) and 5,5-dimethylhydantoin.[1] This reaction is autocatalytic as the formation of acidic species can accelerate further decomposition. A recent study on related halogenated hydantoins confirmed that the addition of water significantly increases the thermal hazard of the material.[2]
Caption: Primary hydrolysis pathway for this compound.
-
Thermal Decomposition: When subjected to heat, N-halo compounds can undergo complex decomposition reactions. For related hydantoins, heating to decomposition emits toxic vapors, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[3][4] The decomposition onset temperature for the related BCDMH is between 159-163°C.[3] It is critical to avoid high temperatures to prevent runaway reactions and the release of hazardous gases.
-
Photochemical Decomposition: The N-Br bond can absorb energy from light, particularly in the UV spectrum, leading to homolytic cleavage. This generates highly reactive bromine and hydantoin radicals, which can initiate further degradation reactions. Storing the material protected from light is therefore essential.[5][6]
Critical Factors for Storage and Handling
Based on the degradation pathways, several environmental factors must be strictly controlled to maintain the long-term stability and purity of this compound.
Incompatible Materials
As a potent oxidizing agent, this compound can react violently with a wide range of materials. Contact with incompatible substances can generate heat, hazardous gases, and potentially lead to fire or explosion.[3][6]
| Incompatible Material Class | Examples | Potential Hazard |
| Reducing Agents | Thiols, sulfides, phosphites | Vigorous, exothermic reaction. |
| Combustible Materials | Wood, paper, oils, solvents, cloth | May cause fire or spontaneous combustion.[5][6][7] |
| Strong Acids | Hydrochloric acid, sulfuric acid | Generation of toxic gas (e.g., bromine).[4][8] |
| Strong Bases / Alkalis | Sodium hydroxide, potassium hydroxide | Exothermic reaction, potential for violent decomposition.[8][9] |
| Finely Powdered Metals | Aluminum, iron | Risk of fire or explosion.[7][10] |
| Moisture / Water | Humidity, aqueous solutions | Hydrolysis, leading to degradation and increased thermal hazard.[2] |
| Organic Materials | Sawdust, greases, solvents | Ignition may result from contact.[5][9] |
Recommended Storage Conditions
To ensure maximum shelf-life and safety, the following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Specific recommendations for related compounds include below 30°C (86°F) or refrigerated (2-8°C).[3][9][10] | Minimizes thermal decomposition and slows the rate of hydrolysis. |
| Atmosphere | Store under a dry, inert atmosphere if possible. | Prevents hydrolysis from atmospheric moisture. |
| Light | Store in a dark or light-proof (amber) container.[5] | Prevents photochemical degradation from UV and visible light. |
| Container | Use original, tightly-sealed containers.[5][8] Ensure containers are free from contamination. | Prevents moisture ingress and contact with incompatible materials. |
| Location | A dry, well-ventilated area away from heat sources, sunlight, and all incompatible materials listed above.[3][5][8] | Ensures a safe storage environment and prevents accidental hazardous reactions. |
Experimental Protocols for Stability Assessment
For critical applications, such as in drug development, verifying the stability of each batch of this compound is essential. The following protocols provide a framework for a self-validating stability study.
Workflow for a Comprehensive Stability Study
This workflow outlines the necessary steps to quantify the stability of a given lot of material under accelerated conditions.
Caption: Workflow for conducting an accelerated stability study.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the precise quantification of this compound and the detection of its primary hydrolysis product, 5,5-dimethylhydantoin.
1. Objective: To develop a stability-indicating HPLC method to determine the purity of this compound.
2. Materials & Reagents:
-
This compound (sample for testing)
-
5,5-Dimethylhydantoin analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable modifier)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of 5,5-dimethylhydantoin standard in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a known concentration (e.g., 1 mg/mL).
-
System Suitability: Inject the standard solution multiple times to ensure system precision (RSD < 2%).
-
Analysis: Inject the T=0 sample and samples from each stability time point.
-
Data Processing: Integrate the peak areas for this compound and any new peaks that appear over time. The peak corresponding to 5,5-dimethylhydantoin should be identified by comparing its retention time to the analytical standard.
-
Calculation: Calculate the purity of the sample at each time point using the area percent method. Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.
Safe Handling and Emergency Procedures
Given its hazardous properties as an oxidizer and corrosive agent, strict adherence to safety protocols is non-negotiable.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8] Avoid creating dust during transfer.[8] Keep away from heat, sparks, and open flames.[5] Do not eat, drink, or smoke in the handling area.[12]
-
Spill Management: In case of a spill, clear the area. Do NOT use water or organic materials like sawdust for cleanup.[5]
-
Wear appropriate PPE.
-
Contain the spill using a dry, inert material such as sand or vermiculite.[5]
-
Carefully scoop the material into a labeled, dry container for hazardous waste disposal.
-
Decontaminate the area with a suitable agent, followed by cleaning.
-
-
Disposal: Dispose of waste material and contaminated absorbents in accordance with all local, state, and federal regulations.
Conclusion
The stability of this compound is governed by the reactivity of its N-Br bond. Its integrity is primarily threatened by moisture, heat, light, and contact with incompatible materials. By implementing stringent storage conditions—specifically, keeping the compound cool, dry, dark, and isolated from other reactive chemicals—its shelf-life can be maximized. For critical applications, researchers must validate the stability of their materials using established analytical methods, ensuring the reliability of their experimental outcomes and maintaining a safe laboratory environment.
References
- 1. This compound (7072-23-3) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet [chemicalbook.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 1-Bromo-3-chloro-5,5-dimethylhydantoin | 16079-88-2 [chemicalbook.com]
- 8. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 9. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Bromo-3-chloro-5,5-dimethylhydantoin | CAS#:16079-88-2 | Chemsrc [chemsrc.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. suru-chem.com [suru-chem.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-5,5-dimethylhydantoin and Related N-Bromo Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Data Gaps with Chemical Rationale
1-Bromo-5,5-dimethylhydantoin is a heterocyclic organic compound belonging to the hydantoin family. These compounds, particularly their halogenated derivatives, are potent oxidizing agents and are of significant interest in synthetic chemistry and as biocides. The reactivity and associated hazards are primarily dictated by the N-bromo (N-Br) bond attached to the hydantoin ring.
A critical challenge for professionals handling this compound (CAS: 7072-23-3) is the scarcity of a comprehensive, dedicated Safety Data Sheet (SDS). While basic identifiers are available, detailed toxicological and GHS classification data are not consistently published for this specific mono-brominated compound[1][2][3].
This guide, therefore, adopts a principle-based and comparative approach, leveraging the extensive safety data available for structurally analogous and commercially prevalent compounds: 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) and 1,3-Dibromo-5,5-dimethylhydantoin . The shared N-bromo functional group and hydantoin core mean their fundamental hazards—oxidizing potential, corrosivity upon hydrolysis, and routes of exposure—are highly comparable. By understanding the chemical causality of these hazards, we can establish robust, self-validating safety protocols applicable to the entire class of N-bromo hydantoins.
Section 1: Core Chemical Identity
Before delving into safety protocols, it is essential to establish the precise identity of the target compound.
| Identifier | Data | Source |
| IUPAC Name | 1-bromo-5,5-dimethylimidazolidine-2,4-dione | [2] |
| CAS Number | 7072-23-3 | [1][2][3] |
| Molecular Formula | C₅H₇BrN₂O₂ | [1][2][3] |
| Molecular Weight | 207.03 g/mol | [2][3] |
| Synonyms | 1-Bromo-5,5-dimethylimidazolidine-2,4-dione | [2] |
| Structure | A five-membered hydantoin ring with two methyl groups at position 5 and a bromine atom at the N1 position. | [2] |
Section 2: Hazard Identification - A Comparative & Mechanistic Approach
The primary hazard associated with N-bromo hydantoins is their reactivity, particularly with water. The N-Br bond is susceptible to hydrolysis, releasing hypobromous acid (HOBr), a strong oxidizing agent and the primary source of the compound's corrosive and biocidal properties.[4] This reaction is analogous to that of BCDMH, which releases both hypobromous and hypochlorous acids.[4]
As dedicated GHS data for this compound is lacking[1], we can infer its likely hazard profile from its more studied relatives.
| GHS Hazard Class & Statement | 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | 1,3-Dibromo-5,5-dimethylhydantoin | Rationale for Applicability |
| Oxidizing Solids | Category 2 or 3 (H272: May intensify fire; oxidizer) | Category 2 (H272: May intensify fire; oxidizer) | The N-Br bond is a powerful oxidizing functional group present in all three compounds. |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | Category 3 (H301: Toxic if swallowed) | Ingestion leads to corrosive damage of the GI tract. The toxicity may vary slightly with bromine content. |
| Skin Corrosion/Irritation | Category 1B (H314: Causes severe skin burns and eye damage) | Category 1B (H314: Causes severe skin burns and eye damage) | Release of corrosive hypobromous acid upon contact with moisture on the skin is the primary mechanism.[4] |
| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) | Category 1 (H318: Causes serious eye damage) | The mucous membranes of the eyes are highly susceptible to corrosive damage from HOBr, potentially leading to irreversible injury. |
| Aquatic Hazard (Acute) | Category 1 (H400: Very toxic to aquatic life) | Category 1 (H410: Very toxic to aquatic life with long lasting effects) | These compounds are potent biocides, designed to be toxic to aquatic microorganisms. |
This table presents data compiled from multiple sources for BCDMH and 1,3-Dibromo-5,5-dimethylhydantoin.[5][6][7]
Caption: Inferred hazard profile based on the reactive N-Br bond.
Section 3: First-Aid Measures - Rapid Decontamination is Key
The first-aid response for exposure to N-bromo hydantoins is predicated on the immediate and thorough removal of the substance to halt the corrosive action of the generated hypobromous acid.
-
Eye Contact: Immediate and critical. Flush eyes continuously with copious amounts of running water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the affected skin area with plenty of water for at least 15 minutes. A safety shower should be used if available. Seek medical attention, especially if burns or irritation develop.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Inhalation of dust can cause severe irritation and corrosive damage to the respiratory tract; immediate medical attention is required.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Probable mucosal damage may contraindicate the use of gastric lavage.
Section 4: Safe Handling & Storage Protocol
A self-validating system for handling N-bromo hydantoins involves engineering controls, stringent personal practices, and appropriate storage to prevent accidental contact and reactions.
Detailed Handling Protocol
-
Preparation & Engineering Controls:
-
Ventilation: All manipulations of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Keep a spill kit rated for oxidizing solids nearby.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., PVC, neoprene, or nitrile). Consult the glove manufacturer's guide for specific breakthrough times.
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, a chemically resistant apron or suit is required.
-
-
Operational Procedure:
-
Segregation: Ensure the workspace is free of incompatible materials, especially combustible materials (paper, wood, solvents), acids, alkalis, and reducing agents.
-
Dispensing: Use spark-proof tools for handling. Dispense the minimum quantity required for the experiment. Avoid actions that generate dust, such as grinding or vigorous shaking.
-
Additions: When dissolving or creating a solution, ALWAYS add the hydantoin product to the liquid (e.g., water) slowly. NEVER add liquid to the solid hydantoin, as this can cause a violent, localized reaction and splashing.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete. Do not eat, drink, or smoke in the laboratory area.
-
Waste: Dispose of waste in a designated, labeled container for oxidizing solids. Do not mix with other chemical waste streams.
-
Caption: Step-by-step workflow for the safe handling of N-bromo hydantoins.
Storage Requirements
Store in a tightly-closed, original container in a cool, dry, and well-ventilated area. The storage location must be segregated from combustible materials, acids, reducing agents, and foodstuff containers. Do not store on wooden pallets or shelving.
Section 5: Fire-Fighting & Accidental Release Measures
Fire-Fighting
N-bromo hydantoins are not combustible but will intensify fire as they are strong oxidizers.
-
Extinguishing Media: Use flooding quantities of water. Water spray can be used to cool containers and knock down fumes.
-
Unsuitable Media: Do NOT use dry chemical, CO₂, or foam extinguishers.[8]
-
Hazards: Heating may cause violent decomposition, releasing toxic and corrosive fumes of hydrogen bromide, nitrogen oxides, and carbon oxides. Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).
Accidental Release Protocol
-
Evacuate & Secure: Evacuate non-essential personnel. Remove all sources of ignition and combustible materials from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, contain the spill using a dry, inert material like sand or vermiculite. DO NOT use combustible absorbents like sawdust or paper towels.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with water (if appropriate for the surface), collecting the rinse water for proper disposal.
Section 6: Toxicological Insights from Related Compounds
While specific toxicological studies on this compound are limited, data from BCDMH provide valuable context for its potential effects. The mechanism of toxicity is primarily tissue irritation and corrosion from its breakdown products.
| Toxicological Endpoint | Finding for 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | Source |
| Acute Oral LD50 (Rat) | 1390 mg/kg | |
| Acute Dermal LD50 (Rabbit) | >2000 mg/kg | |
| Skin Sensitization | Can cause contact dermatitis. Hydantoins are known allergens. | [4] |
| Carcinogenicity | No indication of carcinogenicity (not listed by IARC). | [4] |
| Mutagenicity | No evidence of mutagenicity. | [4] |
| Developmental Toxicity | Studies on zebrafish embryos showed developmental malformations at concentrations of 4 mg/L. | [9] |
Expert Interpretation: The data suggests the compound will be harmful if swallowed and is a severe skin and eye irritant/corrosive. While not expected to be carcinogenic or mutagenic, its potential as a skin sensitizer requires that exposure be minimized to prevent allergic contact dermatitis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H7BrN2O2 | CID 9964414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agentsales.com.au [agentsales.com.au]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
The Thermochemistry of N-Br Bond Dissociation in Dimethylhydantoins: A Technical Guide for Drug Development Professionals
Abstract
N-bromo derivatives of 5,5-dimethylhydantoin, particularly 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are pivotal reagents in modern organic synthesis, prized for their role as efficient and selective bromine atom sources. Their utility in pharmaceutical development for the synthesis of complex molecules is directly governed by the thermochemistry of the nitrogen-bromine (N-Br) bond. This technical guide provides an in-depth exploration of the principles and methodologies for determining the N-Br bond dissociation energy (BDE) in dimethylhydantoins, offering a critical resource for researchers, medicinal chemists, and process development scientists. This document synthesizes theoretical foundations with practical considerations, detailing both state-of-the-art experimental techniques and powerful computational approaches. By understanding the energetic landscape of N-Br bond homolysis, scientists can better predict and control the reactivity of these essential reagents, leading to more efficient and reliable synthetic routes for novel therapeutics.
Introduction: The Significance of the N-Br Bond in Synthesis
The controlled introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry, enabling a wide array of subsequent transformations. N-brominated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have emerged as highly effective reagents for these processes, often serving as safer and more manageable alternatives to liquid bromine.[1] The efficacy of DBDMH in reactions such as allylic and benzylic bromination hinges on its ability to serve as a source of bromine radicals (Br•).[1]
The generation of this bromine radical is initiated by the homolytic cleavage of the N-Br bond, a process that can be triggered by heat or light. The energy required for this cleavage is the Bond Dissociation Energy (BDE), a critical thermochemical parameter that dictates the reactivity of the N-bromo compound.[2] A lower BDE implies that the bond is weaker and can be broken more readily, allowing the radical chain reaction to be initiated under milder conditions. Therefore, a thorough understanding of the N-Br BDE in dimethylhydantoins is paramount for optimizing reaction conditions, predicting selectivity, and ensuring the efficient synthesis of pharmaceutical intermediates.
Experimental Determination of N-Br Bond Dissociation Energies
While a wealth of literature exists on the synthetic applications of N-bromodimethylhydantoins, direct experimental determination of their N-Br BDE is not extensively reported. However, the principles and techniques used for similar compounds can be readily applied. Photoacoustic calorimetry stands out as a powerful method for measuring the enthalpy of reactions involving transient species, making it ideally suited for studying bond homolysis.[3]
Principles of Photoacoustic Calorimetry
Photoacoustic calorimetry (PAC) is a time-resolved technique that measures the heat and volume changes associated with a photochemical or photophysical process. In the context of BDE determination, a pulsed laser is used to induce the homolytic cleavage of the N-Br bond. The non-radiative relaxation of the resulting radical fragments releases heat into the solvent, causing a thermoelastic expansion that generates an acoustic wave. This acoustic wave is detected by a transducer, and its amplitude is proportional to the amount of heat released in the reaction.
By comparing the photoacoustic signal of the sample with that of a calorimetric reference (a compound that releases a known amount of heat upon light absorption), the enthalpy of the bond dissociation can be determined.
Experimental Protocol: A Self-Validating System
The following outlines a generalized, self-validating protocol for determining the N-Br BDE of a dimethylhydantoin derivative using photoacoustic calorimetry. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Sample and Reference Preparation
-
Action: Prepare dilute solutions of the N-bromodimethylhydantoin and a calorimetric reference (e.g., a compound with a well-characterized photophysical decay) in an appropriate solvent. The solvent should be transparent at the excitation wavelength and inert to the radicals generated.
-
Causality: Dilute solutions are used to avoid intermolecular reactions and ensure that the photoacoustic signal is linearly proportional to the absorbed energy. The choice of an inert solvent is critical to prevent side reactions that would interfere with the heat signal from the bond dissociation event.
Step 2: Laser Excitation and Data Acquisition
-
Action: Excite the sample and reference solutions with a pulsed laser at a wavelength where the N-bromodimethylhydantoin absorbs, but the solvent does not. Record the photoacoustic waveforms using a piezoelectric transducer and a digital oscilloscope.
-
Causality: The pulsed laser provides the energy necessary to induce bond homolysis. The transducer converts the pressure wave generated by the heat release into a measurable electrical signal.
Step 3: Signal Analysis and Enthalpy Calculation
-
Action: Analyze the amplitude of the photoacoustic signals from both the sample and the reference. The enthalpy of the N-Br bond dissociation (ΔH_BDE) can be calculated using the following equation:
ΔH_BDE = E_laser * (Φ_sample / Φ_ref) * (S_sample / S_ref)
where E_laser is the energy of the laser pulse, Φ is the quantum yield of heat release, and S is the amplitude of the photoacoustic signal.
-
Causality: This equation relates the observed photoacoustic signal to the fundamental thermochemical properties of the molecule. The use of a reference compound allows for the cancellation of instrumental parameters, leading to a more accurate determination of the BDE.
Step 4: Validation and Control Experiments
-
Action: Perform control experiments to validate the results. This may include varying the laser power to check for multi-photon processes, using radical traps to confirm the formation of bromine radicals, and performing experiments in different solvents to assess the role of the medium.
-
Causality: A robust experimental design includes self-validating steps. These controls ensure that the measured heat release is solely due to the homolytic cleavage of the N-Br bond and not from other photophysical or photochemical processes.
Computational Approaches to N-Br Bond Dissociation Energies
In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding bond dissociation energies.[4] DFT calculations can provide valuable insights into the electronic structure of molecules and the energetics of bond cleavage, often with a high degree of accuracy.
Principles of DFT Calculations for BDE
The N-Br BDE can be calculated as the difference in the electronic energies of the products (the dimethylhydantoin radical and a bromine radical) and the reactant (the N-bromodimethylhydantoin molecule).
BDE = [E(hydantoin•) + E(Br•)] - E(N-bromohydantoin)
To obtain accurate BDEs, it is crucial to select an appropriate DFT functional and basis set that can adequately describe the electronic structure of both the closed-shell reactant and the open-shell radical products.
A Validated Computational Workflow
The following workflow outlines a typical procedure for calculating the N-Br BDE using DFT.
Step 1: Geometry Optimization
-
Action: Optimize the geometries of the N-bromodimethylhydantoin molecule and the corresponding dimethylhydantoin and bromine radicals using a selected DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Causality: Accurate geometries are essential for obtaining reliable energies. The choice of functional and basis set is a critical decision that impacts the accuracy of the final BDE value. Functionals like M06-2X are often recommended for thermochemical calculations.
Step 2: Vibrational Frequency Analysis
-
Action: Perform a vibrational frequency calculation for each optimized structure.
-
Causality: This step serves two purposes: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) correction, which is necessary for calculating the BDE at 0 K.
Step 3: Single-Point Energy Calculation
-
Action: Perform a single-point energy calculation on the optimized geometries using a larger, more flexible basis set.
-
Causality: This step refines the electronic energy of each species, leading to a more accurate BDE.
Step 4: BDE Calculation and Thermal Corrections
-
Action: Calculate the BDE at 0 K using the ZPVE-corrected electronic energies. Thermal corrections can be added to obtain the BDE at 298 K.
-
Causality: This final step provides the theoretical BDE, which can then be compared with experimental values or used to predict reactivity.
Quantitative Data and Comparative Analysis
While direct experimental data for the N-Br BDE in dimethylhydantoins remains elusive in the publicly available literature, computational studies have provided valuable estimates.
Table 1: Calculated N-Br Bond Dissociation Energies
| Compound | Method | N-Br BDE (kcal/mol) | N-Br BDE (kJ/mol) |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | DFT* | 52.1 | 218.2 |
| N-Bromosuccinimide (NBS) | DFT | 67.3 | 281.6 |
Note: The primary source for the DBDMH BDE value could not be definitively located in the searched literature; this value is reported in a secondary source and should be treated as an estimate pending experimental verification or a peer-reviewed computational study.
The computationally derived N-Br BDE for DBDMH is notably lower than that of the commonly used N-bromosuccinimide (NBS). This suggests that the N-Br bond in DBDMH is weaker and more readily cleaved to generate bromine radicals. This lower BDE is consistent with the observation that DBDMH can be a more reactive brominating agent than NBS under certain conditions.
Visualizing the Methodologies
To further clarify the experimental and computational workflows, the following diagrams are provided.
Experimental Workflow: Photoacoustic Calorimetry
Caption: Workflow for BDE determination using Photoacoustic Calorimetry.
Computational Workflow: DFT Calculation
Caption: Workflow for computational BDE determination using DFT.
Conclusion and Future Outlook
The N-Br bond dissociation energy is a fundamental parameter that underpins the utility of dimethylhydantoins as radical brominating agents in pharmaceutical synthesis. While computational methods provide valuable estimates of this property, there is a clear need for direct experimental measurements to validate these theoretical models. Techniques such as photoacoustic calorimetry are well-suited for this purpose and would provide a more complete and accurate picture of the thermochemistry of these important reagents.
For drug development professionals, a deeper understanding of the N-Br BDE can lead to more rational reaction design, improved process control, and ultimately, more efficient pathways to novel therapeutic agents. Future research in this area should focus on bridging the gap between computational prediction and experimental reality, thereby enhancing the predictive power of thermochemical data in synthetic planning.
References
Methodological & Application
Application Notes and Protocols for Bromination Reactions Using 1-Bromo-5,5-dimethylhydantoin (DBDMH)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-5,5-dimethylhydantoin, more commonly known as DBDMH, has emerged as a highly versatile and efficient reagent for a multitude of bromination reactions in organic synthesis.[1] This guide provides an in-depth exploration of DBDMH, contrasting its properties with traditional brominating agents and detailing its mechanistic pathways. We present validated, step-by-step protocols for key transformations including benzylic, aromatic, and α-carbonyl brominations, supported by mechanistic insights and data-driven comparisons. The aim is to equip researchers with the technical knowledge to effectively and safely integrate DBDMH into their synthetic workflows, leveraging its advantages in stability, cost-effectiveness, and atom economy.[2][3]
Introduction: The Case for DBDMH in Modern Synthesis
For decades, reagents like N-bromosuccinimide (NBS) and hazardous liquid bromine have been mainstays in synthetic chemistry for introducing bromine atoms.[3] However, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling alternative, offering significant practical and economic benefits.[1][2]
DBDMH is a stable, crystalline, and easy-to-handle solid, mitigating the significant handling risks and corrosivity associated with liquid bromine.[2][4] Its reactivity is comparable to NBS, but with two key advantages stemming from its structure: a higher bromine content by weight and the generation of a less nucleophilic byproduct (5,5-dimethylhydantoin).[1][3] This translates to greater atom economy, potentially halving the molar equivalents of reagent required and simplifying purification by reducing byproduct-related side reactions.[3]
| Feature | DBDMH | N-Bromosuccinimide (NBS) | **Liquid Bromine (Br₂) ** |
| Physical State | Crystalline Solid[4] | Crystalline Solid | Fuming, corrosive liquid |
| Bromine Atoms | Two per molecule[2] | One per molecule[3] | Two per molecule |
| Stability | High, long-term storage possible[2] | Moderate | Low, requires careful handling |
| Handling Safety | Relatively safe and easy to handle[2] | Moderate | Hazardous, requires specialized precautions |
| Atom Economy | Excellent[3] | Good | Excellent |
| Byproduct | 5,5-dimethylhydantoin[1] | Succinimide | HBr |
| Cost-Effectiveness | Generally lower cost per bromine atom[2] | Higher cost per bromine atom[3] | Variable, with high handling costs |
Table 1: Comparative analysis of common brominating agents.
Mechanistic Versatility: Controlling Reaction Pathways
The synthetic utility of DBDMH lies in its ability to participate in distinct mechanistic pathways, primarily radical and electrophilic, which can be selectively triggered by the reaction conditions.[5] This control allows for precise bromination of different positions within a molecule.
Free-Radical Chain Bromination: The Wohl-Ziegler Pathway
For the bromination of allylic and benzylic positions, DBDMH operates via a free-radical chain mechanism analogous to the Wohl-Ziegler reaction.[2][6] This pathway is typically initiated by light or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)).[6]
Mechanism Steps:
-
Initiation: Homolytic cleavage of the N-Br bond in DBDMH forms a bromine radical (Br•).[6]
-
Propagation:
-
The bromine radical abstracts a hydrogen from the benzylic (or allylic) position, creating a resonance-stabilized benzylic radical and HBr.[6]
-
The HBr generated reacts with another molecule of DBDMH to produce molecular bromine (Br₂).[6]
-
The benzylic radical reacts with the newly formed Br₂ to yield the desired benzyl bromide product and another bromine radical, which continues the chain.[6]
-
-
Termination: The reaction concludes when radical species combine.
Electrophilic Aromatic Substitution
In the presence of an acid catalyst, DBDMH serves as an excellent source of electrophilic bromine ("Br⁺") for the bromination of electron-rich aromatic rings.[2] The nitrogen atoms in the hydantoin ring are adjacent to electron-withdrawing carbonyl groups, which polarizes the N-Br bonds and renders the bromine atoms electrophilic.[2][7]
The choice of acid catalyst is critical and can dictate reaction selectivity. Brønsted acids promote Friedel-Crafts-type electrophilic aromatic substitution, whereas Lewis acids can facilitate the radical pathway, highlighting the importance of catalyst selection.[2][8]
Application Protocols
The following protocols are designed as self-validating systems for common transformations. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate.
Protocol 1: Lewis Acid-Catalyzed Benzylic Bromination of Toluene
This protocol describes the selective monobromination of a benzylic methyl group using a Lewis acid catalyst, which promotes the radical pathway under mild conditions.[6][8]
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄)[8]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Flame-dried glassware, magnetic stirrer, argon or nitrogen atmosphere setup
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend zirconium(IV) chloride (0.1 mmol, 10 mol%) in anhydrous dichloromethane (4 mL).[9]
-
Reagent Addition: Add the toluene derivative (1.0 mmol, 1.0 equiv.) to the suspension.[5] In a single portion, add DBDMH (0.5 mmol, 0.5 equiv., as it provides two bromine atoms) to the mixture at room temperature.[5][6]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[5]
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to neutralize any remaining active bromine, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.[1][6]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[5][9]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[9] Filter the drying agent and concentrate the filtrate under reduced pressure. The crude benzyl bromide can be purified further by flash column chromatography on silica gel if necessary.[6]
Protocol 2: Electrophilic Bromination of Acetanilide
Aniline is highly activated, often leading to polybromination. This protocol uses a protection-bromination-deprotection strategy to achieve selective para-monobromination.[7]
Materials:
-
Aniline
-
Acetic Anhydride
-
DBDMH
-
Glacial Acetic Acid
-
Aqueous Hydrochloric Acid (HCl, ~7-8 M)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Standard laboratory glassware
Procedure:
Step 1: Protection of Aniline
-
In a flask, dissolve aniline (1.0 equiv.) in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride (1.1 equiv.) dropwise with stirring.
-
Stir the mixture at room temperature for 30 minutes, then pour it into ice-cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[7]
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 equiv.) in glacial acetic acid.
-
Slowly add a solution of DBDMH (0.5 equiv.) in glacial acetic acid to the acetanilide solution with constant stirring at room temperature.[7]
-
Continue stirring for 1 hour. The product, p-bromoacetanilide, will begin to precipitate.
-
Collect the crude product by vacuum filtration. Wash with cold water, followed by a cold sodium bisulfite solution to remove excess bromine.
-
Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.[7]
Step 3: Deprotection to Yield p-Bromoaniline
-
Place the purified p-bromoacetanilide (1.0 equiv.) in a round-bottom flask with aqueous HCl (~7-8 M).
-
Heat the mixture to reflux for 1-2 hours until the solid completely dissolves.[7]
-
Cool the solution in an ice bath and carefully neutralize it by the slow addition of a concentrated NaOH solution until basic. This will precipitate the final product.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.[7]
Protocol 3: α-Bromination of Aliphatic Ketones
DBDMH is an effective reagent for the α-halogenation of carbonyl compounds.[10]
Materials:
-
Aliphatic ketone (e.g., Cyclohexanone)
-
DBDMH
-
Methanol
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Extraction solvent (e.g., Diethyl ether)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the ketone (1.0 equiv.) in methanol in a round-bottom flask at room temperature.
-
Reagent Addition: Add DBDMH (0.5-0.55 equiv.) portion-wise to the solution while stirring.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.[1]
-
Work-up: Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the α-bromoketone.
General Experimental Workflow
Safety and Handling
While safer than liquid bromine, DBDMH is a strong oxidizing and brominating agent that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle DBDMH in a well-ventilated fume hood.[13] Avoid breathing dust. Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[13] Keep it securely sealed in its original container.[13] Store away from incompatible materials, especially flammable or combustible materials like wood, paper, or solvents.[12][13]
-
Spills: In case of a spill, contain the material with a dry, inert absorbent such as sand or earth.[13] DO NOT use organic materials like sawdust.[13] Clean the area and neutralize/decontaminate as appropriate.[13]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[14] Do not empty into drains.[11]
Conclusion
This compound is a powerful, cost-effective, and safe alternative to traditional brominating agents.[1][2] Its versatility allows for both radical and electrophilic brominations, with selectivity that can be finely tuned through the choice of catalysts and reaction conditions.[2][8] The protocols provided herein offer a robust starting point for researchers to leverage the advantages of DBDMH in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. α-Halogenation of carbonyl compounds with 1,3-dihalo-5,5-dimethylhydantoin [xblk.ecnu.edu.cn]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Catalyst-Free 1,2-Dibromination of Alkenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of vicinal dibromides is a cornerstone transformation in organic chemistry, providing critical building blocks for pharmaceuticals and complex molecules. This guide details a modern, catalyst-free protocol for the 1,2-dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). This method circumvents the significant hazards associated with elemental bromine and avoids the need for catalysts or external oxidants, offering a greener, safer, and highly efficient alternative.[1][2][3] The reaction proceeds under mild conditions, demonstrates broad substrate compatibility with high diastereoselectivity, and simplifies product purification, making it an invaluable tool for synthetic chemists.[1][2][3]
The DBDMH Advantage: Why a Catalyst-Free Approach?
Historically, the synthesis of 1,2-dibromides involved the direct use of liquid bromine (Br₂), a reagent notorious for its high toxicity, corrosivity, and difficult handling.[2][4] While effective, its volatility and hazardous nature pose significant safety and environmental challenges.[4] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a superior alternative for several key reasons:
-
Safety and Handling: DBDMH is a stable, crystalline solid that is easy to weigh and handle, drastically reducing the risks of inhalation exposure and chemical burns associated with liquid bromine.[4][5]
-
Atom Economy: With two bromine atoms per molecule, DBDMH offers better atom economy compared to other N-bromo reagents like N-bromosuccinimide (NBS).[5][6][7]
-
Inherent Reactivity: The N-Br bonds in DBDMH are polarized due to the adjacent electron-withdrawing carbonyl groups, making the bromine atoms electrophilic.[7] This inherent reactivity allows DBDMH to act as an effective bromine source for electron-rich alkenes without the need for activation by a catalyst.[1][2]
-
Simplified Workup: The primary byproduct of the reaction is 5,5-dimethylhydantoin, which is water-soluble, facilitating a straightforward extractive workup and purification of the desired dibrominated product.[4]
This direct, catalyst-free method represents a significant advancement in green chemistry, offering high yields under mild conditions without requiring chlorinated solvents.[2]
Reaction Mechanism
The catalyst-free 1,2-dibromination of alkenes with DBDMH is proposed to proceed through a radical pathway.[1][2] This mechanism is supported by experimental evidence, including the reaction's sensitivity to light and inhibition by radical scavengers.[1]
The key steps are:
-
Initiation: The N-Br bond in DBDMH undergoes homolytic cleavage to generate a bromine radical (Br•).[2]
-
Propagation Step 1: The bromine radical adds across the alkene's π-bond to form a stable carbon-centered radical intermediate.[2]
-
Propagation Step 2: This radical intermediate then abstracts a bromine atom from a second molecule of DBDMH, yielding the final 1,2-dibromide product and another nitrogen-centered radical, which continues the chain reaction.[2]
This process results in a highly efficient anti-addition of bromine across the double bond, leading to excellent diastereoselectivity.[1][2][3]
Caption: Proposed radical mechanism for the catalyst-free dibromination of alkenes.
Experimental Protocol: General Procedure
This protocol provides a robust, self-validating method for the 1,2-dibromination of a generic alkene substrate.
Materials and Reagents:
-
Alkene substrate (1.0 mmol, 1.0 equiv)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol, 0.6 equiv)
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, TLC plates, separatory funnel
Equipment Setup & Workflow:
Caption: Standard experimental workflow from reaction setup to product isolation.
Step-by-Step Protocol:
-
To a solution of the alkene (1.0 mmol) in the chosen solvent (2.0 mL) in a round-bottom flask, add DBDMH (0.6 mmol, 171 mg).[5][8][9]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alkene is fully consumed.[5][8][9]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL). Stir for 5-10 minutes until the characteristic orange/yellow color of bromine disappears.[5][8][9]
-
Scientist's Note: Sodium thiosulfate is a reducing agent that neutralizes any unreacted electrophilic bromine, ensuring a safe and clean workup.
-
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional portion of the organic solvent (e.g., CH₂Cl₂, 2 x 10 mL).[5][8]
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Scientist's Note: The bicarbonate wash removes any acidic byproducts, while the brine wash helps to break emulsions and begin the drying process.
-
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5][8][9]
-
Purify the crude product by flash column chromatography on silica gel if necessary to obtain the pure 1,2-dibrominated compound.[5]
Substrate Scope & Performance Data
This catalyst-free method is effective for a wide variety of alkene substrates, delivering good to excellent yields with high diastereoselectivity.[1][2][3] The reaction is generally fast, often completing within a few hours at room temperature.
| Alkene Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Et₂O | RT | 2 | 98 | [1] |
| trans-Stilbene | Et₂O | RT | 2 | 99 | [1] |
| cis-Stilbene | Et₂O | RT | 2 | 99 | [1] |
| 1-Octene | Et₂O | RT | 2 | 90 | [1] |
| Cyclohexene | Et₂O | RT | 2 | 96 | [1] |
| Indene | Et₂O | RT | 2 | 99 | [1] |
| 4-Methylstyrene | Et₂O | RT | 2 | 99 | [1] |
| 4-Chlorostyrene | Et₂O | RT | 2 | 95 | [1] |
Data synthesized from Wang et al., J. Org. Chem., 2022.[1]
Troubleshooting & Safety
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient DBDMH- Low reagent purity- Deactivated substrate | - Increase stoichiometry of DBDMH slightly (e.g., to 0.65 equiv).- Verify the purity of DBDMH and the alkene substrate.[8]- For electron-poor alkenes, consider increasing reaction time or gentle heating. |
| Low Yield | - Product loss during workup- Competing side reactions | - Ensure thorough extraction from the aqueous phase.- Minimize exposure to light to prevent radical side-chain bromination on allylic/benzylic positions.[1] |
| Formation of Byproducts | - Over-bromination- Presence of impurities | - Add DBDMH portion-wise to maintain a low concentration.[8]- Ensure the solvent is dry and free of acidic or basic impurities.[8] |
Safety Precautions:
-
DBDMH: While safer than Br₂, DBDMH is corrosive and toxic if swallowed.[4] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all organic solvents with care in a fume hood, away from ignition sources.
-
Quenching: The quenching process with sodium thiosulfate can be exothermic. Perform this step with caution.
Conclusion
The catalyst-free 1,2-dibromination of alkenes using DBDMH is a powerful, practical, and green synthetic method.[1][2] Its operational simplicity, mild reaction conditions, high yields, and enhanced safety profile make it a superior alternative to traditional bromination techniques. This protocol provides a reliable foundation for researchers in organic synthesis and drug development to access valuable vicinal dibromide intermediates efficiently and safely.
References
- 1. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Benzylic Bromination of Toluenes with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Abstract
This technical guide provides a comprehensive overview of the benzylic bromination of toluene and its derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). We delve into the underlying free-radical mechanism, explore the critical factors governing selectivity between benzylic and aromatic ring bromination, and present detailed, field-proven protocols for laboratory application. This document is intended for researchers, chemists, and process development professionals seeking a robust, efficient, and cost-effective alternative to traditional brominating agents like N-bromosuccinimide (NBS) and liquid bromine.
Introduction: The Case for DBDMH in Benzylic Bromination
The selective functionalization of the benzylic position is a cornerstone transformation in organic synthesis, providing a crucial entry point for the elaboration of complex molecules in the pharmaceutical and materials science industries. While N-bromosuccinimide (NBS) has long been the go-to reagent for this purpose, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a superior alternative in many respects.[1][2][3]
DBDMH is a stable, crystalline solid that is easier and safer to handle than liquid bromine.[2] Its primary advantages over the more conventional NBS include:
-
Economic Efficiency : DBDMH is relatively inexpensive and offers better atom economy, as it possesses two bromine atoms per molecule.[1][2][4]
-
Reduced Byproducts : The reaction yields 5,5-dimethylhydantoin as a byproduct, the reduced formation of which simplifies purification compared to reactions using NBS.[1][2][4]
-
Comparable Reactivity : DBDMH exhibits reactivity nearly identical to that of NBS for Wohl-Ziegler type radical brominations.[2][4]
Mechanism of Action: A Free-Radical Chain Process
The benzylic bromination of toluenes with DBDMH proceeds via a classic free-radical chain mechanism, analogous to the well-established Wohl-Ziegler reaction.[1][2] The process unfolds in three distinct stages: initiation, propagation, and termination.
Initiation: The reaction is triggered by the homolytic cleavage of one of the nitrogen-bromine (N-Br) bonds in DBDMH. This step requires an energy input, typically in the form of UV light, heat, or a chemical radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO).[1][2] Computational studies reveal that the N-Br bond dissociation energy (BDE) in DBDMH is significantly lower than in NBS, suggesting that DBDMH is a more facile source of the essential bromine radicals (Br•).[2][3]
Propagation: This is a self-sustaining cycle where the desired product is formed, and the radical chain carrier is regenerated.
-
Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of toluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzyl radical and hydrogen bromide (HBr).[1][4]
-
Bromine Generation: The newly formed HBr reacts with another molecule of DBDMH to produce molecular bromine (Br₂) in situ.[1][4]
-
Product Formation: The benzyl radical reacts with the molecular bromine (Br₂) to yield the final product, benzyl bromide, and a new bromine radical (Br•), which then continues the chain reaction.[1][4]
Termination: The radical chain is terminated when any two radical species combine to form a stable, non-radical molecule.[1][2]
Caption: A diagram illustrating the three stages of the free-radical chain reaction.
Controlling Reaction Selectivity: Benzylic vs. Aromatic Bromination
A key advantage of using DBDMH is the ability to direct the bromination to either the benzylic position or the aromatic ring by judicious choice of catalyst.[1][4] This control is crucial for achieving high yields of the desired product.
-
Lewis Acid Catalysis for Benzylic Bromination : The use of a Lewis acid, such as zirconium(IV) chloride (ZrCl₄), selectively promotes benzylic bromination.[4][5] The Lewis acid is thought to facilitate the generation of benzyl radicals, thereby accelerating the Wohl-Ziegler pathway under mild conditions, often at room temperature.[5]
-
Brønsted Acid Catalysis for Ring Bromination : In contrast, Brønsted acids (e.g., trifluoromethanesulfonic acid) protonate the DBDMH molecule.[4][5] This activation enhances the electrophilicity of the bromine atoms, promoting a Friedel-Crafts type electrophilic aromatic substitution onto the electron-rich toluene ring.[4][5]
Caption: The choice of catalyst dictates the reaction pathway and final product.
Data Presentation: DBDMH vs. NBS
The enhanced performance of DBDMH, particularly under Lewis acid catalysis, is evident from comparative studies. The lower required equivalence and higher yield underscore its efficiency.
Table 1: Comparison of DBDMH and NBS in the ZrCl₄-Catalyzed Benzylic Bromination of Toluene
| Entry | Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) |
|---|---|---|---|---|
| 1 | DBDMH (0.5 equiv) | ZrCl₄ (10) | 86%[3] | 0%[3] |
| 2 | NBS (1.0 equiv) | ZrCl₄ (10) | 39%[3] | 0%[3] |
Reaction conditions: Dichloromethane solvent, room temperature.[5]
Detailed Experimental Protocol: ZrCl₄-Catalyzed Benzylic Bromination
This protocol describes a general procedure for the selective monobromination of a toluene derivative at the benzylic position using DBDMH and a catalytic amount of ZrCl₄.
Materials:
-
Aromatic Substrate (e.g., Toluene, 0.5 mmol, 1.0 equiv.)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol, 0.5 equiv.)[1][2]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Septa and needles for an inert atmosphere
-
Argon or Nitrogen gas supply
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Caption: Step-by-step workflow for the benzylic bromination protocol.
Procedure:
-
Inert Atmosphere Setup: In a flame-dried round-bottom flask under an argon atmosphere, prepare a suspension of zirconium(IV) chloride (0.05 mmol) in anhydrous dichloromethane (2 mL).[1]
-
Reagent Preparation: In a separate flask, dissolve the aromatic substrate (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (2 mL).[1]
-
Reaction Initiation: Add the solution containing the substrate and DBDMH to the stirred suspension of ZrCl₄ at room temperature.[1][2]
-
Reaction Execution: Stir the reaction mixture at room temperature for approximately 2 hours under ambient light.[1][2]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1][2]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with water and/or brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Isolation & Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be analyzed by GC or ¹H NMR. If necessary, purify the product by flash column chromatography on silica gel.[1][2]
Safety Precautions
-
Reagent Handling: DBDMH is a brominating agent and an oxidizer. It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated chemical fume hood.[1]
-
Anhydrous Conditions: Zirconium(IV) chloride is highly moisture-sensitive. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical for reproducibility and optimal results.[1]
-
Product Hazard: The resulting benzyl bromide product is a potent lachrymator (tear-inducing agent) and should be handled with extreme care in a fume hood.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 5. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
The Ascendancy of 1-Bromo-5,5-dimethylhydantoin (DBDMH) as a Premier Oxidizing Agent in Modern Organic Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of 1-bromo-5,5-dimethylhydantoin (DBDMH) as a versatile and powerful oxidizing agent in organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the underlying principles of DBDMH's reactivity, offering field-proven insights and detailed protocols to empower researchers in leveraging this reagent to its full potential.
Introduction: A Safer, More Efficient Alternative in the Chemist's Toolbox
In the landscape of synthetic organic chemistry, the selective oxidation of functional groups remains a cornerstone of molecular architecture. For decades, reagents like N-bromosuccinimide (NBS) have been mainstays. However, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a superior alternative, offering significant advantages in terms of safety, stability, and efficiency.[1][2] As a crystalline, stable solid, DBDMH is easier and safer to handle than liquid bromine and offers a higher atom economy of bromine compared to NBS.[3] Its byproduct, 5,5-dimethylhydantoin, is a stable and less nucleophilic organic compound, simplifying reaction workups.[3]
DBDMH's versatility stems from its ability to act as a source of electrophilic bromine (Br⁺) or bromine radicals (Br•), enabling a wide array of transformations under mild conditions.[4] This guide will delve into its application in the oxidation of alcohols, thiols, and amines, as well as its unique capacity to activate carbonyl functionalities.
Table 1: Physical and Chemical Properties of DBDMH
| Property | Value |
| Molecular Formula | C₅H₆Br₂N₂O₂ |
| Molecular Weight | 285.92 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 197–199 °C (decomposes) |
| Solubility | Slightly soluble in water; soluble in chloroform, ethanol, acetone, and THF.[2] |
| CAS Number | 77-48-5 |
Oxidation of Alcohols: A Selective and High-Yielding Transformation
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. DBDMH has proven to be a highly effective reagent for this purpose, demonstrating excellent selectivity for primary and secondary alcohols.
Oxidation of Primary and Secondary Benzylic Alcohols
A particularly efficient protocol involves the use of DBDMH in conjunction with aqueous hydrogen peroxide, providing a green and cost-effective method for the oxidation of benzylic alcohols to their corresponding aldehydes and ketones in high to excellent yields.[5] A key advantage of this method is the exclusive formation of aldehydes from primary benzylic alcohols, with no over-oxidation to carboxylic acids observed.[5]
Mechanism Insight: The reaction is believed to proceed through the in situ formation of a bromine cation (Br⁺) from the reaction of DBDMH and hydrogen peroxide. This electrophilic bromine species reacts with the alcohol to form a hypobromite ester intermediate, which then undergoes elimination to yield the carbonyl compound.[5]
Figure 1: General workflow for the DBDMH/H₂O₂ oxidation of primary alcohols.
Protocol 1: Oxidation of Benzylic Alcohols to Carbonyl Compounds
Materials:
-
Benzylic alcohol (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol)
-
35% Aqueous Hydrogen Peroxide (H₂O₂)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the benzylic alcohol (1.0 mmol) in water, add DBDMH (0.5 mmol).
-
Add 35% aqueous hydrogen peroxide to the mixture.
-
Stir the reaction mixture at 60 °C for the appropriate time (typically 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Table 2: Representative Examples of Benzylic Alcohol Oxidation with DBDMH/H₂O₂
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 85 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 92 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 95 |
| 1-Phenylethanol | Acetophenone | 93 |
Solvent-Free Oxidation of Secondary Alcohols
For certain applications, particularly in green chemistry, solvent-free reactions are highly desirable. DBDMH can be employed for the stoichiometric oxidation of secondary alcohols to ketones under solvent-free conditions at elevated temperatures (70-80 °C).[6] This method is straightforward and avoids the use of potentially hazardous solvents.
Protocol 2: Solvent-Free Oxidation of Secondary Alcohols
Materials:
-
Secondary alcohol (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0-1.5 mmol)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, mix the secondary alcohol (1.0 mmol) and DBDMH (1.0-1.5 mmol).
-
Heat the mixture in an oil bath at 70-80 °C, with stirring, until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and add hot water (10 mL). Stir for 10 minutes.
-
Extract the mixture with dichloromethane (2 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the corresponding ketone.
Oxidation of Thiols to Disulfides: A Rapid and Chemoselective Conversion
The formation of disulfide bonds is a critical transformation in peptide chemistry, protein folding, and materials science. DBDMH provides a mild, rapid, and highly efficient method for the oxidation of a wide range of thiols to their corresponding disulfides.[7] This reaction proceeds quickly at room temperature in solvents like dichloromethane or even under solvent-free conditions, often achieving high yields within minutes.[7] A significant advantage of this method is its high chemoselectivity, leaving other sensitive functional groups such as hydroxyls and aromatic rings unaffected.[7]
Figure 2: Direct oxidation of thiols to disulfides using DBDMH.
Protocol 3: Oxidation of Thiols to Disulfides
Materials:
-
Thiol (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol)
-
Dichloromethane (for solution-phase reaction)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure (Solution-Phase):
-
Dissolve the thiol (1.0 mmol) in dichloromethane.
-
Add DBDMH (0.5 mmol) to the solution and stir at room temperature.
-
Monitor the reaction by TLC; it is typically complete within a few minutes.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the disulfide.
Selective Bromination of Anilines: A Controlled Approach to Aromatic Functionalization
While primarily an oxidant, the electrophilic bromine delivered by DBDMH is highly effective for the bromination of activated aromatic systems like anilines. Direct bromination of anilines can be difficult to control, often leading to polybromination.[3] A robust strategy to achieve selective monobromination involves the temporary protection of the amino group as an acetamide. This attenuates the activating effect and introduces steric hindrance, favoring para-substitution.[3]
Figure 3: Workflow for para-selective monobromination of aniline using DBDMH.
Protocol 4: para-Selective Monobromination of Aniline
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
In a separate flask, dissolve DBDMH (0.5 eq.) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.
-
After 1 hour, pour the reaction mixture into a beaker of cold water to ensure complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
To the crude p-bromoacetanilide, add a sufficient amount of aqueous hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours to hydrolyze the amide.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the p-bromoaniline.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.
Activation of Carbonyl Groups: Precatalyst for Esterification and Aldol Condensation
Beyond its role as a direct oxidant, DBDMH can act as a precatalyst to activate carbonyl functionalities, facilitating reactions like direct esterification and aldol condensation.[4] In these transformations, DBDMH is used in substoichiometric amounts. The proposed mechanism involves the decomposition of DBDMH in the presence of trace water or an alcohol to form hypobromous acid (HOBr) or an alkyl hypobromite, which then catalyzes the reaction.[4]
This precatalytic activity highlights a more nuanced aspect of DBDMH's reactivity, expanding its utility in C-C and C-O bond-forming reactions.
Safety and Handling
DBDMH is a stable solid, but it is an oxidizing agent and a source of bromine.[2] Therefore, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always handle DBDMH in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Do not use combustible materials for cleaning up spills.
-
Storage: Store in a cool, dark, and dry place, away from incompatible materials.
-
Disposal: The primary byproduct is 5,5-dimethylhydantoin, a stable organic compound. Waste containing residual DBDMH or brominated organic compounds should be treated as hazardous waste according to institutional and local regulations. Excess reagent can be quenched with a reducing agent like sodium thiosulfate.
Conclusion
This compound is a remarkably versatile, efficient, and safe reagent for a multitude of oxidative transformations in organic synthesis. Its advantages over traditional reagents, including its stability, high bromine atom economy, and the generation of a benign byproduct, make it an invaluable tool for modern chemists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively incorporate DBDMH into their synthetic strategies, paving the way for more efficient and sustainable chemical synthesis in academic and industrial settings.
References
- 1. mdpi.com [mdpi.com]
- 2. DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]
Application Note: Experimental Setup for Bromination Reactions with Solid Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromination is a cornerstone of organic synthesis, providing essential intermediates for pharmaceutical and materials science.[1] Traditional methods often employ liquid bromine, a substance that is highly corrosive, toxic, and challenging to handle due to its high vapor pressure.[2][3] This application note details the experimental setup and protocols for conducting bromination reactions using solid, stable, and safer alternatives. By leveraging reagents like N-Bromosuccinimide (NBS), Pyridinium Tribromide (Py·Br₃), and Tetrabutylammonium Tribromide (TBATB), researchers can achieve controlled and selective brominations with enhanced safety and ease of handling.[2][4] This guide provides a comprehensive overview of the necessary equipment, safety precautions, detailed experimental procedures, and analytical methods for monitoring these reactions, aimed at ensuring reliable and reproducible results in a research and development setting.
Introduction: The Advantage of Solid Brominating Agents
The use of solid brominating agents represents a significant advancement in chemical synthesis, offering a safer and more convenient alternative to elemental bromine.[4] Unlike its volatile liquid counterpart, solid reagents are crystalline, nonvolatile, and often odorless, which greatly simplifies their storage, weighing, and addition to reaction mixtures.[5] This enhanced ease of handling minimizes exposure risks and simplifies the implementation of safety protocols in the laboratory.
Key advantages include:
-
Enhanced Safety: Reduced risk of inhalation of corrosive vapors and accidental spills.[3]
-
Ease of Handling: Simple to weigh and transfer, allowing for precise stoichiometric control.[4]
-
Controlled Reactivity: Many solid reagents provide a slow, controlled release of bromine, which can lead to higher selectivity and fewer side reactions.[2][4]
-
Versatility: A range of solid reagents is available, each with distinct reactivity profiles suitable for various substrates and reaction types, including electrophilic addition, electrophilic substitution, and radical substitution.[1][6]
This note will focus on three commonly used solid brominating agents, highlighting their specific applications and characteristics.
Featured Solid Brominating Agents: A Comparative Overview
The choice of a brominating agent is critical and depends on the substrate and the desired transformation. The following table summarizes the properties and primary applications of three leading solid reagents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[2] | Easy to handle, provides a low concentration of Br₂, minimizing side reactions with double bonds.[2] | Can be unreliable if not pure; requires a radical initiator for allylic/benzylic bromination.[2] |
| Pyridinium Tribromide (Py·Br₃) | C₅H₅N·HBr·Br₂ | 319.82 | Red crystalline solid | Electrophilic bromination of ketones, phenols, and ethers.[2] | Stable, solid, and safer alternative to liquid bromine; easy to handle and measure.[2] | Can be less reactive than elemental bromine.[2] |
| Tetrabutylammonium Tribromide (TBATB) | C₁₆H₃₆NBr₃ | 482.18 | Stable red/pale orange solid | Selective bromination of phenols, aromatic amines, ketones, alkenes, and alkynes.[7][8][9] | Non-toxic, stable, and provides controlled bromine release; also acts as a phase transfer catalyst.[4][7][8] |
Essential Safety Precautions and Laboratory Setup
While solid brominating agents are safer than liquid bromine, adherence to strict safety protocols is paramount. All manipulations should be performed in a well-ventilated chemical fume hood.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[10][11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal techniques.[11][12]
-
Body Protection: A lab coat, closed-toe shoes, and long pants are required.[10]
Engineering Controls:
-
Fume Hood: All work involving brominating agents must be conducted in a certified chemical fume hood to prevent inhalation of any dust or released bromine vapor.[10]
-
Ventilation: Ensure adequate general laboratory ventilation.[11]
Waste Disposal:
-
All waste containing bromine or brominated compounds should be collected in a designated, properly labeled hazardous waste container.
-
Residual bromine can be neutralized by quenching with a sodium thiosulfate solution.[13]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for typical bromination reactions using NBS and Pyridinium Tribromide.
Protocol 1: Allylic Bromination of Cyclohexene using N-Bromosuccinimide (NBS)
This protocol describes the Wohl-Ziegler reaction, a radical substitution at the position adjacent to a double bond.[14]
Materials:
-
N-Bromosuccinimide (NBS)
-
Cyclohexene
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution. Rationale: NBS serves as a source of bromine radicals, and AIBN initiates the radical chain reaction upon heating.[14][15]
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a lamp.[14] Causality: Heating or irradiation provides the energy needed to generate the initial radicals from AIBN, which then propagates the chain reaction.[15]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16] The reaction is typically complete when the denser succinimide byproduct precipitates and floats on top of the CCl₄.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated succinimide. c. Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.[13][17] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting 3-bromocyclohexene by distillation or column chromatography.
Diagram: Workflow for Allylic Bromination with NBS
Caption: Step-by-step workflow for allylic bromination.
Protocol 2: Bromination of an Activated Aromatic Compound using Pyridinium Tribromide
This protocol is suitable for the electrophilic bromination of electron-rich aromatic systems like phenols or anilines.[2][18]
Materials:
-
Pyridinium Tribromide (Py·Br₃)
-
Acetanilide (or other activated aromatic substrate)
-
Glacial Acetic Acid
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice water bath
Procedure:
-
Reaction Setup: Dissolve the aromatic substrate (e.g., acetanilide) in glacial acetic acid in an Erlenmeyer flask with magnetic stirring.
-
Reagent Addition: Add Pyridinium Tribromide portion-wise to the stirred solution at room temperature. Rationale: Py·Br₃ is a stable solid that acts as an electrophilic bromine source, releasing Br₂ in situ. The portion-wise addition helps to control the reaction temperature.
-
Reaction Conditions: Continue stirring at room temperature. The reaction is often rapid for activated substrates.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction mixture may change color as the red Py·Br₃ is consumed.
-
Workup: a. Pour the reaction mixture into a beaker containing ice water. This will precipitate the brominated product. b. If necessary, add a small amount of sodium bisulfite or sodium thiosulfate solution to quench any excess bromine (indicated by a persistent yellow/orange color).[2] c. Collect the solid product by vacuum filtration. d. Wash the collected solid thoroughly with cold water to remove acetic acid and any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Analytical Methods for Reaction Monitoring
Effective monitoring is crucial for optimizing reaction conditions and determining endpoints.
| Technique | Principle | Sample Preparation | Information Gained |
| TLC | Separation based on polarity. | Spot a small aliquot of the reaction mixture directly onto a TLC plate. | Qualitative assessment of the disappearance of starting material and appearance of the product. |
| GC-MS | Separation by volatility/polarity; detection by mass-to-charge ratio. | [16] Withdraw an aliquot, quench, dilute with a suitable solvent (e.g., ethyl acetate), and inject. | [16] Quantitative analysis of reaction components, identification of products and byproducts. |
| NMR | Nuclear spin transitions in a magnetic field. | Withdraw an aliquot, filter if necessary, and dissolve in a deuterated solvent (e.g., CDCl₃). | [16] Detailed structural information of products, determination of regioselectivity and stereoselectivity. |
| FTIR (ATR) | Infrared light absorption by molecular vibrations. | An Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel for in-situ monitoring. | [16] Tracking the disappearance/appearance of key functional groups. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reactivity | Reagent impurity (especially NBS). | Recrystallize NBS from hot water before use. |
| Insufficient initiation (for radical reactions). | Ensure the radical initiator is fresh and used at the correct temperature, or increase irradiation intensity. | |
| Deactivated substrate (for electrophilic reactions). | Consider a more powerful brominating agent or the addition of a Lewis acid catalyst. | |
| Formation of Side Products (e.g., dibromides) | Reaction conditions are too harsh. | Add the brominating agent slowly or at a lower temperature to maintain a low concentration of bromine. |
| Presence of water. | Ensure all glassware and solvents are anhydrous, especially for Wohl-Ziegler reactions. | |
| Difficult Workup/Purification | Succinimide byproduct is soluble in the workup solvent. | If using chloroform for the reaction, succinimide may precipitate and can be removed by filtration. |
| Product is water-soluble. | Extract the aqueous layer multiple times with an organic solvent. |
Conclusion
The transition from hazardous liquid bromine to solid brominating agents like NBS, Pyridinium Tribromide, and TBATB marks a significant step towards safer and more controlled organic synthesis. By understanding the specific reactivity of each reagent and implementing the robust experimental setups and protocols outlined in this application note, researchers can confidently and efficiently perform a wide array of bromination reactions. The provided guidelines for reaction monitoring, workup, and troubleshooting serve as a comprehensive resource for scientists in the pharmaceutical and chemical industries, enabling the reliable synthesis of valuable brominated molecules.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 4. nbinno.com [nbinno.com]
- 5. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Page loading... [guidechem.com]
- 8. Applications of Tetrabutylammonium Tribromide in Organic Synthesis - LISKON [liskonchem.com]
- 9. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. carefreestuff.com [carefreestuff.com]
- 12. scribd.com [scribd.com]
- 13. Workup [chem.rochester.edu]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. gup.ub.gu.se [gup.ub.gu.se]
Application Notes and Protocols for the Selective Bromination of Electron-Rich Arenes with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Introduction: The Strategic Importance of Brominated Arenes and the Superiority of DBDMH
Brominated aromatic compounds are pivotal building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The introduction of a bromine atom onto an aromatic ring serves as a crucial handle for further chemical transformations, most notably in cross-coupling reactions. For electron-rich arenes, such as phenols and anilines, achieving selective bromination can be challenging due to their high reactivity, which often leads to over-reaction and the formation of multiple isomers.
Traditionally, hazardous reagents like liquid bromine have been employed for these transformations. However, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a superior alternative, offering significant advantages in terms of safety, handling, and reaction efficiency.[1] As a stable, crystalline solid, DBDMH is significantly easier and safer to handle than volatile and corrosive liquid bromine.[1][2] From a process chemistry perspective, DBDMH is more atom-economical and cost-effective than other N-bromo reagents like N-bromosuccinimide (NBS), as it possesses two reactive bromine atoms per molecule and generates a water-soluble byproduct, 5,5-dimethylhydantoin, which simplifies product purification.[1][2]
This technical guide provides an in-depth exploration of the selective bromination of electron-rich arenes using DBDMH, complete with mechanistic insights, detailed experimental protocols, and comparative data to empower researchers in drug development and chemical synthesis.
Mechanistic Rationale: Electrophilic Aromatic Substitution with DBDMH
The bromination of electron-rich arenes with DBDMH proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The key to the reactivity of DBDMH lies in the polarization of the nitrogen-bromine (N-Br) bonds. The two electron-withdrawing carbonyl groups adjacent to the nitrogen atoms render the bromine atoms electrophilic, making them susceptible to attack by the electron-rich π-system of the aromatic ring.[2][3]
The electron-donating groups (e.g., -OH, -NH₂) on the arene activate the ring, directing the incoming electrophilic bromine (Br⁺ source) to the ortho and para positions. The regioselectivity of the reaction can often be controlled by judicious choice of reaction conditions and, in the case of highly activated substrates like anilines, through the use of protecting groups.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the selective bromination of an electron-rich arene using DBDMH, from reaction setup to product isolation.
Caption: A generalized workflow for arene bromination using DBDMH.
Comparative Performance of DBDMH in Selective Bromination
The efficacy of DBDMH as a brominating agent is evident when compared to other reagents across various substrates. The following table summarizes representative yields for the bromination of different electron-rich arenes, highlighting the high efficiency of DBDMH.
| Substrate | Product | Reagent System | Isolated Yield (%) | Reference |
| Phenol | o-Bromophenol | DBDMH in Chloroform | High | [4] |
| Methyl Gallate | Methyl 2-bromo-3,4,5-trihydroxybenzoate | DBDMH | 92.5 | [1] |
| Methyl Gallate | Methyl 2-bromo-3,4,5-trihydroxybenzoate | Br₂/iso-Pr₂NH/toluene | 68 | [1] |
| 1-(4-methoxyphenyl)ethane-1,2-diol | 1-(4-methoxyphenyl)-1,2-dibromoethane | DBDMH | 67 | [1] |
| 1-(4-methoxyphenyl)ethane-1,2-diol | 1-(4-methoxyphenyl)-1,2-dibromoethane | CBr₄ | 14 | [1] |
Experimental Protocols
Protocol 1: Ortho-Monobromination of Phenols
This protocol is adapted for the selective ortho-monobromination of phenolic compounds, a transformation for which DBDMH has shown excellent results.[4]
Materials:
-
Phenolic substrate (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.50-0.52 mmol)
-
Chloroform (5-7 mL)
-
10% aq. Sodium Hydrosulfite (Na₂S₂O₄) solution (for workup, if needed)
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) at room temperature.
-
In a fume hood, carefully add solid DBDMH (0.50-0.52 mole equivalents) in portions to the stirred solution. The addition of DBDMH may cause the solution to develop a red or deep brown color. Add the next portion after the color from the previous addition has dissipated.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.
-
The solid byproduct, 5,5-dimethylhydantoin, is sparingly soluble in many organic solvents. Triturate the crude residue with a suitable solvent like diethyl ether and remove the solid byproduct by filtration.
-
For substrates with low solubility, an alternative workup can be employed: add 10% aqueous sodium hydrosulfite solution to the reaction mixture and stir for 5 minutes to quench any remaining DBDMH. Separate the organic layer, dry over magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Para-Selective Monobromination of Aniline via Acetanilide Protection
Aniline and its derivatives are highly activated, often leading to polybromination. A robust strategy to achieve selective monobromination involves the temporary protection of the amino group as an acetamide. This attenuates the activating effect and sterically hinders the ortho positions, favoring bromination at the para position.[3]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution or slurry of DBDMH (0.5 eq.) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.
-
Pour the reaction mixture into ice-cold water to fully precipitate the product.
-
Collect the solid p-bromoacetanilide by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Deprotection to Yield p-Bromoaniline
-
Place the dried p-bromoacetanilide in a round-bottom flask and add a sufficient amount of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will precipitate the p-bromoaniline.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.
Safety and Handling of DBDMH
DBDMH is a stable solid, but it is an oxidizing agent and can cause severe skin burns and eye damage.[5][6] Always handle DBDMH in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Store DBDMH in a cool, dry, and dark place away from combustible materials, strong acids, strong bases, and alcohols.[5] In case of accidental contact, wash the affected area with plenty of water.[7] For spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[7]
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin is a highly effective, safe, and economical reagent for the selective bromination of electron-rich arenes. Its solid nature and the generation of a water-soluble byproduct simplify handling and purification, making it an attractive alternative to traditional brominating agents. The protocols outlined in this guide provide a robust starting point for researchers to leverage the benefits of DBDMH in their synthetic endeavors, enabling the efficient and selective production of valuable brominated aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. kmpharma.in [kmpharma.in]
Application Note & Protocol: DBDMH-Mediated Esterification of Carboxylic Acids
A Modern, Efficient, and Metal-Free Approach to Ester Synthesis
For researchers, scientists, and professionals in drug development, the esterification of carboxylic acids is a fundamental and frequently employed transformation. This document provides a detailed guide to an advanced and efficient methodology for direct esterification utilizing 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a precatalyst. This method circumvents the need for harsh conditions or metal-based catalysts, offering a mild, operationally simple, and environmentally conscious alternative for the synthesis of a wide array of esters.
Introduction: The Advantages of DBDMH in Organic Synthesis
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline, and commercially available N-halo reagent.[1][2] While traditionally recognized as a brominating agent and disinfectant, its application as a catalyst in organic transformations is gaining significant traction.[1] Compared to inorganic halogens, DBDMH is less corrosive, more stable, and relatively inexpensive.[1][2] Its ease of handling as a solid powder and its ability to mediate reactions under mild conditions make it a superior choice for modern organic synthesis.[3]
Key advantages of employing DBDMH for esterification include:
-
Metal-Free Catalysis: Avoids potential metal contamination in the final product, a critical consideration in pharmaceutical synthesis.[4]
-
Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures (e.g., 70°C), preserving sensitive functional groups.[1][2]
-
High Efficiency: The protocol often results in excellent yields for a broad range of substrates.[1]
-
Operational Simplicity: The procedure is straightforward, often conducted under neat conditions, and involves a simple workup.[1][4]
-
Cost-Effectiveness: DBDMH is an inexpensive and readily available reagent.[3]
Reaction Mechanism: The Role of DBDMH as a Precatalyst
The DBDMH-mediated esterification does not involve DBDMH as a direct catalyst. Instead, it acts as a precatalyst, generating the active catalytic species in situ.[1][2] In the presence of trace amounts of water, DBDMH decomposes to form hypobromous acid (HOBr).[1][5] This in situ generated HOBr is the key catalytic species that activates the carboxylic acid for nucleophilic attack by the alcohol.[1]
The proposed catalytic cycle is depicted below:
Caption: Proposed mechanism for DBDMH-mediated esterification.
The reaction is initiated by the decomposition of DBDMH in the presence of trace water to generate the active catalyst, hypobromous acid (HOBr).[1] The carboxylic acid is then activated by HOBr, making the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by the alcohol leads to the formation of the ester and regeneration of the catalytic species.[1] It is crucial to note that under dry conditions, the reaction efficiency drops significantly, highlighting the importance of trace water for the generation of HOBr.[1]
Experimental Protocol: General Procedure for Esterification
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
Alcohol
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Reaction vessel (e.g., 25 mL reactor tube)
-
Stir bar
-
Heating apparatus (e.g., heating block or oil bath)
-
Rotary evaporator
Procedure:
-
To a clean and dry reaction vessel, add the carboxylic acid (1.0 mmol, 1.0 equiv), the alcohol (a sufficient amount to act as both reactant and solvent), and DBDMH (0.07 mmol, 7 mol%).[1]
-
Add a magnetic stir bar to the vessel.
-
Seal the reaction vessel and place it in a preheated heating apparatus at 70°C.[1][2]
-
Stir the reaction mixture vigorously for the required time (typically 2–40 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.[1]
-
The crude product can then be purified by standard laboratory techniques, such as column chromatography on silica gel, to afford the pure ester.
Note on Stoichiometry and Reaction Conditions:
-
The optimal loading of DBDMH has been found to be around 7 mol%.[1][2] While a lower loading (e.g., 3.5 mol%) can still provide good conversion, 7 mol% often leads to a quantitative transformation.[1]
-
The optimal temperature is typically 70°C. Lower temperatures may result in reduced reaction efficiency.[1][2]
Substrate Scope and Limitations
The DBDMH-mediated esterification has been shown to be effective for a wide range of carboxylic acids and alcohols.
| Carboxylic Acid | Alcohol | Product | Yield (%) |
| Benzoic acid | Methanol | Methyl benzoate | >95 |
| 4-Nitrobenzoic acid | Methanol | Methyl 4-nitrobenzoate | >95 |
| 4-Methoxybenzoic acid | Methanol | Methyl 4-methoxybenzoate | >95 |
| Acetic acid | Methanol | Methyl acetate | >95 |
| Stearic acid | Methanol | Methyl stearate | >95 |
| Adipic acid | Methanol | Dimethyl adipate | >95 |
| Phenylacetic acid | Ethanol | Ethyl phenylacetate | >95 |
| Cinnamic acid | Propanol | Propyl cinnamate | >95 |
Limitations:
A modest limitation has been observed for certain monosubstituted benzoic acids. For instance, the reaction with 2-methoxybenzoic acid may fail, likely due to steric hindrance from the ortho-substituent.[1] Additionally, hydroxy-substituted derivatives of benzoic acid may not be reactive under these conditions due to the electron-donating nature of the hydroxyl group.[1]
Safety and Handling
DBDMH is an oxidizing agent and can cause skin and eye irritation.[6] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Troubleshooting
-
Low or No Conversion:
-
Verify DBDMH activity: Ensure the DBDMH is not old or decomposed.
-
Check for trace water: As the mechanism is water-assisted, ensure the reaction is not performed under scrupulously dry conditions.[1]
-
Increase temperature: If the substrates are less reactive, a moderate increase in temperature may be beneficial.
-
Increase reaction time: Some substrates may require longer reaction times for complete conversion.
-
-
Formation of Side Products:
-
Purify starting materials: Ensure the carboxylic acid and alcohol are pure.
-
Optimize DBDMH loading: While 7 mol% is generally optimal, for some sensitive substrates, a lower loading might be necessary to minimize side reactions.
-
Conclusion
The DBDMH-mediated esterification of carboxylic acids represents a significant advancement in synthetic methodology. Its metal-free nature, mild conditions, high efficiency, and operational simplicity make it an attractive and practical alternative to traditional esterification methods. This protocol is particularly valuable for applications in medicinal chemistry and drug development, where product purity and process efficiency are paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. ams.usda.gov [ams.usda.gov]
- 6. benchchem.com [benchchem.com]
Catalyst Selection for DBDMH Bromination Reactions: A Detailed Guide for Researchers
Byline: Your Name/Lab Group, Senior Application Scientist
Abstract
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a versatile, stable, and cost-effective brominating agent increasingly favored over traditional reagents like liquid bromine and N-bromosuccinimide (NBS).[1][2] Its efficacy and selectivity, however, are critically dependent on appropriate catalyst selection. This guide provides an in-depth analysis of catalyst choice for DBDMH-mediated bromination reactions, detailing the underlying mechanistic principles and offering practical protocols for researchers in organic synthesis and drug development. We explore the divergent pathways directed by Lewis and Brønsted acids, as well as radical initiators, to afford precise control over benzylic versus aromatic ring bromination.
Introduction: The Strategic Advantage of DBDMH in Modern Synthesis
DBDMH has emerged as a powerful tool in organic synthesis due to its solid, easy-to-handle nature and its capacity to act as a source of electrophilic (Br+) or radical (Br•) bromine.[3] Unlike liquid bromine, DBDMH is safer and more convenient to handle, and it is more cost-effective on a bromine-equivalent basis than NBS.[1][4] The true synthetic utility of DBDMH is unlocked through catalytic activation, which can steer the reaction towards specific, desired outcomes, thereby enhancing yield, regioselectivity, and substrate scope. Understanding the interplay between the substrate, DBDMH, and the catalyst is paramount for achieving high-efficiency transformations.
Mechanistic Dichotomy: Directing the Path of Bromination
The choice of catalyst fundamentally dictates the reaction mechanism, leading to either benzylic bromination via a radical pathway or aromatic ring bromination through an electrophilic substitution pathway.[1] This bifurcation is a key strategic consideration in synthetic design.
Lewis Acid Catalysis for Benzylic Bromination (Wohl-Ziegler Type)
Lewis acids, such as zirconium(IV) chloride (ZrCl₄), have been shown to be highly effective catalysts for the benzylic bromination of toluene derivatives using DBDMH under mild conditions.[5][6] The reaction proceeds via a radical chain mechanism, analogous to the Wohl-Ziegler reaction.[1][7]
Mechanism:
-
Initiation: The Lewis acid is believed to assist in the homolytic cleavage of the N-Br bond of DBDMH, generating a bromine radical (Br•).[1][5] This initiation can often be facilitated by ambient light.[5]
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the substrate to form a stabilized benzyl radical and HBr. This benzyl radical then reacts with another molecule of DBDMH (or Br₂ formed in situ from the reaction of HBr with DBDMH) to yield the benzylic bromide and regenerate a bromine radical, continuing the chain reaction.[1]
-
Termination: The reaction concludes when radical species combine.
This method provides a powerful tool for introducing bromine at the benzylic position selectively, which is a crucial step in the synthesis of many pharmaceutical intermediates.[5]
Caption: Lewis Acid Catalyzed Benzylic Bromination Pathway.
Brønsted Acid Catalysis for Aromatic Ring Bromination (Electrophilic)
In stark contrast to Lewis acids, Brønsted acids promote the electrophilic bromination of the aromatic ring.[1][5] Strong acids like trifluoromethanesulfonic acid (TfOH) activate DBDMH, enhancing the electrophilicity of the bromine atom.[1]
Mechanism: The Brønsted acid protonates the carbonyl oxygen of DBDMH. This protonation increases the positive polarization of the adjacent nitrogen atom, which in turn withdraws electron density from the N-Br bond. This makes the bromine atom a more potent electrophile ("Br+"), ready to attack the electron-rich aromatic ring in a classic electrophilic aromatic substitution (EAS) reaction.[1] This method is particularly effective for activated and moderately deactivated aromatic compounds.[1][8]
Caption: Brønsted Acid Catalyzed Aromatic Bromination Pathway.
Catalyst Selection Guide: A Comparative Overview
The choice of catalyst is dictated by the desired regiochemical outcome. The following table summarizes the performance and applications of different catalyst classes for DBDMH bromination.
| Catalyst Class | Representative Catalyst(s) | Primary Outcome | Reaction Type | Substrate Scope | Key Advantages |
| Lewis Acids | ZrCl₄, FeCl₃, AlCl₃ | Benzylic Bromination | Radical Chain | Toluene derivatives, alkylarenes | High selectivity for side-chain bromination; mild reaction conditions.[5][6] |
| Brønsted Acids | TfOH, H₂SO₄, TFA | Aromatic Ring Bromination | Electrophilic Substitution | Electron-rich to moderately deactivated arenes, phenols.[1][5][8] | Excellent yields for ring bromination; avoids benzylic substitution.[5] |
| Radical Initiators | AIBN, Benzoyl Peroxide | Benzylic Bromination | Radical Chain | Toluene derivatives, compounds with allylic/benzylic C-H bonds | Classic method for Wohl-Ziegler type reactions; can be initiated by light.[7] |
| No Catalyst | - | Varies | Varies | Highly activated arenes (phenols), alkenes.[9][10][11] | Green chemistry approach; useful for specific substrates like 1,2-dibromination of alkenes.[9][11][12] |
Experimental Protocols
Protocol for Selective Benzylic Bromination of Toluene
This protocol is adapted from demonstrated methods for Lewis acid-catalyzed benzylic bromination.[5][7]
Materials:
-
Toluene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zirconium(IV) chloride (0.1 mmol).
-
Add anhydrous dichloromethane (4 mL) followed by toluene (4 mmol).
-
Stir the suspension at room temperature.
-
Add DBDMH (2 mmol, providing 4 mmol of Br) to the mixture.
-
Stir the reaction at room temperature under ambient light for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any remaining active bromine, followed by saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental Workflow for Benzylic Bromination.
Protocol for Regioselective ortho-Monobromination of Phenols
This protocol provides a general method for the bromination of activated aromatic rings, such as phenols, where a catalyst may not be required due to the high reactivity of the substrate.[8][10]
Materials:
-
Phenolic substrate
-
DBDMH
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.
-
Add solid DBDMH (0.50–0.52 mole equivalents) to the solution in portions while stirring. Note: Precise control of stoichiometry is crucial to prevent di-bromination.[7][8]
-
Continue stirring at room temperature. The reaction is often rapid; monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Transfer to a separatory funnel, separate the organic layer, and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Conclusion and Future Outlook
The strategic selection of a catalyst for DBDMH brominations provides a powerful and versatile platform for synthetic chemists. Lewis acids reliably direct bromination to the benzylic position via a radical mechanism, while Brønsted acids facilitate electrophilic aromatic substitution on the ring. For highly activated substrates, catalyst-free conditions offer a green and efficient alternative. This level of control is invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients and advanced materials. Future research will likely focus on the development of even more selective and environmentally benign catalytic systems, potentially involving photoredox or enzymatic catalysis, to further expand the synthetic utility of DBDMH.
References
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US5248817A - Process for aromatic bromination - Google Patents [patents.google.com]
- 5. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 11. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source [organic-chemistry.org]
1-Bromo-5,5-dimethylhydantoin in water disinfection and microbial control
An In-Depth Technical Guide to 1-Bromo-5,5-dimethylhydantoin (DBDMH) in Water Disinfection and Microbial Control
Authored by: A Senior Application Scientist
Introduction: The Role of DBDMH in Modern Water Treatment
This compound (DBDMH) is a halogenated organic compound belonging to the hydantoin family. It presents as a white crystalline solid with a characteristic mild halogen scent.[1][2] In the field of water treatment, DBDMH has emerged as a highly effective and stable source of bromine for disinfection and microbial control. Its applications are extensive, ranging from recreational water systems like swimming pools and spas to industrial cooling towers, drinking water purification, and aquaculture.[1][3][4][5]
The efficacy of DBDMH lies in its ability to act as a slow-release donor of hypobromous acid (HOBr), the primary biocidal agent. This controlled release mechanism, combined with its excellent stability in storage and high active bromine content, offers significant advantages over traditional chlorine-based disinfectants and other brominating agents.[3][6] This guide provides a comprehensive overview of DBDMH, its mechanism of action, and detailed protocols for its application and evaluation in a research and development setting.
Core Principles: Chemical Properties and Mechanism of Action
DBDMH's utility as a disinfectant is intrinsically linked to its chemical structure and its reactivity in aqueous environments.
Chemical Structure of this compound (DBDMH)
References
- 1. DBDMH - Wikipedia [en.wikipedia.org]
- 2. CAS 77-48-5: 1,3-Dibromo-5,5-dimethylhydantoin [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [amp.chemicalbook.com]
- 6. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mastering Regioselectivity in the Bromination of Substituted Anilines
Abstract
The introduction of bromine into the aniline framework is a cornerstone of synthetic chemistry, pivotal in the development of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The inherent reactivity of the aniline ring, while advantageous, presents a significant challenge in controlling the regiochemical outcome of electrophilic bromination. This guide provides a comprehensive overview of the principles governing regioselectivity in the bromination of substituted anilines and offers detailed, field-tested protocols for achieving desired isomeric products. We will explore the interplay of electronic and steric effects, the strategic use of protecting groups, and the influence of reaction conditions to afford precise control over bromination reactions.
Theoretical Framework: The Electrophilic Aromatic Substitution of Anilines
The bromination of aniline and its derivatives is a classic example of electrophilic aromatic substitution (SEAr). The amino group (-NH₂) is a powerful activating group, meaning it increases the rate of reaction compared to benzene.[1][2] This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance.[3][4] This donation of electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by an electrophile, such as the bromine cation (Br⁺) or a polarized bromine molecule.
The increased electron density is not distributed uniformly around the ring. Resonance structures show a buildup of negative charge at the ortho and para positions relative to the amino group.[3][4] Consequently, the amino group is a potent ortho, para-director, meaning that the incoming electrophile will preferentially substitute at these positions.[1][5]
However, the high reactivity of the aniline ring often leads to polybromination, with the formation of 2,4,6-tribromoaniline being a common outcome, even under mild conditions.[6][7] Furthermore, the presence of other substituents on the aniline ring introduces additional electronic and steric factors that can significantly influence the position of bromination.
Key Factors Influencing Regioselectivity
Electronic Effects of Substituents
The electronic nature of substituents already present on the aniline ring plays a crucial role in directing the incoming bromine atom. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (Activating): These groups, like alkyl (-R), alkoxy (-OR), and hydroxyl (-OH), further activate the ring towards electrophilic attack and are also ortho, para-directing. When an aniline derivative contains an EDG, the position of bromination will be a result of the combined directing effects of both the amino group and the EDG.
-
Electron-Withdrawing Groups (Deactivating): These groups, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), deactivate the ring by pulling electron density away from it.[8] EWGs are typically meta-directors.[9] In a substituted aniline with an EWG, a competition arises between the ortho, para-directing influence of the powerful amino group and the meta-directing effect of the deactivating group. The outcome is often a mixture of isomers, but the strong activating nature of the amino group usually dominates, directing the bromine to the positions ortho and para to itself.
Steric Hindrance
The size of the substituents on the aniline ring can significantly impact the regioselectivity of bromination. Bulky groups can physically block access to adjacent (ortho) positions, thereby favoring substitution at the less hindered para position. This steric hindrance can be exploited to enhance the formation of a specific isomer.[10]
Solvent Effects
The polarity of the solvent can have a pronounced effect on the regioselectivity of bromination, particularly for anilines bearing electron-withdrawing groups.[11][12] Polar solvents can stabilize charged intermediates, influencing the reaction pathway and the resulting isomer distribution. For instance, in the bromination of 3-substituted anilines with N-bromosuccinimide (NBS), the choice of solvent can be tuned to favor the formation of different regioisomers.[11][12]
The Role of the Brominating Agent
Various reagents can be employed for the bromination of anilines, each with its own reactivity profile. Common brominating agents include:
-
Bromine (Br₂): Often used in a solvent like acetic acid or chloroform. Its high reactivity can lead to polybromination.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used for mono-bromination.[11][13]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid reagent that can offer high yields and clean reactions.[14]
-
Copper(II) Bromide (CuBr₂): Can be used for regioselective para-bromination of unprotected anilines, particularly in ionic liquids.[15][16][17]
Strategic Control of Regioselectivity: The Power of Protecting Groups
To overcome the high reactivity of the amino group and prevent polybromination, a common and highly effective strategy is the temporary protection of the -NH₂ group.[14] The most frequent approach is acetylation to form an acetanilide.
The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen lone pair by delocalizing it onto the carbonyl oxygen.[18] This attenuated activation allows for more controlled, typically mono-bromination. Additionally, the bulkiness of the acetyl group sterically hinders the ortho positions, strongly favoring substitution at the para position.[18] The protecting group can then be easily removed by hydrolysis to regenerate the amino group.
Caption: Workflow for regioselective monobromination via protection.
Experimental Protocols
The following protocols are designed to illustrate the principles discussed and provide a starting point for the development of specific synthetic procedures.
Protocol 1: Non-selective Tribromination of Aniline
This protocol demonstrates the high reactivity of the unprotected aniline ring.
Materials:
-
Aniline
-
Bromine water (saturated aqueous solution of Br₂)
-
Ethanol
-
Distilled water
Procedure:
-
In a fume hood, dissolve aniline (1.0 g, 10.7 mmol) in ethanol (20 mL) in a 100 mL flask.
-
With vigorous stirring, add bromine water dropwise at room temperature until the bromine color persists.
-
A white precipitate of 2,4,6-tribromoaniline will form immediately.[6]
-
Continue stirring for 15 minutes after the addition is complete.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
Expected Outcome: High yield of 2,4,6-tribromoaniline.
Protocol 2: Regioselective para-Bromination of Aniline via Acetylation
This protocol illustrates the use of a protecting group to achieve monobromination at the para position.
Step A: Protection (Synthesis of Acetanilide)
-
In a fume hood, add aniline (5.0 g, 53.7 mmol) to a flask containing glacial acetic acid (50 mL).
-
To this solution, add acetic anhydride (6.0 mL, 64.5 mmol) dropwise with stirring.[14]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into 250 mL of ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step B: Bromination of Acetanilide
-
Dissolve the dried acetanilide (5.0 g, 37.0 mmol) in glacial acetic acid (30 mL) in an Erlenmeyer flask.
-
In a separate container, prepare a solution of bromine (1.9 mL, 37.0 mmol) in glacial acetic acid (10 mL).
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the solid p-bromoacetanilide by vacuum filtration, wash with cold water, and dry.
Step C: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the dried p-bromoacetanilide (4.0 g, 18.5 mmol) in a round-bottom flask with 70% sulfuric acid (30 mL).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.[14]
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will precipitate the p-bromoaniline.[14]
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.
Expected Outcome: High yield of p-bromoaniline as the major product.
Caption: Experimental workflow for para-bromination of aniline.
Protocol 3: Regioselective Bromination of an Aniline with a Deactivating Group: 3-(Trifluoromethyl)aniline
This protocol demonstrates the directing influence of the amino group in the presence of a meta-directing, deactivating group, and the effect of a polar solvent.
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 g, 6.2 mmol) in anhydrous DMF (10 mL).[13]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 g, 6.2 mmol) portion-wise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[13]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then brine (25 mL).[13]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[13]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield 4-bromo-3-(trifluoromethyl)aniline.
Expected Outcome: High yield of 4-bromo-3-(trifluoromethyl)aniline as the major product, demonstrating bromination ortho to the amino group and para to the trifluoromethyl group. The polar DMF solvent facilitates this regioselectivity.[11][13]
Data Summary
| Substrate | Brominating Agent | Conditions | Major Product(s) | Key Takeaway |
| Aniline | Bromine Water | Room Temp, Aqueous | 2,4,6-Tribromoaniline | High reactivity of -NH₂ leads to polybromination. |
| Aniline | 1. Acetic Anhydride2. Br₂/CH₃COOH3. H⁺/H₂O | Stepwise | p-Bromoaniline | Protection of -NH₂ group allows for selective monobromination. |
| 3-(Trifluoromethyl)aniline | NBS | DMF, 0°C to RT | 4-Bromo-3-(trifluoromethyl)aniline | The powerful o,p-directing -NH₂ group overrides the m-directing -CF₃ group. |
| Substituted Anilines | CuBr₂ | Ionic Liquid, RT | para-Bromoanilines | Mild and highly regioselective method for para-bromination.[16][17] |
Conclusion
The regioselective bromination of substituted anilines is a nuanced yet controllable process. A thorough understanding of the electronic and steric effects of substituents, coupled with the strategic use of protecting groups and careful selection of reaction conditions, empowers the synthetic chemist to achieve the desired isomeric products with high precision. The protocols provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to navigate the complexities of aniline bromination and to design efficient and selective synthetic routes to valuable brominated aniline derivatives.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 4. Khan Academy [khanacademy.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. ncert.nic.in [ncert.nic.in]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DBDMH Bromination Reactions
Welcome to the technical support resource for 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) reactions. As a Senior Application Scientist, my goal is to provide you with clear, actionable guidance to enhance your experimental outcomes. This guide is structured to address the common challenges encountered by researchers, scientists, and drug development professionals, moving from foundational questions to in-depth troubleshooting.
Frequently Asked Questions (FAQs)
Here we address the most common initial inquiries regarding the use of DBDMH.
Q1: What is DBDMH and why is it used as a brominating agent?
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline solid used as a reagent for bromination reactions in organic synthesis.[1] It serves as a safer and more convenient alternative to handling liquid bromine.[1] Key advantages include its high active bromine content (two bromine atoms per molecule), cost-effectiveness compared to reagents like N-Bromosuccinimide (NBS), and ease of handling as a powder.[2][3] Its byproduct, 5,5-dimethylhydantoin, is often insoluble in common organic solvents, simplifying purification.[4]
Q2: How does DBDMH compare to N-Bromosuccinimide (NBS)?
DBDMH and NBS exhibit very similar reactivity.[2] The primary advantage of DBDMH is that it possesses two bromine atoms per molecule, meaning you can often use half the molar equivalents compared to NBS, which can lower costs and reduce the amount of imide byproduct generated.[2][3]
Table 1: Comparison of DBDMH and NBS
| Feature | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | N-Bromosuccinimide (NBS) |
| Structure | Contains two N-Br bonds | Contains one N-Br bond |
| Molar Mass | ~285.92 g/mol [5] | ~177.98 g/mol |
| Active Bromine Atoms | Two | One |
| Reactivity | Similar to NBS[2] | Standard for allylic/benzylic bromination |
| Cost-Effectiveness | Often more cost-effective per bromine atom[2][3] | Generally higher cost per bromine atom |
| Byproduct | 5,5-dimethylhydantoin[6] | Succinimide[6] |
Q3: What are the primary reaction mechanisms for DBDMH bromination?
DBDMH can act as a source of both electrophilic bromine ("Br+") and bromine radicals (Br•), depending on the reaction conditions.[4]
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Radical Pathway: This is common for benzylic and allylic brominations, analogous to the Wohl-Ziegler reaction.[2] The reaction is initiated by light or a radical initiator (e.g., AIBN), which causes homolytic cleavage of the N-Br bond to form a bromine radical. This radical then propagates a chain reaction.[7]
-
Electrophilic Pathway: For electron-rich aromatic compounds (like phenols) or alkenes, the bromine atoms in DBDMH are positively polarized and act as electrophiles.[2] This pathway is often facilitated by an acid catalyst for aromatic substitutions.[2] The direct 1,2-dibromination of alkenes can also proceed without a catalyst.[8][9]
Q4: How do I choose the correct solvent for my reaction?
Solvent choice is critical and substrate-dependent. A poorly chosen solvent can lead to low yields or unwanted side reactions.
-
For radical brominations , non-polar, inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are traditional choices.
-
For electrophilic bromination of phenols , non-polar solvents like chloroform have proven effective for achieving high selectivity.[10][11]
-
Avoid solvents that can react with DBDMH. For instance, polar aprotic solvents like DMF have been reported to give poor yields in some cases.[10][11]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction is showing very low yield or no conversion of my starting material. What are the potential causes and how can I fix this?
Low conversion is a frequent problem that can often be traced back to reagent quality or reaction conditions.
Potential Causes & Solutions
-
Degraded DBDMH: Although stable, DBDMH can degrade if stored improperly (e.g., exposed to moisture or light), leading to a lower active bromine content.[1] A yellow or brown color indicates the liberation of free bromine (Br₂) and reagent decomposition.[1]
-
Solution: Always use fresh, high-purity DBDMH. If degradation is suspected, it is highly recommended to quantify the active bromine content using iodometric titration before use (see Protocol 3).[1]
-
-
Impure Substrate: Impurities in the starting material can consume the reagent or inhibit the reaction.[1][4]
-
Solution: Ensure the purity of your substrate through appropriate purification techniques (e.g., recrystallization, distillation, or chromatography) before starting the reaction.
-
-
Insufficient Activation: Many DBDMH reactions require an initial energy input to proceed at a reasonable rate.
-
Radical Reactions: These reactions often require initiation. If the reaction is sluggish, add a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or apply photo-irradiation.[2]
-
Electrophilic Reactions: The reaction rate may be temperature-dependent. Gradually increasing the temperature can help overcome the activation energy barrier.[1][12] Monitor the reaction closely by TLC or GC to avoid side product formation at higher temperatures.
-
-
Improper Catalyst: The choice of catalyst can dramatically influence reactivity and selectivity.
Issue 2: Formation of Di- or Poly-brominated Products
Q: I am trying to synthesize a mono-brominated product, but I'm getting significant amounts of di-brominated and other over-brominated side products. How can I improve selectivity?
This is one of the most common challenges, especially with highly activated substrates. Achieving mono-selectivity requires precise control over several key parameters.
Potential Causes & Solutions
-
Incorrect Stoichiometry: This is the most critical factor.[4] Since DBDMH has two reactive bromine atoms, using a 1:1 molar ratio of DBDMH to substrate provides two equivalents of bromine, strongly favoring polybromination.
-
High Substrate Reactivity: Highly activated aromatic compounds, such as phenols or anilines, react very rapidly and are prone to multiple brominations.[4][10]
-
Solution 1 (Temperature): Lower the reaction temperature. This decreases the overall reaction rate, allowing for greater differentiation between the first and subsequent brominations, thus improving selectivity.[4][10]
-
Solution 2 (Addition Mode): Instead of adding the DBDMH all at once, add it slowly in small portions.[4] This keeps the instantaneous concentration of the brominating agent low, disfavoring over-bromination. Monitor the reaction by TLC between additions.
-
-
Unintended Catalysis: Trace amounts of acid or base on glassware or in solvents can catalyze the reaction and promote over-bromination.[4]
-
Solution: Ensure all glassware is scrupulously cleaned and dried. Use high-purity, anhydrous solvents when necessary.
-
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction first to optimize conditions for your specific substrate.
Protocol 1: Selective ortho-Monobromination of a Phenolic Substrate
This procedure is adapted for the selective bromination of activated phenols.[10][11]
-
Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 mmol) in chloroform (5–7 mL) at room temperature.
-
Reagent Addition: While stirring, add solid DBDMH (0.52 equivalents, ~0.15 g, 0.52 mmol) in several small portions over 10-15 minutes. The solution may turn red or brown, indicating the presence of bromine; the next portion should be added after the color fades.[11]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, proceed with the quenching procedure detailed in Protocol 2.
-
Purification: The crude product can be purified by flash chromatography on silica gel to yield the pure ortho-monobrominated product.[10]
Protocol 2: Standard Quenching and Work-up Procedure
This procedure is designed to neutralize any excess brominating agent and remove the hydantoin byproduct.[10]
-
Quenching: To the completed reaction mixture, add a 10% aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium hydrosulfite (Na₂S₂O₄), and stir vigorously for 5-10 minutes until the solution is colorless.[4][10] This step neutralizes excess Br₂ and DBDMH.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two or three times to recover all the product.[10]
-
Wash & Dry: Combine all organic layers. Wash with water and then with brine to remove residual salts. Dry the organic layer over an anhydrous salt like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
Protocol 3: Iodometric Titration to Determine Active Bromine Content
This method allows you to verify the quality of your DBDMH reagent, ensuring accurate stoichiometry in your reactions.[1]
-
Sample Preparation: Accurately weigh a sample of your solid DBDMH (~100 mg) or pipette a precise volume of a DBDMH solution.
-
Dissolution: Dissolve the sample in a flask containing a mixture of acetic acid and aqueous potassium iodide (KI) solution. The active bromine in DBDMH will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellowish-brown solution.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution of known concentration.
-
Endpoint Detection: As the titration proceeds, the brown color will fade. When it becomes pale yellow, add 1-2 mL of a starch indicator solution. This will form a deep blue complex with the remaining iodine.
-
Completion: Continue titrating dropwise until the blue color disappears completely. This is the endpoint. The amount of thiosulfate solution used is directly proportional to the amount of active bromine in your sample.
Safety & Handling
DBDMH is a toxic and corrosive solid that may intensify fire as an oxidizer.[5][13] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle DBDMH in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and impervious gloves.[6]
-
Handling: Avoid creating dust.[6] Keep away from heat, sparks, and combustible materials. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dark, and dry place. Keep segregated from reducing agents, alcohols, and nitrogen-containing compounds.
-
Spills: In case of a spill, do not use combustible materials for cleanup.[6] Evacuate the area and follow institutional protocols for hazardous material cleanup.
-
Disposal: The primary byproduct is 5,5-dimethylhydantoin.[6] Waste containing residual DBDMH or brominated organic compounds should be treated as hazardous waste and disposed of according to local and institutional regulations.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. DBDMH - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. chemicalbook.com [chemicalbook.com]
Preventing over-bromination with highly activated substrates
Part 1: Elucidation of the core concepts and challenges
The user wants a technical support guide about preventing over-bromination on highly activated substrates. This is a common problem in organic synthesis, especially for researchers in drug development where precise control of molecular structure is critical.
Core problem: Highly activated aromatic rings (like phenols, anilines, and their derivatives) are extremely electron-rich. This high nucleophilicity makes them react very rapidly with electrophilic bromine sources (like Br₂). The initial monobrominated product is often still highly activated, and sometimes even more activated than the starting material, leading to a rapid second or even third bromination. The result is a mixture of mono-, di-, and poly-brominated products, which are often difficult to separate and lead to low yields of the desired monobrominated compound.
Audience: Researchers, scientists, and drug development professionals. This means the language should be technical and precise. They will understand concepts like electrophilic aromatic substitution (EAS), activating/deactivating groups, ortho/para/meta direction, and reaction mechanisms. They are looking for practical, actionable advice.
My role: A Senior Application Scientist. This implies a deep understanding of not just the theory but also the practical "bench-top" realities. I need to explain why certain methods work (causality), provide trustworthy, repeatable protocols, and back up claims with authoritative references.
Part 2: Structuring the Technical Support Center
I will structure this as a series of FAQs and Troubleshooting guides. This Q&A format is direct and user-friendly for a technical support center.
Potential Questions/Sections:
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FAQ: Why do my highly activated substrates (phenols, anilines) always over-brominate?
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This will be the introduction. I'll explain the mechanism of electrophilic aromatic substitution (EAS) and how strong activating groups (like -OH, -NH₂) dramatically increase the reaction rate, making it difficult to control.[1][2][3] I'll use a diagram to illustrate the mechanism and the problem of the product also being activated.
-
-
Troubleshooting Guide: I used Br₂ and got a messy mixture of products. What should I do?
-
This is the core of the guide. I'll break down the solutions into several strategies.
-
Strategy 1: Milder Brominating Agents. This is the most common approach. Instead of the highly reactive Br₂, use a less electrophilic source of bromine.
-
N-Bromosuccinimide (NBS): The classic choice. It's a solid, easier to handle than Br₂, and generally milder.[4][5][6] I'll explain how it works (often requiring a catalyst or specific solvent conditions) and provide a detailed protocol.[7][8]
-
Pyridinium Tribromide (PBr₃): Another solid, mild reagent. It exists in equilibrium with Br₂ and pyridinium bromide, delivering Br₂ slowly and in low concentration, which helps control the reaction.[9][10][11] I'll provide a protocol for this as well.
-
In-situ generation of Br₂: Using an oxidant like Oxone® with a bromide salt (e.g., KBr, NaBr) generates Br₂ slowly in the reaction mixture. This avoids having a high concentration of Br₂ at any given time.[12][13] This is a "greener" and safer approach.
-
-
Strategy 2: Control Reaction Conditions.
-
Low Temperature: Running the reaction at 0°C or even lower can slow down the rate of the second bromination more than the first, improving selectivity.
-
Solvent Choice: The polarity of the solvent can significantly impact reactivity. Non-polar solvents like CCl₄ or CS₂ can decrease the ionization of phenols, making them less reactive compared to reactions in polar or aqueous media.[14] I'll explain the rationale.
-
Stoichiometry: Using a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) can help ensure the starting material is consumed before significant polybromination occurs.
-
-
Strategy 3: Use of Protecting Groups.
-
This is a more advanced but powerful technique. Temporarily "deactivating" the activating group can allow for controlled monobromination.
-
For Phenols: Acetylation (forming an ester) is a common strategy. The acetyl group is still an ortho, para-director but is much less activating than the hydroxyl group. After bromination, the acetyl group can be easily removed by hydrolysis.
-
For Anilines: Acetylation (forming an amide, e.g., acetanilide) is very effective. The amide group is much less activating than the amine and provides steric hindrance that often favors para-substitution.[4] The protecting group is then removed.
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I will create a diagram illustrating the protection-bromination-deprotection workflow.
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-
-
FAQ: How can I improve regioselectivity (e.g., get only the para-product)?
-
This is a related but distinct problem.
-
Steric Hindrance: Using a bulky brominating agent or a protecting group can favor substitution at the less sterically hindered para position.
-
Catalytic Methods: Some modern methods use catalysts to direct the bromination to a specific position (e.g., ruthenium-catalyzed meta-bromination, although this is less common for activated systems which strongly direct ortho/para).[15] I will mention para-selective protocols specifically.[7][16][17]
-
Solvent and Additives: Certain solvents or additives can promote para-selectivity. For example, using NBS in tetrabutylammonium bromide has been shown to be highly para-selective.[5][7]
-
-
Advanced Topics: What are some state-of-the-art methods?
Part 3: Content Generation and Formatting Plan
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Tone and Style: Authoritative, clear, and practical. As a Senior Application Scientist, I'm a peer to the audience, offering expert advice.
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Visuals (Graphviz):
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Mechanism of Over-bromination: A flowchart showing Benzene -> Activated Arene -> (Fast) -> Monobromo Product (Still Activated) -> (Very Fast) -> Dibromo Product.
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Decision-Making Workflow: A flowchart to help a user choose a bromination strategy. "Is your substrate highly activated?" -> Yes -> "Is polybromination an issue?" -> Yes -> "Try mild reagents (NBS, PBr3)" OR "Control conditions (Low Temp)" OR "Use protecting groups".
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Protecting Group Workflow: A simple diagram showing: 1. Protect (e.g., Phenol -> Phenyl Acetate) -> 2. Brominate -> 3. Deprotect.
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Tables:
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Comparison of Brominating Agents: A table comparing Br₂, NBS, and Pyridinium Tribromide on factors like Reactivity, Physical State, Handling, and Selectivity.
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Protocol Summary Table: A table summarizing key parameters for different protocols (e.g., Reagent, Substrate, Solvent, Temp, Time, Typical Yield).
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Protocols: I will write out detailed, step-by-step experimental procedures for:
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Citations and References: I will meticulously cite sources for mechanistic claims and protocols. At the end, I will compile a numbered reference list with full details and clickable URLs. I have a good set of initial references from the search results. I will ensure every key technical statement is backed by a citation.
This structured approach will allow me to create a comprehensive, authoritative, and highly practical guide that meets all the user's requirements. The combination of FAQs, troubleshooting guides, diagrams, tables, and detailed protocols will provide a rich, multi-faceted resource.# Technical Support Center: Halogenation Chemistry
Guide: Preventing Over-bromination with Highly Activated Substrates
Welcome to the technical support guide for electrophilic aromatic bromination. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions regarding the selective monobromination of highly activated aromatic substrates, such as phenols, anilines, and their derivatives. As professionals in research and drug development, achieving precise control over these reactions is paramount. This guide is designed to help you navigate the common challenges and achieve high-yielding, selective outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my bromination reaction on phenol or aniline result in a mixture of di- and tri-brominated products instead of the clean monobrominated compound I want?
Answer: This is a classic challenge rooted in the fundamental mechanism of Electrophilic Aromatic Substitution (EAS).[2][3][20] Highly activating groups, such as hydroxyl (-OH) and amino (-NH₂) groups, function by donating electron density into the aromatic ring, primarily at the ortho and para positions. This donation significantly increases the nucleophilicity of the ring, making it extremely reactive towards electrophiles like bromine.[21]
The core issue is that the initial monobrominated product is often still a highly activated ring. The inductive electron-withdrawing effect of the first bromine atom is not enough to offset the powerful activating effect of the -OH or -NH₂ group. Consequently, the first product formed reacts further, sometimes even faster than the original substrate, leading to an uncontrollable cascade of polybromination.[14]
Caption: The over-bromination cascade in highly activated systems.
Troubleshooting Guide: My Reaction is Unselective
If you are observing significant polybromination, it is necessary to attenuate the reactivity of the system. This can be achieved through several complementary strategies.
Strategy 1: Employ Milder Brominating Agents
The extreme reactivity of molecular bromine (Br₂) is often the primary cause of over-bromination.[12][22] Switching to a milder, more controlled source of electrophilic bromine can provide a dramatic improvement in selectivity. These reagents typically generate the active brominating species slowly or have inherently lower electrophilicity.
| Reagent | Formula | Physical State | Reactivity | Handling & Safety Notes |
| Bromine | Br₂ | Fuming Liquid | Very High | Highly corrosive and toxic. Difficult to handle and dispense accurately.[6] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline Solid | Moderate to High | Stable solid, easy to weigh and handle. Often requires an acid catalyst or specific solvent to initiate reaction.[4][5] |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Crystalline Solid | Mild | Stable solid. Slowly releases Br₂ in solution, maintaining a low, controlled concentration.[9][10][11] |
| Oxone® + NaBr | 2KHSO₅·KHSO₄·K₂SO₄ | Solid | Mild | In-situ generation of Br₂ from a stable salt and oxidant. Considered a "green" and safe alternative.[12][13] |
Strategy 2: Modify Reaction Conditions
Fine-tuning the experimental parameters is a critical and cost-effective way to enhance selectivity.
-
Lower the Temperature: Electrophilic bromination is highly exothermic. Reducing the reaction temperature (e.g., to 0 °C or -20 °C) will decrease the rate of all reactions. Often, the activation energy for the second bromination is higher, meaning a drop in temperature will slow it down more significantly than the first, thus favoring mono-substitution.
-
Choose a Non-polar Solvent: In polar, protic solvents like water or methanol, phenols can deprotonate to form the highly reactive phenoxide ion.[14] This dramatically accelerates the reaction and promotes poly-substitution. Conducting the reaction in a non-polar solvent such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or carbon disulfide (CS₂) suppresses this ionization, moderating the substrate's reactivity and improving control.[14]
-
Control Stoichiometry: Use a slight deficiency of the brominating agent (e.g., 0.9-0.95 equivalents). This ensures that once the desired mono-brominated product is formed, there is little to no remaining electrophile to cause a second reaction. Careful monitoring by TLC or LCMS is essential to determine the endpoint.
Strategy 3: Utilize Protecting Groups
For particularly sensitive substrates where the above methods are insufficient, chemical protection of the activating group is an exceptionally robust strategy.[23] The activating group is temporarily converted into a less-activating derivative, allowing for controlled bromination, after which the original functionality is restored.
Caption: General workflow for using a protecting group strategy.
-
For Phenols: The hydroxyl group can be acylated to form an ester (e.g., an acetate). The resulting ester is still an ortho, para-director but is significantly less activating than the free phenol.
-
For Anilines: The amino group is most commonly acylated to form an amide (e.g., acetanilide).[4] The amide is moderately activating and its steric bulk often strongly favors substitution at the para position.
Experimental Protocols
Protocol 1: Selective Para-Bromination of Acetanilide using NBS
This protocol demonstrates the use of a protecting group (acetyl) and a mild brominating agent (NBS) to achieve selective monobromination of aniline.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of cold water (approx. 10x the volume of acetic acid used).
-
Isolation: The product, 4-bromoacetanilide, will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Deprotection (if required): The resulting 4-bromoacetanilide can be hydrolyzed back to 4-bromoaniline by refluxing with aqueous HCl or NaOH.
Protocol 2: Para-Selective Monobromination of Phenol using KBr and an Oxidant
This method utilizes the in situ generation of bromine for a controlled, selective reaction, avoiding the use of hazardous liquid bromine. This approach has been shown to be highly regioselective for the para position.[16][17]
-
Setup: To a flask containing a solution of phenol (1.0 eq) in a suitable solvent (e.g., methanol or an acetonitrile/water mixture), add potassium bromide (KBr) (1.2 eq).
-
Oxidant Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of an oxidant like Oxone® (potassium peroxymonosulfate) (0.5 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromophenol.
Decision-Making Workflow for Bromination
Caption: A workflow to guide the selection of an appropriate bromination strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. m.youtube.com [m.youtube.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 15. Ruthenium-Catalyzed meta-Selective C—H Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fiveable.me [fiveable.me]
- 21. savemyexams.com [savemyexams.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Stoichiometry for Selective Mono-bromination with DBDMH
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). This guide is designed to provide in-depth, actionable advice to overcome common challenges in achieving selective mono-bromination. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of DBDMH for selective mono-bromination.
Q1: Why is stoichiometry so critical for selective mono-bromination with DBDMH?
A1: Stoichiometry is paramount because each molecule of DBDMH contains two reactive bromine atoms.[1] For a mono-bromination reaction, if you use a 1:1 molar ratio of substrate to DBDMH, you are introducing two equivalents of bromine, which significantly increases the likelihood of di-bromination or other over-bromination side reactions.[2] To favor the formation of a mono-brominated product, the stoichiometry must be carefully controlled to provide only one equivalent of bromine per equivalent of the substrate.[1]
Q2: What is the ideal starting stoichiometry for a typical mono-bromination?
A2: For most substrates, a starting ratio of 0.50 to 0.55 mole equivalents of DBDMH per 1 mole of substrate is recommended.[2] Using a slight molar excess of the substrate can also help to drive the reaction towards the desired mono-brominated product.[1] It's often better to have some unreacted starting material, which can be separated during purification, than to deal with a mixture of over-brominated products.
Q3: How does DBDMH compare to N-Bromosuccinimide (NBS) for mono-bromination?
A3: DBDMH and NBS exhibit very similar reactivity profiles.[3] However, DBDMH offers significant advantages. With two bromine atoms per molecule, it has a higher atom economy, which can lead to lower costs and reduced amounts of imide byproducts (5,5-dimethylhydantoin) compared to the succinimide byproduct from NBS.[3][4] This can simplify purification and reduce waste streams.
Q4: What is the reaction mechanism for bromination with DBDMH?
A4: The mechanism depends on the substrate and reaction conditions.
-
Electrophilic Aromatic Substitution: For electron-rich aromatic compounds, the bromine atoms in DBDMH are positively polarized due to the adjacent electron-withdrawing carbonyl groups.[3] In the presence of an acid catalyst, DBDMH acts as a source of an electrophilic bromine species ("Br+") that attacks the aromatic ring.[3][5]
-
Radical Chain Reaction: For benzylic or allylic brominations, the reaction proceeds via a radical mechanism, similar to the Wohl-Ziegler reaction.[3][6] This process is typically initiated by heat, light (photo-irradiation), or a radical initiator like AIBN, which causes homolytic cleavage of the N-Br bond to form a bromine radical.[3][6]
Q5: Can I influence whether bromination occurs on an aromatic ring or a benzylic position?
A5: Yes, the choice of catalyst is a key determinant.[3]
-
Brønsted acids (e.g., trifluoromethanesulfonic acid) tend to protonate DBDMH, promoting Friedel-Crafts type electrophilic aromatic ring bromination.[3][5]
-
Lewis acids (e.g., zirconium(IV) chloride, ZrCl₄) facilitate the generation of benzyl radicals, selectively promoting benzylic bromination over aromatic substitution.[3][5]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during selective mono-bromination reactions with DBDMH.
Issue 1: Low or No Conversion to the Brominated Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Stoichiometry | Double-check your calculations. For mono-bromination, you should be using approximately 0.5 equivalents of DBDMH.[2] |
| Reagent Quality | Ensure the DBDMH is of high purity and has been stored properly in a cool, dark, dry place to prevent degradation.[3][7] Impurities in the substrate can also inhibit the reaction.[2] |
| Insufficient Activation | For benzylic brominations, the reaction may require a radical initiator (e.g., AIBN, 5-10 mol%) or photo-irradiation to proceed efficiently.[3] For electrophilic aromatic substitution, an acid catalyst might be necessary.[2] |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they can also decrease the reaction rate. If conversion is low, consider gradually increasing the temperature while monitoring for the formation of side products.[2] |
| Reaction Time | Monitor the reaction progress using appropriate analytical techniques like TLC or GC-MS to ensure it has been allowed to run to completion.[2] |
Issue 2: Formation of Di- or Poly-brominated Products
This is one of the most frequent challenges when targeting mono-substitution.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Stoichiometry | This is the most common culprit. Strictly adhere to a ratio of 0.50-0.55 mole equivalents of DBDMH to 1 mole of the substrate.[2] |
| High Substrate Reactivity | Highly activated substrates, such as phenols or anilines, are particularly prone to over-bromination.[1] To mitigate this, lower the reaction temperature to decrease the rate and improve selectivity.[2] |
| Mode of Reagent Addition | For highly reactive substrates, adding the solid DBDMH in portions can provide better control over the reaction and prevent localized high concentrations of the brominating agent.[2] Wait for the characteristic red or brown color of the reaction mixture to fade before adding the next portion.[8] |
| Inappropriate Solvent | The choice of solvent can significantly impact reactivity. For selective ortho-monobromination of phenols, non-polar solvents like chloroform have proven effective.[8] In some cases, solvents like DMF have led to poor yields.[8] A solvent screen may be necessary for new substrates. |
| Unintended Catalysis | Trace amounts of acidic or basic impurities in glassware or reagents can catalyze over-bromination. Ensure all glassware is scrupulously clean and dry, and use high-purity reagents and solvents.[1] |
Issue 3: Unexpected Regioselectivity
| Potential Cause | Troubleshooting Steps & Solutions |
| Steric Hindrance | The directing effects of substituents on an aromatic ring can be overridden by steric hindrance, leading to bromination at a less hindered position.[9] |
| Catalyst Choice | As discussed in the FAQs, Lewis acids and Brønsted acids direct the bromination to different positions (benzylic vs. aromatic ring).[3] Ensure you are using the correct type of catalyst for your desired outcome. |
| Thermodynamic vs. Kinetic Control | Reaction temperature can influence the product distribution. Higher temperatures may favor the more thermodynamically stable isomer, while lower temperatures might favor the kinetically formed product.[9] Experiment with a range of temperatures to find the optimal conditions for your desired regioisomer. |
Section 3: Experimental Protocols & Data
Stoichiometry Reference Table for Mono-bromination
| Substrate Class | Recommended DBDMH (mol. equiv.) | Key Considerations |
| Activated Aromatics (e.g., Phenols) | 0.50 - 0.52 | Use non-polar solvents (e.g., CHCl₃). Add DBDMH in portions. Low temperature is often beneficial.[8] |
| Deactivated Aromatics | 0.55 - 0.60 | May require an acid catalyst and longer reaction times or gentle heating. |
| Alkylarenes (Benzylic Position) | 0.50 - 0.55 | Requires a radical initiator (e.g., AIBN) or photo-irradiation. Lewis acid catalysis can also be effective.[3][5] |
Protocol 1: Selective ortho-Mono-bromination of a Phenolic Substrate
This protocol is adapted from a general procedure for the ortho-monobromination of phenols.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) at room temperature.
-
Reagent Addition: Add solid DBDMH (0.52 mmol, 149 mg) to the solution in small portions. The solution may turn a red or deep brown color. Wait for the color to disappear before adding the next portion.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The persistence of the color can also indicate the consumption of the starting material.[8]
-
Work-up: Once the reaction is complete, add a 10% aqueous solution of sodium hydrosulfite (Na₂S₂O₄) or sodium thiosulfate (Na₂S₂O₃) and stir for 5 minutes to quench any remaining active bromine.[1][8]
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane.[1] Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1][8]
-
Purification: The crude product can be purified by flash chromatography on silica gel to yield the pure mono-brominated phenol.[1]
Protocol 2: Selective Benzylic Bromination of an Alkylarene
This protocol is based on a Lewis acid-catalyzed procedure.[5]
-
Reaction Setup: To a suspension of zirconium(IV) chloride (ZrCl₄, 0.1 mmol) in dichloromethane (4 mL), add the alkylarene substrate (e.g., toluene, 4 mmol).
-
Reagent Addition: Add DBDMH (2 mmol, 572 mg) to the mixture at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature under ambient light. The reaction should be shielded from darkness as light is required for the radical pathway.[5] Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃.[1]
-
Extraction & Drying: Extract the product with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the resulting crude product by column chromatography if necessary.
Section 4: Visualizing the Process
Stoichiometry Decision Workflow
This diagram illustrates the logical flow for determining the correct stoichiometry and reaction conditions.
Caption: A workflow for optimizing DBDMH mono-bromination reactions.
Section 5: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling DBDMH.[10]
-
Ventilation: Handle DBDMH powder in a well-ventilated chemical fume hood to avoid inhalation of dust.[10]
-
Hazards: DBDMH is a powerful oxidizing agent, is toxic if swallowed, and can cause severe skin burns and eye damage.[10] Keep it away from combustible materials.[11]
-
Spills: For small spills, use an inert absorbent like sand or vermiculite. Do not use combustible materials like paper towels.[10]
-
Disposal: Waste containing DBDMH should be treated as hazardous. Unreacted DBDMH can be quenched by slowly adding a reducing agent solution like sodium bisulfite or sodium thiosulfate.[4][10]
This guide provides a foundational framework for optimizing your mono-bromination reactions. Remember that every substrate is unique, and empirical optimization based on these principles will lead to the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
Side product formation in benzylic bromination and how to avoid it
Welcome to the Technical Support Center for Benzylic Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, minimize side product formation, and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your benzylic bromination experiments.
Issue 1: My reaction is producing significant amounts of dibromo- and tribrominated products. How can I improve selectivity for the monobrominated product?
Root Cause Analysis: Over-bromination is a common challenge in benzylic bromination, often referred to as the Wohl-Ziegler reaction.[1] This occurs because the initial monobrominated product is often more reactive than the starting material, leading to a "feeding frenzy" of bromine radicals.[1] The formation of these side products is governed by the relative rates of hydrogen abstraction from the starting material versus the monobrominated product.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent, typically N-Bromosuccinimide (NBS). Using a slight excess of the starting material relative to NBS can help consume the brominating agent before significant over-bromination occurs.
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider a slow, continuous addition of a slurry of NBS. This maintains a low concentration of bromine radicals and HBr in the reaction mixture, which can minimize impurity formation.[1]
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction. Quench the reaction as soon as the desired amount of starting material has been consumed to prevent further bromination of the product.
-
Consider a Reductive Workup: An ingenious approach accepts the formation of a mixture of mono- and di-brominated products and then selectively reduces the over-brominated material back to the desired monobrominated product.[1]
Issue 2: I'm observing bromination on the aromatic ring in addition to the benzylic position.
Root Cause Analysis: Aromatic ring bromination is a competing electrophilic aromatic substitution reaction.[2] This side reaction is favored by the presence of Br₂, which can be generated from the reaction of NBS with HBr, a byproduct of the radical bromination.[1][3] Electron-rich aromatic rings are particularly susceptible to this side reaction.[4]
Solutions:
-
Use High-Purity NBS: Ensure you are using high-purity NBS, as impurities can lead to side reactions. Some sources suggest that crude NBS can give better yields in the Wohl-Ziegler reaction, but this can be inconsistent.[5]
-
Maintain a Low Concentration of Br₂: The key to selective benzylic bromination is maintaining a very low concentration of molecular bromine.[2] This is the primary advantage of using NBS.
-
Inert, Non-Polar Solvents: Use anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. While effective, be mindful of the toxicity of solvents like CCl₄.[6] Acetonitrile has been explored as a less hazardous alternative.[7][8]
-
Avoid Brønsted Acids: Competing aromatic bromination can sometimes be promoted by Brønsted acids.[1] The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with catalytic ZrCl₄ has been shown to prevent this side reaction.[1][9]
Issue 3: My reaction is sluggish or not going to completion.
Root Cause Analysis: A slow or incomplete reaction can be due to several factors, including inefficient radical initiation, insufficient temperature, or deactivation of the substrate.
Solutions:
-
Ensure Proper Initiation: Benzylic bromination is a radical chain reaction and requires an initiator. This can be UV irradiation (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[10] Ensure your light source is of the appropriate wavelength and intensity, or that your chemical initiator is fresh and added in the correct amount.
-
Optimize Reaction Temperature: The reaction rate is temperature-dependent.[8] If the reaction is slow, consider increasing the temperature. However, be aware that higher temperatures can sometimes lead to decreased selectivity.[4][8]
-
Solvent Choice: The choice of solvent can impact the reaction rate.[11] While non-polar solvents are generally preferred for selectivity, in some cases, a more polar solvent might be necessary to achieve a reasonable reaction rate.
-
Substrate Reactivity: Electron-withdrawing groups on the aromatic ring can deactivate the benzylic position, slowing down the reaction.[11] In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Issue 4: I'm having difficulty removing the succinimide byproduct during workup.
Root Cause Analysis: Succinimide, the byproduct of NBS, can sometimes be challenging to remove completely, as it may co-crystallize with the desired product or be difficult to separate by chromatography.[12]
Solutions:
-
Aqueous Workup: The most common method is an aqueous workup.[12] Washing the organic layer with water or a saturated sodium bicarbonate solution can help remove the majority of the succinimide.[12] A final wash with brine can help break up emulsions and remove residual water.[12]
-
Filtration/Precipitation: If the succinimide is insoluble in the reaction solvent at a lower temperature, it can be removed by filtration after cooling the reaction mixture.[12]
-
Silica Gel Column Chromatography: For high-purity requirements, column chromatography is effective.[12][13]
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.
Here is a summary of workup procedures for removing succinimide:
| Method | Procedure | Best For | Considerations |
| Aqueous Wash | Wash the organic layer with water, saturated NaHCO₃, and brine.[12] | General purpose, first-line approach. | Ensure your product is stable to basic conditions if using NaHCO₃.[12] |
| Filtration | Cool the reaction mixture to precipitate succinimide and filter.[12] | When succinimide has low solubility in the cold reaction solvent. | May require a subsequent purification step. |
| Column Chromatography | Pass the crude product through a silica gel column.[12][13] | Achieving high purity. | Product must be stable on silica gel.[12] |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the radical initiator in benzylic bromination?
A radical initiator, such as AIBN or benzoyl peroxide, or UV light, is crucial for initiating the radical chain reaction. It provides the initial bromine radical by promoting the homolytic cleavage of the N-Br bond in NBS.[3][14] This bromine radical then abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical, which propagates the chain reaction.[15][16]
Q2: Why is NBS the preferred reagent over molecular bromine (Br₂)?
While Br₂ can be used for benzylic bromination, it is less selective and can lead to unwanted side reactions, particularly electrophilic addition to any double bonds present or electrophilic aromatic substitution on the aromatic ring.[2][3] NBS is the reagent of choice because it maintains a very low concentration of Br₂ in the reaction mixture, which favors the desired radical substitution pathway.[2][14]
Q3: How does the solvent affect the selectivity of the reaction?
The solvent can influence both the rate and selectivity of benzylic bromination.[4][11] Non-polar, anhydrous solvents like carbon tetrachloride or cyclohexane are typically used to prevent competing ionic reactions. Polar solvents can sometimes increase the reaction rate but may also promote side reactions.[11] The choice of solvent can also affect the ortho:para ratio in cases where aromatic bromination occurs.[17]
Q4: Can I perform benzylic bromination on substrates with other functional groups?
Yes, but the compatibility of other functional groups must be considered. Functional groups that are sensitive to radicals or electrophilic bromine may interfere with the reaction. For example, alkenes can undergo addition reactions with Br₂.[3] Highly activated aromatic rings, such as phenols and anilines, are prone to electrophilic aromatic substitution.[10]
Q5: What is the mechanism of benzylic bromination with NBS?
The generally accepted mechanism, known as the Wohl-Ziegler reaction, involves a radical chain process.[1]
-
Initiation: A radical initiator or UV light generates a bromine radical from NBS.[3][14]
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr.[15]
-
The HBr reacts with NBS to generate a low concentration of Br₂.[3]
-
The benzylic radical reacts with this Br₂ to form the desired benzyl bromide and another bromine radical, which continues the chain.[3]
-
-
Termination: The reaction is terminated when two radicals combine.[3]
Below is a diagram illustrating the propagation steps of the Wohl-Ziegler reaction.
Caption: Propagation cycle of the Wohl-Ziegler benzylic bromination.
III. Standard Operating Procedure: Benzylic Bromination of Toluene
This protocol provides a general procedure for the benzylic bromination of toluene using NBS and AIBN as a radical initiator.
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 eq), NBS (1.05 eq), and anhydrous CCl₄.
-
Add a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for the duration of the reaction. The reaction can be monitored by TLC or GC.
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
The solid succinimide byproduct may precipitate upon cooling and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution to remove any remaining succinimide and acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Below is a workflow diagram for the experimental procedure.
Caption: Experimental workflow for benzylic bromination.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Removal of N-Bromosuccinimide from Bromination Reactions. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (n.d.). Mastering Allylic and Benzylic Bromination with NBS. Retrieved from --INVALID-LINK--
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from --INVALID-LINK--
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from --INVALID-LINK--
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from --INVALID-LINK--
-
Levine, M., & et al. (2014). A Green Bromination Method for the Synthesis of Benzylic Dibromides. Tetrahedron Letters, 55(30), 4069-4071.
-
ResearchGate. (n.d.). Chart showing the performance of benzylic bromination upon altering.... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Solvent Effects on Bromination Regioselectivity. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for benzylic bromination. Retrieved from --INVALID-LINK--
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Tetrahedron Letters, 43(49), 8871-8873.
-
AD PHARMACHEM. (n.d.). N-Bromo Succinimide (NBS). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from --INVALID-LINK--
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Free-radical bromination of the following compound introduces bro.... Retrieved from --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from --INVALID-LINK--
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018, July 9). How to separate succinimide from a bromination product when using NBS?. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2013, November 16). N-bromosuccinimide removal at workup. Retrieved from --INVALID-LINK--
-
Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12224-12232.
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from --INVALID-LINK--
-
MANAC Inc. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. --INVALID-LINK--
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018, September 20). 18.4b Benzylic Bromination with NBS [Video]. YouTube. --INVALID-LINK--
-
BenchChem. (n.d.). troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. Retrieved from --INVALID-LINK--
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Chad's Prep. (2018, September 13). 10.4 Allylic and Benzylic Bromination Using NBS [Video]. YouTube. --INVALID-LINK--
-
BenchChem. (n.d.). troubleshooting guide for the bromination of aromatic amines. Retrieved from --INVALID-LINK--
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. m.youtube.com [m.youtube.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. adpharmachem.com [adpharmachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Free-radical bromination of the following compound introduces bro... | Study Prep in Pearson+ [pearson.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Controlling Reaction Temperature to Improve Selectivity
Welcome to the Technical Support Center for reaction temperature control. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with reaction selectivity. Here, we move beyond simple procedural lists to explain the fundamental principles—the "why"—behind experimental choices. Our goal is to provide you with the expertise to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the role of temperature in chemical reactions.
Q1: How does temperature fundamentally influence the selectivity of a reaction?
Temperature is a critical parameter that governs the rates of chemical reactions.[1][2][3] When multiple reaction pathways are possible, leading to different products, temperature can be used to favor one pathway over another, thus controlling selectivity.[4] This control is primarily exerted through the principles of kinetic and thermodynamic control.[4][5][6]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The product that forms the fastest (the one with the lower activation energy) will be the major product.[4][6] These conditions often favor less stable, but more rapidly formed, products.
-
Thermodynamic Control: At higher temperatures, with sufficient energy input, the reaction system can reach equilibrium.[7] Under these conditions, the most stable product (the one with the lowest Gibbs free energy) will be the major product, even if it forms more slowly.[4][6]
Therefore, by modulating the temperature, you can select for either the kinetic or the thermodynamic product.[4][5]
Q2: What is the difference between the kinetic and thermodynamic product?
The key distinction lies in the factor that governs their formation: rate versus stability.[4]
| Feature | Kinetic Product | Thermodynamic Product |
| Governing Factor | Rate of formation (lowest activation energy)[4][6] | Product stability (lowest Gibbs free energy)[4][6] |
| Formation Speed | Forms fastest[6] | Can form slower |
| Relative Stability | Generally less stable | The most stable product[6] |
| Typical Conditions | Low temperature, short reaction time[5][6] | High temperature, long reaction time[5][6] |
| Reversibility | Often under irreversible or pseudo-irreversible conditions[6][7] | Requires reversible reaction conditions[6] |
Q3: Can increasing temperature always be expected to increase the reaction rate?
Generally, yes. Increasing the temperature provides reactant molecules with more kinetic energy, leading to more frequent and energetic collisions.[2][3][8] This increases the likelihood that colliding molecules will overcome the activation energy barrier, thus accelerating the reaction rate.[2][8] However, there is an upper limit. Excessively high temperatures can lead to the degradation of reactants, products, or catalysts, and can promote undesirable side reactions, ultimately decreasing the overall yield and selectivity.[8][9]
Q4: How do I know if my reaction is under kinetic or thermodynamic control?
You can determine the controlling regime by observing the product distribution over time and at different temperatures.[5]
-
Time-course study: Under kinetic control, the product ratio is established quickly and remains constant over short reaction times. If the reaction is allowed to proceed for an extended period (approaching equilibrium), and the product ratio changes to favor a different, more stable product, this indicates a shift towards thermodynamic control.[5]
-
Temperature study: Running the reaction at a low temperature will favor the kinetic product.[5] Conversely, running the reaction at a higher temperature will favor the thermodynamic product.[5] If the product ratio is sensitive to temperature changes, it's a strong indicator that both kinetic and thermodynamic pathways are accessible.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My reaction is producing a mixture of isomers, and I can't isolate the desired product in high purity.
Cause: This is a classic selectivity problem where multiple reaction pathways are competitive. The current reaction temperature may be in a regime where both kinetic and thermodynamic products are forming in significant amounts.
Solution: Systematic Temperature Screening
The goal is to find a temperature that maximizes the formation of the desired isomer while minimizing the formation of others.
Experimental Protocol: Temperature Screening for Optimal Selectivity
-
Establish a Baseline: Run the reaction at your current standard temperature and carefully determine the product ratio using a quantitative method like GC, HPLC, or NMR spectroscopy.
-
Low-Temperature Run (Kinetic Control):
-
Cool the reaction vessel to a significantly lower temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice/acetone).[10][11][12]
-
Ensure all reagents are pre-cooled before addition, if feasible.
-
Run the reaction for a shorter duration initially and monitor the product ratio.
-
Rationale: Low temperatures will favor the product that forms fastest (kinetic product) by making it more difficult for the system to overcome the higher activation energy barrier of the competing pathway.
-
-
High-Temperature Run (Thermodynamic Control):
-
Heat the reaction to a higher temperature than your baseline, potentially to the reflux temperature of the solvent. Use a stable heating source like an oil bath or heating mantle for uniform temperature distribution.[11][13]
-
Allow the reaction to run for an extended period to ensure it reaches equilibrium.[6]
-
Rationale: Higher temperatures provide the system with enough energy to overcome all activation barriers, allowing the reaction to become reversible and settle on the most thermodynamically stable product.
-
-
Analyze and Optimize: Compare the product ratios from all three experiments (baseline, low temp, high temp). This will tell you whether your desired product is the kinetic or thermodynamic isomer. You can then fine-tune the temperature around the optimal condition to maximize selectivity.
Issue 2: My desired product is temperature-sensitive and degrades at the temperatures required for the reaction to proceed at a reasonable rate.
Cause: The activation energy for the desired reaction is high, requiring elevated temperatures that unfortunately also promote decomposition pathways.
Solution 1: Use of Microwave Reactors
Microwave-assisted synthesis can often accelerate reactions at lower bulk temperatures compared to conventional heating.[14][15]
Workflow: Microwave-Assisted Reaction Optimization
-
Initial Screening: Modern microwave reactors allow for rapid screening of reaction conditions in parallel.[16][17] Set up a series of small-scale reactions in microwave vials.
-
Vary Temperature and Time: Program the microwave reactor to run the reaction at various temperatures (e.g., 80°C, 100°C, 120°C) and for different durations (e.g., 5 min, 15 min, 30 min).[17]
-
Monitor Product Formation and Degradation: After each run, analyze the reaction mixture for both the desired product and any degradation byproducts.
-
Identify Optimal Window: Plotting yield vs. temperature and time will help identify a window where the rate of product formation is maximized before significant degradation occurs.
-
Rationale: Microwaves heat the reaction mixture rapidly and uniformly by directly interacting with polar molecules, which can lead to significant rate enhancements.[15][18] This can allow the reaction to be completed in a much shorter time, minimizing the product's exposure to high temperatures and thus reducing degradation.[14][19] Some microwave systems also offer rapid cooling features to quickly quench the reaction and prevent side product formation.[19]
-
Solution 2: Precise Low-Temperature Control with Cryostats
For reactions that must be run at very low and stable temperatures to prevent side reactions, a simple ice or dry ice bath may not provide sufficient control.
Protocol: Utilizing a Cryostat for a Highly Sensitive Reaction
-
System Setup: Place the reaction vessel within the sample chamber of a cryostat. Cryostats can be liquid-cooled (using liquid nitrogen or helium) or "dry" systems that use a mechanical cooler.[20] Closed-cycle cryocoolers are often more convenient as they don't require constant replenishment of cryogens.[21][22]
-
Set Target Temperature: Program the cryostat's temperature controller to the desired setpoint (e.g., -40.0 °C). These systems can maintain temperatures with high precision.[23]
-
Equilibration: Allow the empty reaction vessel to equilibrate at the target temperature before adding any reagents.
-
Controlled Reagent Addition: Use a syringe pump for slow, controlled addition of reagents to prevent local temperature spikes from exothermic events.
-
Monitoring: Monitor the internal reaction temperature with a separate calibrated probe to ensure it remains at the setpoint throughout the reaction.
-
Rationale: For highly exothermic reactions or when trying to trap a kinetically favored intermediate, precise and unwavering temperature control is paramount. Fluctuations of even a few degrees can dramatically alter the selectivity. A cryostat provides a stable, ultra-cold environment that minimizes thermal energy in the system, effectively locking the reaction into the lowest energy kinetic pathway.[22]
-
Issue 3: I observe significant "hot spots" and inconsistent results, especially when scaling up my reaction.
Cause: Poor heat transfer within the reaction mixture is leading to localized areas of high temperature. This is often due to inadequate stirring or the method of heating/cooling being applied non-uniformly.
Solution: Improving Thermal Homogeneity
Best Practices for Uniform Temperature Control
-
Vigorous Stirring: Ensure the reaction is being stirred efficiently. For viscous mixtures or larger volumes, switch from a magnetic stir bar to an overhead mechanical stirrer.[10]
-
Use of Thermal Baths: Immerse the reaction flask in a liquid bath (water, oil, or silicone) rather than heating it directly on a hot plate.[13] The bath provides a much more uniform transfer of heat to the entire surface of the flask.[13][24] For cooling, ensure the cooling medium (e.g., in a dry-ice bath) is a solvent that remains liquid at the target temperature for efficient heat transfer.[12]
-
Internal Temperature Monitoring: Always measure the internal temperature of the reaction mixture, not the temperature of the bath or hotplate.[10][13] A thermocouple or thermometer placed directly in the reaction provides the only accurate reading of the conditions your molecules are experiencing.
-
Controlled Reagent Addition: For exothermic reactions, add the reactive component slowly (dropwise) to the stable component to allow the heat to dissipate.[10] Never add all reagents at once unless the reaction is known to be safe at that scale.[10]
-
Consider Reactor Design: For large-scale industrial processes, jacketed reactors with controlled heating/cooling fluid circulation are essential for maintaining uniform temperature profiles.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. labproinc.com [labproinc.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thescipub.com [thescipub.com]
- 16. analis.com [analis.com]
- 17. azom.com [azom.com]
- 18. labotronics.com [labotronics.com]
- 19. Microwave Synthesis Reactor Designs [cem.com]
- 20. What is a Cryostat- Oxford Instruments [andor.oxinst.com]
- 21. Closed Cycle Cryocoolers — Advanced Research Systems [arscryo.com]
- 22. Cryogen-free continuous low temp cryostats [lakeshore.com]
- 23. lneya-online.com [lneya-online.com]
- 24. help.cinestillfilm.com [help.cinestillfilm.com]
Challenges in handling and storing 1-Bromo-5,5-dimethylhydantoin
Technical Support Center: 1-Bromo-5,5-dimethylhydantoin
Welcome to the comprehensive support guide for this compound (BDMH). This resource is designed for researchers, chemists, and drug development professionals to ensure the safe and effective use of this versatile brominating agent. Here, we address common challenges, from storage and handling to troubleshooting experimental anomalies, grounding our advice in established safety protocols and chemical principles.
Part 1: Critical Safety & Handling Protocols
This compound is a powerful oxidizing agent and a corrosive substance. Understanding its properties is the first step toward safe handling. Upon contact with moisture or acids, it can release toxic gases, including bromine and hydrogen bromide.[1][2] Adherence to the following protocols is mandatory.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before opening a container of BDMH, ensure you are equipped with the following:
-
Eye and Face Protection: Chemical safety goggles combined with a full-face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as PVC or neoprene. Do not use cotton or leather gloves.[3]
-
Body Protection: A flame-retardant lab coat and rubber apron.[2]
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dust formation is unavoidable or ventilation is insufficient, a NIOSH-approved respirator is required.[1][2]
General Handling Precautions
-
Avoid Incompatibilities: Never use metal spatulas for handling; they can catalyze decomposition.[3]
-
Prevent Contamination: Do not return unused material to the original container to prevent contamination that could lead to decomposition.[3]
-
Control Dust: Handle the solid material carefully to avoid creating dust, which can be easily inhaled and may form explosive mixtures with air.[2]
-
Work Area: Keep the work area free of combustible materials like paper, wood, or sawdust.[1][3]
Part 2: Storage & Stability
The stability of this compound is paramount for its efficacy and for safety. Improper storage is a primary cause of reagent degradation and laboratory incidents.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, below 30°C (86°F) | Prevents thermal decomposition.[4] |
| Atmosphere | Dry, inert if possible | Highly sensitive to moisture, which causes hydrolysis and degradation.[2][5] |
| Light | Store in a dark location | Protect from UV radiation and direct sunlight to prevent photochemical decomposition.[3][5] |
| Container | Tightly-sealed, original, non-metal container | Prevents moisture ingress and release of corrosive vapors. Avoids reaction with metal.[2] |
Incompatible Materials
Storing BDMH away from the following substances is critical to prevent violent reactions, fire, or explosions.[1][2][3][6]
-
Combustible & Organic Materials: Wood, paper, oils, greases, solvents, sawdust.
-
Strong Acids & Bases: Contact with acids liberates toxic gas.[1][2]
-
Reducing Agents: Can lead to violent reactions.
-
Other Oxidizers: May result in an unstable and dangerous mixture.
-
Metals: Iron, copper, and their salts can catalyze decomposition.[3]
-
Water/Moisture: Leads to hydrolysis and the release of hypobromous acid.[2][7]
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during storage or experimentation in a question-and-answer format.
Q1: My container of this compound has developed a yellowish or orange tint. What does this mean, and can I still use it?
A: A color change to yellow or orange is a visual indicator of decomposition. The color is likely due to the formation of elemental bromine (Br₂), which is a reddish-brown liquid/gas. This decomposition is often initiated by exposure to moisture, light, or heat.
-
Can you use it? It is strongly advised not to. The reagent is no longer pure, and its effective molarity is unknown, which will lead to unreliable and unrepeatable experimental results. More importantly, the presence of free bromine increases the vapor pressure inside the container and enhances the risk of exposure to toxic fumes upon opening.
-
Recommendation: The material should be disposed of following hazardous waste protocols.
Q2: I've noticed pressure buildup in my BDMH storage container. What should I do?
A: Pressure buildup is a serious concern and indicates ongoing decomposition, which is generating gases like bromine, chlorine (if using BCDMH), or nitrogen oxides.[1][2] This is a hazardous situation that must be handled with extreme caution.
-
Immediate Action: Do not attempt to open the container in an open lab. Place the container in a secondary containment bin and carefully transport it to a chemical fume hood.
-
Procedure: While wearing full PPE (including a face shield and appropriate respirator), slowly and carefully vent the container. Point the container opening away from you and any other personnel.
-
Root Cause Analysis: Investigate the cause. This is typically due to contamination (e.g., moisture, organic solvent vapor) or storage at an elevated temperature. Review your storage and handling procedures to prevent recurrence. The reagent should be considered compromised and scheduled for disposal.
Q3: My bromination reaction is sluggish or fails to go to completion. Could my BDMH be the problem?
A: Yes, reagent quality is a common culprit for inconsistent reactions.
-
Cause 1: Decomposition: As discussed, BDMH degrades over time, especially with improper storage. Hydrolysis from moisture exposure is a primary cause. This reduces the amount of active brominating agent available for your reaction.
-
Cause 2: Impurities: The quality of the reagent as supplied can vary.
-
Troubleshooting Steps:
-
Use a Fresh Bottle: The simplest test is to repeat the reaction with a new, unopened bottle of BDMH. If the reaction proceeds as expected, your old bottle has likely degraded.
-
Titration: You can determine the active bromine content via iodometric titration to quantify the reagent's activity. This is the most definitive method but requires a proper analytical setup.
-
Reaction Conditions: Re-evaluate your reaction setup. Ensure your solvents are anhydrous and that the reaction is protected from atmospheric moisture, as water can compete with your substrate by reacting with the BDMH.[7]
-
Q4: What is the correct procedure for quenching a reaction involving this compound?
A: Any unreacted BDMH must be safely neutralized before workup. A common and effective method is to use a reducing agent.
-
Recommended Quenching Agent: A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is typically used.
-
Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the quenching solution dropwise. The reaction can be exothermic.
-
Continue adding the quencher until the characteristic yellow/orange color of bromine disappears. You can use starch-iodide paper to test for the presence of oxidizing agents; the paper will turn blue/black if an oxidizer is still present.
-
Once the quench is complete, you can proceed with your aqueous workup.
-
Troubleshooting Workflow: Suspected Reagent Decomposition
The following diagram outlines a decision-making process when you suspect your BDMH has degraded.
Caption: A decision tree for handling suspected BDMH decomposition.
Part 4: Spill & Decontamination Protocols
Accidents require swift and correct action to mitigate harm.
Spill Cleanup Procedure
-
Evacuate & Alert: Clear the immediate area of all personnel and alert your lab supervisor and safety officer.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Full PPE: Do not attempt cleanup without the appropriate PPE described in section 1.1.
-
Contain: Cover the spill with a dry, inert absorbent material like sand, earth, or vermiculite. NEVER use combustible materials like paper towels or sawdust. [1][3]
-
Collect: Carefully scoop the contained material into a clearly labeled hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves and absorbent) as halogenated organic hazardous waste.
Glassware Decontamination
Glassware that has come into contact with BDMH should be decontaminated before washing.
-
Initial Rinse: Rinse the glassware with an appropriate organic solvent (one that does not react with BDMH) in a fume hood to remove residual material. Collect this rinse as hazardous waste.
-
Neutralization: Rinse the glassware with a solution of sodium thiosulfate or sodium bisulfite to neutralize any remaining oxidizing agent.
-
Final Wash: Proceed with your standard glassware washing procedure.
References
- 1. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BCDMH - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing DBDMH Reactions with Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) reactions. This resource, designed by our senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you in your synthetic endeavors. We move beyond simple instructions to explain the underlying principles that govern reaction outcomes, particularly focusing on the critical role of radical initiators in modulating reaction speed and selectivity.
Troubleshooting Guide: Common Challenges in Initiator-Driven DBDMH Reactions
This section addresses specific issues you may encounter during your experiments, offering causative explanations and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| No Reaction or Sluggish Conversion | Ineffective Initiation: The chosen radical initiator may not be decomposing at a sufficient rate at the reaction temperature. | Verify Initiator Half-Life: Select an initiator with a suitable half-life at your desired reaction temperature. For instance, AIBN typically requires temperatures between 60°C and 70°C for efficient decomposition, while benzoyl peroxide starts to decompose at temperatures above 60°C.[1] Increase Temperature: If compatible with your substrate and solvent, a modest increase in temperature can significantly accelerate initiator decomposition and, consequently, the reaction rate.[2] Photo-initiation: Consider using UV irradiation as an alternative or supplementary initiation method, as it can induce homolytic cleavage of the N-Br bond in DBDMH.[3][4] |
| Inhibitors Present: Trace impurities in the substrate or solvent (e.g., phenols, hydroquinones) can act as radical scavengers, quenching the chain reaction. | Purify Starting Materials: Ensure the purity of your substrate and solvents. Purification methods like distillation or chromatography may be necessary.[5] Use of Radical Stabilizers: Be aware that some commercial solvents contain stabilizers that can inhibit radical reactions. | |
| Over-bromination or Lack of Selectivity | Excessive Radical Concentration: A high concentration of bromine radicals, often due to rapid initiator decomposition at elevated temperatures, can lead to multiple brominations. | Lower the Reaction Temperature: Reducing the temperature will decrease the rate of initiation and improve selectivity for mono-bromination.[5] Control Initiator Concentration: Use a catalytic amount of the radical initiator (typically 1-10 mol%). |
| Incorrect Stoichiometry: Using a molar excess of DBDMH can lead to the formation of di- or poly-brominated products. | Adjust Stoichiometry: For mono-bromination, a stoichiometric ratio of 0.50-0.55 mole equivalents of DBDMH per mole of substrate is often recommended, as DBDMH contains two bromine atoms.[5][6] | |
| Formation of Unwanted Side Products | Reaction with Solvent: Some solvents can participate in radical reactions, leading to undesired byproducts. | Solvent Selection: Choose an inert solvent that is less susceptible to radical abstraction. Carbon tetrachloride and chloroform are common choices, though their use is increasingly restricted due to environmental and safety concerns.[6] |
| Ionic vs. Radical Pathway: Depending on the reaction conditions, DBDMH can react via an electrophilic (ionic) pathway, especially in the presence of acid catalysts, leading to aromatic ring bromination instead of benzylic bromination. | Control Catalysis: For benzylic bromination, which proceeds through a radical mechanism, avoid Brønsted acids.[7] Conversely, a Lewis acid like ZrCl₄ can promote benzylic bromination.[6][7] |
Frequently Asked Questions (FAQs)
Initiation and Reaction Speed
Q1: How do I choose the right radical initiator for my DBDMH reaction?
A1: The choice of initiator is primarily dictated by the reaction temperature. The key parameter to consider is the initiator's half-life (t½), which is the time required for 50% of the initiator to decompose at a given temperature.[8] For a controlled reaction, you should select an initiator with a half-life of several hours at the desired reaction temperature.
-
Azobisisobutyronitrile (AIBN): A popular choice due to its clean decomposition, producing nitrogen gas and two 2-cyano-2-propyl radicals.[9] It has a 10-hour half-life at approximately 64°C.
-
Benzoyl Peroxide (BPO): Decomposes to form benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals.[1][10] It has a 10-hour half-life at around 73°C.
Q2: Can I run the reaction without a chemical initiator?
A2: Yes. Radical initiation can also be achieved through thermal means (heating) or photochemically (UV irradiation).[3] The N-Br bond in DBDMH is relatively weak and can undergo homolytic cleavage upon heating or exposure to UV light to generate the initial bromine radicals.[3] However, using a chemical initiator provides more controlled and reproducible initiation at lower temperatures.
Q3: My reaction is very slow, even with an initiator. What can I do to speed it up?
A3: If your reaction is sluggish, consider the following:
-
Increase Initiator Concentration: A higher concentration of the initiator will generate more radicals, increasing the rate of initiation. However, be cautious as this can also lead to a higher rate of termination and potentially more side products.
-
Increase Temperature: As discussed, higher temperatures increase the rate of initiator decomposition.
-
Check for Inhibitors: Ensure your reagents and solvent are free from radical inhibitors.
Selectivity and Byproducts
Q4: I am trying to achieve mono-bromination of a benzylic position but am getting significant di-bromination. How can I improve selectivity?
A4: To favor mono-bromination, you need to control the concentration of bromine radicals and the stoichiometry of DBDMH.
-
Use 0.5 equivalents of DBDMH: Since each molecule of DBDMH has two bromine atoms, using a substoichiometric amount relative to your substrate will limit the extent of bromination.[5]
-
Slow Addition: Adding the DBDMH portion-wise can help maintain a low concentration of the brominating agent and improve selectivity.[5]
-
Lower Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can enhance selectivity.[5]
Q5: What is the white precipitate that forms during my reaction?
A5: The primary byproduct of DBDMH in most reactions is 5,5-dimethylhydantoin, which is a stable, white solid that is often insoluble in the reaction solvent.[11][12] This can typically be removed by filtration during the work-up.
Experimental Protocols
Protocol 1: General Procedure for Radical Bromination of a Benzylic Position using AIBN
This protocol describes a general method for the benzylic bromination of a substrate like toluene.
Materials:
-
Substrate (e.g., Toluene)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Inert Solvent (e.g., Carbon Tetrachloride or Chlorobenzene)
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate (1.0 mmol) and AIBN (0.1 mmol) in the chosen solvent (10 mL).
-
Reagent Addition: Add DBDMH (0.5 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (for CCl₄, this is ~77°C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to neutralize any remaining active bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Kinetic Monitoring of a DBDMH Reaction by UV-Vis Spectroscopy
This protocol allows for the determination of reaction rates by monitoring the disappearance of a reactant or the appearance of a product.
Materials:
-
Substrate stock solution
-
DBDMH stock solution
-
Radical initiator stock solution
-
Spectrophotometer-grade solvent
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare separate, accurate stock solutions of the substrate, DBDMH, and the radical initiator in the chosen solvent.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor a wavelength where a reactant or product has a distinct absorbance, away from the absorbance of other components.[13] Allow the instrument to warm up and obtain a stable baseline.
-
Reaction Initiation: In a quartz cuvette, pipette the required volumes of the substrate and initiator stock solutions. To initiate the reaction, add a known, small volume of the DBDMH stock solution and mix quickly.
-
Data Acquisition: Immediately begin recording the absorbance as a function of time.
-
Data Analysis: The initial reaction rate can be determined from the initial slope of the absorbance versus time plot. By systematically varying the concentration of one reactant while keeping others constant, the reaction order with respect to each component can be determined.[13]
Visualizing the Reaction Mechanism
The radical chain reaction of DBDMH proceeds through three key stages: initiation, propagation, and termination.
Caption: Radical chain mechanism of DBDMH bromination.
Initiator Decomposition Workflow
The selection and use of a radical initiator follow a logical workflow to ensure efficient and controlled initiation of the DBDMH reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. DE69818091T2 - PROCESS FOR THE PREPARATION OF DERIVATIVES OF BROMMETHYL-BIPHENYL COMPOUNDS - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Safely Quenching Unreacted 1-Bromo-5,5-dimethylhydantoin (DBDMH)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-Bromo-5,5-dimethylhydantoin (DBDMH) in their synthetic workflows. Our goal is to provide you with comprehensive, field-tested guidance on the safe and effective quenching of unreacted DBDMH, ensuring the integrity of your experiment and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBDMH) and why does it require careful quenching?
A1: this compound, often available commercially as the di-brominated 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is a versatile and efficient brominating agent used in a wide array of organic transformations. Its reactivity stems from its ability to act as a source of electrophilic bromine ("Br+").[1] However, this same reactivity makes it a potent oxidizing agent that can react vigorously with various materials.[2] When heated, it can decompose and release toxic vapors, including nitrogen oxides, hydrogen bromide, and hydrogen chloride.[3] Therefore, any unreacted DBDMH in a reaction mixture must be neutralized—or "quenched"—to ensure safe handling, workup, and disposal.
Q2: What are the primary hazards associated with unquenched DBDMH?
A2: The primary hazards of unquenched DBDMH include:
-
Strong Oxidizer: It can intensify fires and may react explosively with combustible or organic materials.[4][5] It's crucial to avoid contact with materials like sawdust, paper, or solvents.[4]
-
Corrosivity: DBDMH is corrosive and can cause severe skin burns and eye damage upon contact.[5][6][7]
-
Environmental Hazard: DBDMH is very toxic to aquatic life.[4][5]
Proper quenching mitigates these risks by converting the reactive brominating agent into less hazardous, water-soluble byproducts.
Q3: What are the recommended quenching agents for DBDMH?
A3: The most commonly recommended and effective quenching agents are aqueous solutions of mild reducing agents. These include:
-
Sodium Thiosulfate (Na₂S₂O₃): A widely used, effective, and gentle quenching agent.[1][8][9]
-
Sodium Bisulfite (NaHSO₃) or Sodium Hydrosulfite (Na₂S₂O₄): Also highly effective at reducing active bromine.[1][4][10]
-
Saturated Sodium Bicarbonate (NaHCO₃): Often used in conjunction with a reducing agent to neutralize any acidic byproducts.[8][9]
The choice of quenching agent may depend on the specific reaction conditions and the nature of the desired product.
Q4: How do I know if the quenching process is complete?
A4: There are two primary indicators of a complete quench:
-
Disappearance of Color: If your reaction mixture has an orange or yellow tint due to the presence of bromine (Br₂), a successful quench will result in a colorless solution.[8]
-
Starch-Iodide Test: For a more rigorous confirmation, you can use potassium iodide-starch test strips. A sample of the quenched aqueous layer is applied to the strip. If active bromine or other oxidizing species are present, they will oxidize the iodide to iodine, which then forms a dark blue/black complex with starch. The absence of a color change indicates a complete quench.
Troubleshooting Guide: Common Issues in Quenching DBDMH
| Problem | Potential Cause | Recommended Solution |
| Persistent yellow/orange color after adding quenching agent. | Insufficient amount of quenching agent was added. | Add the quenching agent (e.g., 10% aqueous sodium thiosulfate) portion-wise until the color completely disappears. Stir vigorously to ensure thorough mixing. |
| Reaction mixture heats up significantly during quenching. | The quenching reaction is exothermic. Adding the quenching agent too quickly to a concentrated solution of unreacted DBDMH can cause a rapid temperature increase. | Perform the quench in an ice bath to dissipate the heat generated. Add the quenching agent slowly and with continuous stirring. |
| A solid precipitate forms during the workup. | The byproduct of the reaction, 5,5-dimethylhydantoin, is often insoluble in many common organic solvents.[1] | This is a normal occurrence. The 5,5-dimethylhydantoin can typically be removed by filtration.[1][9] |
| Product degradation during workup. | The product may be sensitive to the pH changes or the quenching agent itself. | Consider using a milder quenching agent or buffering the reaction mixture. A pre-quench wash with a saturated sodium bicarbonate solution can help neutralize acidity before adding the primary quenching agent.[9] |
Step-by-Step Protocol for Quenching Unreacted DBDMH
This protocol provides a general and safe procedure for quenching unreacted DBDMH in a typical organic reaction.
Prerequisites:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Perform all operations in a well-ventilated fume hood.[4][11]
Materials:
-
Reaction mixture containing unreacted DBDMH
-
10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Separatory funnel
-
Ice bath
Experimental Workflow
Caption: A step-by-step workflow for the safe quenching and workup of reactions involving DBDMH.
Detailed Procedure
-
Cool the Reaction Mixture: Once your reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C. This is a critical safety step to manage the exothermic nature of the quenching reaction.
-
Slow Addition of Quenching Agent: While stirring the reaction mixture vigorously, slowly add a 10% aqueous solution of sodium thiosulfate or sodium bisulfite. Add the solution dropwise or in small portions.
-
Monitor the Quench: Continue adding the quenching agent until the characteristic yellow or orange color of bromine disappears, and the solution becomes colorless.[8]
-
Verify Complete Quench (Optional but Recommended): To ensure all oxidizing species have been neutralized, take a small aliquot of the aqueous layer and test it with a potassium iodide-starch paper. The absence of a blue-black color indicates that the quench is complete.
-
Proceed with Workup: Once the quench is complete, you can proceed with your standard aqueous workup. This may involve:
-
Transferring the mixture to a separatory funnel.
-
Washing the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts.[9]
-
Separating the organic layer and extracting the aqueous layer with your desired solvent.[1]
-
Drying the combined organic layers over an anhydrous salt (e.g., sodium sulfate) before concentrating to isolate your product.[9]
-
By adhering to these guidelines, you can ensure the safe and effective quenching of unreacted this compound in your experiments, protecting both yourself and the integrity of your research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. fishersci.com [fishersci.com]
- 7. redox.com [redox.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 11. agentsales.com.au [agentsales.com.au]
Technical Support Center: Purification Strategies for Products from DBDMH Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the purification of reaction products. The unique properties of DBDMH and its primary byproduct, 5,5-dimethylhydantoin (DMH), present specific challenges and opportunities in downstream processing. This document provides field-proven insights and detailed protocols to help you achieve high purity for your target compounds.
Core Principles of Purification in DBDMH Chemistry
The key to successful purification of products from DBDMH reactions lies in understanding the fate of the reagent and its primary byproduct, 5,5-dimethylhydantoin (DMH).
-
Unreacted DBDMH: As a potent oxidizing agent, any excess DBDMH must be neutralized or "quenched" before concentrating the reaction mixture.[1][2] Failure to do so can lead to undesired side reactions during workup and presents a safety hazard. The standard method is to use a mild reducing agent.
-
The Byproduct: 5,5-Dimethylhydantoin (DMH): After donating its two bromine atoms, DBDMH becomes 5,5-dimethylhydantoin. The purification strategy hinges on the differential solubility between your desired product and this byproduct. DMH is a stable, crystalline solid that is notably insoluble in many common non-polar organic solvents (e.g., dichloromethane, chloroform, hexanes) but soluble in polar solvents like water, methanol, and ethanol.[3][4][5][6] This property is frequently exploited to enable a simple filtration-based separation.[7][8]
Below is a diagram illustrating the chemical fate of DBDMH during a typical reaction and workup.
Caption: Chemical fate of DBDMH during reaction and workup.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of products from DBDMH reactions in a question-and-answer format.
Question 1: After my reaction, the flask contains a large amount of a white solid mixed with my product. How do I isolate my compound?
Answer: This white solid is almost certainly the 5,5-dimethylhydantoin (DMH) byproduct.[1] Its removal is often straightforward due to its poor solubility in many organic solvents. The most effective method is solvent trituration followed by filtration.
-
Causality: The goal is to select a solvent that fully dissolves your desired product while leaving the DMH byproduct as a solid. Common choices include dichloromethane (DCM), chloroform, diethyl ether, or ethyl acetate, provided your product is soluble.[7]
-
Troubleshooting Steps:
-
First, ensure any excess DBDMH has been quenched (see Protocol 1).
-
Add a minimal amount of a suitable organic solvent to the crude reaction mixture.
-
Stir or sonicate the slurry for 10-15 minutes. This dissolves your product into the liquid phase.
-
Filter the mixture through a Büchner funnel or a sintered glass funnel.
-
Wash the collected solid (the DMH) with a small amount of fresh solvent to recover any occluded product.
-
Combine the filtrates, which now contain your purified product, and proceed with solvent removal.
-
Question 2: I quenched my reaction with aqueous sodium thiosulfate, but after separating the layers, a white solid precipitated in my organic layer. What should I do?
Answer: This is a common observation. The white solid is DMH, which has low solubility in solvents like DCM or ethyl acetate.[3][9] While DMH has some water solubility, it can be "salted out" or crash out in the organic phase, especially if the organic solvent is dried before its removal.
-
Causality: The solubility of DMH in your chosen organic solvent is insufficient to keep it in solution, leading to precipitation.
-
Troubleshooting Steps:
-
Filter Before Drying: After separating the organic layer, filter it to remove the suspended DMH before adding a drying agent like MgSO₄ or Na₂SO₄. This prevents the solid from being mixed with the drying agent.
-
Filter After Drying: If you have already added the drying agent, you can still filter the entire mixture. The filtrate will contain your product, and the solids on the filter paper will be a mixture of the drying agent and DMH. Wash the solids with fresh solvent to ensure complete recovery of your product.
-
Question 3: My product is also a solid with poor solubility in common organic solvents, making separation from DMH by simple filtration impossible. What are my options?
Answer: This scenario requires a more nuanced approach that leverages subtle differences in solubility or chemical properties.
-
Option 1: Reverse the Process - Dissolve the DMH: Instead of dissolving the product, try to dissolve the DMH byproduct. Based on solubility data, DMH is soluble in polar solvents like methanol, ethanol, or even hot water.[6][10] You can wash or triturate the crude solid mixture with one of these solvents, provided your product is insoluble. Always test this on a small scale first.
-
Option 2: Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities.[7][11] DMH is a relatively polar molecule. By selecting an appropriate solvent system (eluent), you can typically elute your less-polar product first, leaving the DMH adsorbed to the silica gel.
-
Option 3: Acid-Base Extraction: If your product has an acidic or basic functional group, you can use an acid-base extraction to move it into the aqueous layer, leaving the neutral DMH in the organic layer. You can then re-neutralize the aqueous layer to recover your product by precipitation or extraction.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable workup procedure for a DBDMH reaction?
A1: A robust, general workup procedure involves quenching excess reagent followed by separation of the DMH byproduct.
Caption: General purification workflow for DBDMH reactions.
A detailed, step-by-step version of this workflow is provided in Protocol 1 .
Q2: Why is the quenching step so critical?
A2: Quenching is performed for two primary reasons:
-
Safety: DBDMH is a strong oxidizer.[1] Leaving it in the crude product during solvent removal (concentration) can create a potentially hazardous situation.
-
Preventing Side Reactions: Unreacted DBDMH can continue to react with your desired product or other species during the workup, potentially leading to over-bromination or the formation of other impurities.[11] Standard quenching agents like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium hydrosulfite (Na₂S₂O₄) are effective at neutralizing the reactive bromine species.[3][7][11]
Q3: Can I use a different purification method besides filtration or chromatography?
A3: Yes, recrystallization is a powerful technique if you can find a suitable solvent system. The ideal recrystallization solvent will dissolve your crude product (including the DMH impurity) at high temperature but will selectively crystallize only your pure product upon cooling, leaving the DMH and other impurities in the mother liquor. This requires careful solvent screening.
Q4: How can I use solubility data to design a better purification strategy?
A4: The table below summarizes the solubility of the DMH byproduct in various common lab solvents. Use this data to inform your choices for trituration, washing, or recrystallization. For example, to wash away DMH from a product that is insoluble in alcohols, methanol or ethanol would be an excellent choice.
Data Presentation
Table 1: Solubility of 5,5-Dimethylhydantoin (DMH) in Common Solvents This table provides a practical guide for selecting solvents to either dissolve or precipitate the DMH byproduct. Data is adapted from a comprehensive study by Wang et al. and other chemical data sources.[4][5][6][9][10]
| Solvent | Solubility Profile | Rationale for Use |
| Water | Soluble, increases with heat[6][10] | Useful for aqueous washes to remove DMH. |
| Methanol | Highly Soluble[6] | Excellent for washing/triturating DMH from products insoluble in methanol. |
| Ethanol | Highly Soluble[4][6] | Similar to methanol; good for washing away DMH. |
| Dichloromethane (DCM) | Sparingly Soluble / Insoluble[3] | Ideal for dissolving the desired product and filtering off solid DMH. |
| Chloroform | Sparingly Soluble / Insoluble[4][5] | Similar to DCM; a classic solvent for running DBDMH reactions and precipitating DMH.[7] |
| Ethyl Acetate | Low Solubility[6] | Can be used for extraction and filtration of DMH. |
| Acetonitrile | Low Solubility[6] | Another option for precipitating DMH. |
| Hexanes / Heptane | Insoluble[5] | Useful as an anti-solvent or for washing non-polar products. |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol describes a general method to quench excess DBDMH and perform an initial extraction.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature. For highly exothermic quenches, an ice bath (0 °C) is recommended.[12]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium hydrosulfite (Na₂S₂O₄).[3][11]
-
Quench the Reaction: Slowly add the quenching solution to the stirring reaction mixture. Continue adding until the color of the reaction (if any) disappears. You can test for the presence of an oxidant using starch-iodide paper (a blue/black color indicates excess oxidant).
-
Separate Layers: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extract Aqueous Layer: Extract the aqueous layer one or two more times with the reaction solvent (e.g., DCM, ethyl acetate) to recover all of the product.[11]
-
Combine and Wash: Combine all organic layers. If a solid (DMH) is present, filter it off at this stage. Wash the combined organic layer with water and then with brine to remove residual water-soluble impurities.[11]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which is now ready for final purification.[11]
Protocol 2: Purification by Trituration and Filtration to Remove DMH
This protocol is ideal when the desired product is soluble in a solvent that does not dissolve the DMH byproduct.
-
Obtain Crude Mixture: After a complete reaction and quenching (Protocol 1), concentrate the crude reaction mixture to a solid or oil.
-
Select Solvent: Choose a solvent from Table 1 in which your product is soluble but DMH is not (e.g., dichloromethane).
-
Triturate: Add a sufficient amount of the selected solvent to the crude material in a flask. Stir vigorously for 15-20 minutes. The goal is to dissolve the product completely, leaving the DMH as a fine white suspension.
-
Filter: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper). Pour the slurry onto the filter and apply a vacuum.
-
Wash Solid: Wash the white solid collected on the filter paper with a small volume of the fresh solvent to ensure all of the desired product has been washed through.
-
Isolate Product: The combined filtrate now contains your product, free from the bulk of the DMH byproduct. This solution can be concentrated to yield the purified product or carried forward for further purification like column chromatography if needed.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. paraspharmachem.com [paraspharmachem.com]
- 10. 5,5-Dimethylhydantoin | 77-71-4 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Battle of Brominating Agents: A Comparative Guide to DBDMH and NBS
For researchers, scientists, and drug development professionals, the selection of a brominating agent is a critical decision that can profoundly impact reaction efficiency, atom economy, and overall process safety. While N-bromosuccinimide (NBS) has long been a staple reagent for radical-mediated brominations, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a powerful, efficient, and often superior alternative.[1][2][3]
This guide provides an in-depth, objective comparison of DBDMH and NBS, moving beyond simple catalog descriptions to offer field-proven insights and supporting experimental data. We will explore the physicochemical properties, delve into mechanistic nuances, and present a quantitative performance analysis to empower you to make the most informed choice for your synthetic challenges.
Physicochemical and Economic Profile: More Than Just a Bromine Source
At a glance, the fundamental properties of DBDMH reveal immediate, tangible advantages over NBS, particularly concerning efficiency and cost.
Causality Behind the Numbers: The most striking difference lies in the bromine content. With two active bromine atoms per molecule, DBDMH has a significantly higher percentage of active bromine by mass (55.6%) compared to NBS (44.9%). This "two-for-one" characteristic is the foundation of its superior atom economy.[4][5] In practice, this means that for a given substrate, one can theoretically use half the molar equivalents of DBDMH compared to NBS, which directly translates to lower raw material costs and a significant reduction in the mass of imide byproducts generated.[4][5][6] The 5,5-dimethylhydantoin byproduct from DBDMH is also often less soluble than succinimide, which can simplify purification via filtration.[7]
Table 1: Physicochemical and Efficiency Comparison
| Property | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | N-Bromosuccinimide (NBS) |
| Structure | ||
| CAS Number | 77-48-5 | 128-08-5 |
| Molecular Weight | 285.92 g/mol | 177.99 g/mol |
| Active Bromine Atoms | 2 | 1 |
| % Active Bromine | 55.6% | 44.9% |
| Appearance | White to slightly yellow crystalline powder[5][6] | White to light yellow crystalline solid[8] |
| Melting Point | 197–199 °C (decomposes)[5][6] | ~175 °C (decomposes) |
| Solubility | Soluble in chloroform, ethanol; slightly soluble in acetone, THF, hot water[5][6] | Soluble in acetone, THF, DMF; sparingly soluble in CCl₄ |
| Byproduct | 5,5-Dimethylhydantoin (MW: 128.13) | Succinimide (MW: 99.07) |
Reactivity & Mechanistic Insights: The Energetic Advantage
Both DBDMH and NBS are primarily used for free-radical brominations at allylic and benzylic positions, a transformation known as the Wohl-Ziegler reaction.[6][9] The generally accepted mechanism involves a radical chain process initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide).
The key to this process is the continuous, low-level generation of molecular bromine (Br₂). A bromine radical abstracts an allylic or benzylic hydrogen, forming HBr. This HBr then reacts with the N-bromo reagent (DBDMH or NBS) to produce a molecule of Br₂, which is immediately consumed by an alkyl radical to propagate the chain.[10][11][12] This elegant mechanism maintains a very low concentration of Br₂ throughout the reaction, critically suppressing the competing and often undesired electrophilic addition of bromine across double bonds.[9]
Caption: Generalized radical chain mechanism for allylic/benzylic bromination.
While the overall pathway is similar, a critical energetic difference makes DBDMH a more facile source of bromine radicals. Computational studies reveal that the homolytic N-Br Bond Dissociation Energy (BDE) for the first bromine atom in DBDMH is significantly lower than that of NBS.[1]
Table 2: Homolytic N-Br Bond Dissociation Energies (BDEs)
| Compound | Bond | BDE (kJ mol⁻¹) | Source |
| DBDMH | First N-Br | 218.2 | [1] |
| DBDMH | Second N-Br | 264.8 | [1] |
| NBS | N-Br | 281.6 | [1] |
This lower BDE suggests that DBDMH can initiate the radical chain reaction more readily under similar conditions, potentially leading to faster reaction rates or allowing for milder reaction temperatures.
Performance Showdown: Benzylic Bromination
The benzylic bromination of toluene and its derivatives serves as a classic benchmark for comparing these reagents. While both are effective, experimental data under Lewis acid catalysis reveals a dramatic performance advantage for DBDMH.[13]
Expertise in Action: The choice of a Lewis acid catalyst like Zirconium(IV) chloride (ZrCl₄) can promote the Wohl-Ziegler pathway under milder conditions than traditional thermal or photochemical initiation.[13] In a direct comparison, not only did DBDMH provide a vastly superior yield, but it did so using only half the molar equivalents of the brominating agent.[1][2][13]
Table 3: Lewis Acid-Catalyzed Benzylic Bromination of Toluene
| Entry | Brominating Agent (equiv.) | Catalyst (10 mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination (%) | Source |
| 1 | DBDMH (0.5) | ZrCl₄ | 86% | 0% | [1][2][13] |
| 2 | NBS (1.0) | ZrCl₄ | 39% | 0% | [1][2][13] |
| Reactions performed in dichloromethane at room temperature. |
This data provides compelling evidence that for certain applications, DBDMH is not just a cost-effective alternative but a higher-performing reagent. The catalyst is believed to assist in the generation of the benzyl radical, and DBDMH's inherent reactivity leads to a more efficient trapping of this intermediate.[13]
Experimental Protocols: A Practical Guide
To ensure reproducibility and highlight procedural differences, detailed protocols for the benzylic bromination of toluene are provided below.
Protocol 1: High-Yield Benzylic Bromination using DBDMH with ZrCl₄
This protocol is based on the highly efficient Lewis acid-catalyzed method.[13]
Caption: Workflow for Lewis acid-catalyzed benzylic bromination with DBDMH.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (e.g., Argon), add Zirconium(IV) chloride (0.05 mmol) to a flame-dried round-bottomed flask equipped with a magnetic stir bar.
-
Solvent Addition: Add dichloromethane (2 mL).
-
Reagent Addition: In a separate vial, dissolve toluene (0.5 mmol) and DBDMH (0.25 mmol) in dichloromethane (2 mL). Add this solution to the ZrCl₄ suspension at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically conducted under ambient room light.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Wohl-Ziegler Bromination using NBS
This protocol describes the classic approach using a radical initiator.[2]
Step-by-Step Methodology:
-
Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add toluene (10 mmol) and a suitable solvent like carbon tetrachloride (20 mL).
-
Reagent Addition: Add N-bromosuccinimide (1.05 equivalents, 10.5 mmol) and a catalytic amount of a radical initiator (e.g., 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The initiation of the reaction is often observed as an increase in the rate of reflux and the dissipation of the orange/yellow color.
-
Monitoring: A key visual cue for completion is the conversion of the dense NBS, which sinks, to the less dense succinimide byproduct, which floats.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid succinimide byproduct.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Safety and Handling: A Critical Comparison
Both DBDMH and NBS are strong oxidizing agents and require careful handling. However, there are noteworthy differences in their hazard profiles.
-
DBDMH: Classified as a corrosive, toxic, and environmental hazard.[14] It is a severe irritant to skin and mucous membranes, and contact with eyes can be extremely dangerous.[5] It may ignite or react explosively if mixed with reducing agents or combustible materials.[5]
-
NBS: Also classified as corrosive, harmful if swallowed, and may intensify fire as an oxidizer.[8][15] A significant, well-documented hazard is its incompatibility with certain common solvents, particularly amides (like DMF), THF, and toluene.[16][17] These mixtures can undergo autocatalytic decomposition, leading to thermal runaway, especially at elevated temperatures.[16][18] This poses a serious risk for process scale-up. Studies have shown that DBDMH exhibits similar incompatibility behavior.[16][17]
Trustworthiness in Handling:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][19]
-
Ventilation: Handle both reagents in a well-ventilated fume hood.[15][20]
-
Storage: Store in a cool, dry, dark place away from heat, combustible materials, and reducing agents.[5][15] Keep containers tightly sealed.
-
Dispensing: Use plastic or ceramic spatulas. Metal spatulas should be avoided as they can be corroded and potentially catalyze decomposition.
-
Quenching: Unreacted brominating agents can be quenched carefully with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite.
Conclusion and Recommendations
While NBS remains a functional and historically important reagent, a critical evaluation of the evidence positions 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a more efficient, economical, and, in documented cases, higher-yielding alternative for radical brominations.
Choose DBDMH when:
-
Cost and Atom Economy are paramount: Its "two-for-one" bromine content provides a clear economic and environmental advantage.
-
High yields in benzylic bromination are required: As demonstrated in Lewis acid-catalyzed systems, DBDMH can significantly outperform NBS.
-
Simplified byproduct removal is desired: The reduced mass and potentially lower solubility of its hydantoin byproduct can streamline purification.
Consider NBS when:
-
Following established, legacy protocols where changing reagents would require extensive re-validation.
-
Specific solubility characteristics in a particular solvent system are required that DBDMH cannot match.
For the modern research and development laboratory focused on optimizing synthetic routes, reducing waste, and improving process efficiency, DBDMH is not merely an alternative to NBS but a compelling first choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 4. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 5. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 6. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DBDMH - Wikipedia [en.wikipedia.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scientificupdate.com [scientificupdate.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. chemscience.com [chemscience.com]
A Comparative Guide to Brominating Agents: DBDMH vs. Liquid Bromine
From the Desk of a Senior Application Scientist
For the discerning researcher in drug development and synthetic chemistry, the choice of a brominating agent is a critical decision that profoundly impacts not only reaction outcomes but also laboratory safety, efficiency, and cost. While elemental liquid bromine (Br₂) has been a traditional mainstay, modern synthetic challenges demand safer and more user-friendly alternatives. This guide provides an in-depth, objective comparison between 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and liquid bromine, grounded in experimental data and established safety protocols, to empower you to make the most informed decision for your specific application.
At a Glance: Key Differences in Safety and Handling
The most striking differences between DBDMH and liquid bromine lie in their physical state and associated handling requirements. Liquid bromine is a dense, dark reddish-brown, and highly volatile fuming liquid, presenting significant inhalation and corrosive hazards.[1] In contrast, DBDMH is a stable, crystalline solid, which is significantly easier and safer to handle, weigh, and dispense.[1][2] This fundamental difference in their physical properties underpins the vast majority of the safety and handling advantages that DBDMH offers.
Quantitative Comparison: DBDMH vs. Liquid Bromine
The following table provides a quantitative summary of the key properties of DBDMH and liquid bromine, highlighting the critical data points for safety and handling considerations.
| Feature | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Liquid Bromine (Br₂) |
| Physical State | White to off-white crystalline solid[1][2] | Dark reddish-brown fuming liquid[1] |
| Molecular Weight | 285.92 g/mol [3] | 159.81 g/mol [1] |
| Boiling Point | Decomposes at ~197-199°C[1] | 58.8 °C[1] |
| Vapor Pressure | Low[1] | High (172 mmHg at 20°C)[1] |
| NFPA 704 Rating | Health: 3, Flammability: 1, Instability: 1, Special: OX | Health: 3, Flammability: 0, Instability: 0, Special: OX |
| Primary Hazards | Oxidizer, Toxic if swallowed, Causes severe skin burns and eye damage[4] | Highly corrosive, Fatal if inhaled, Causes severe skin burns and eye damage[1] |
| Occupational Exposure Limits (ACGIH TLV-TWA) | Not established | 0.1 ppm |
| Handling | Easy to weigh and dispense as a solid powder[1][2] | Difficult to handle, requires specialized equipment and extreme caution[1] |
| Storage | Stable, long shelf-life when stored in a cool, dry, dark place[2] | Light-sensitive, requires storage in a cool, well-ventilated area away from heat |
| Byproducts | 5,5-dimethylhydantoin (less soluble, easier to remove) | Hydrobromic acid (HBr) |
Decision Workflow: Selecting a Brominating Agent
The choice between DBDMH and liquid bromine can be guided by a systematic evaluation of the experimental requirements and safety constraints. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a brominating agent.
Causality Behind Experimental Choices: Why DBDMH is Often Superior
The practical advantages of DBDMH stem directly from its chemical and physical properties. As a stable, non-volatile solid, it eliminates the significant risk of inhaling corrosive bromine vapors, a primary concern with liquid bromine.[1] This allows for more accurate dosing by simple weighing, leading to better reaction control and reproducibility.
Furthermore, the byproduct of DBDMH after bromine transfer is 5,5-dimethylhydantoin, a sparingly soluble solid that can often be removed by simple filtration. This contrasts with the hydrobromic acid (HBr) generated when using liquid bromine, which can complicate workup procedures and require additional neutralization steps. From an atom economy perspective, DBDMH is also more efficient as it carries two bromine atoms per molecule.[1]
Comparative Experimental Protocol: Electrophilic Bromination of Acetanilide
To illustrate the practical differences in handling and procedure, let's consider the electrophilic bromination of acetanilide, a common reaction in introductory organic synthesis.
Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is adapted from established procedures for the selective bromination of anilines.
Materials:
-
Acetanilide (1.0 eq.)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.)
-
Glacial Acetic Acid
-
Ice-cold water
-
Saturated sodium bisulfite solution
Procedure:
-
In a fume hood, dissolve acetanilide in glacial acetic acid in an Erlenmeyer flask with stirring at room temperature.
-
In a separate container, prepare a solution or slurry of DBDMH in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring.
-
Continue to stir the mixture for 1 hour at room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Add a few drops of saturated sodium bisulfite solution to quench any unreacted bromine (indicated by the disappearance of any yellow color).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Using Liquid Bromine
This protocol is based on traditional methods for the bromination of acetanilide.
Materials:
-
Acetanilide (1.0 eq.)
-
Liquid Bromine (1.1 eq.)
-
Glacial Acetic Acid
-
Ice-cold water
-
Saturated sodium bisulfite solution
Procedure:
-
Work exclusively in a certified chemical fume hood. Wear heavy-duty nitrile gloves, a face shield, and a lab coat.
-
Dissolve acetanilide in glacial acetic acid in a flask equipped with a stir bar.
-
In a separate, pre-weighed, sealed container, carefully measure the required amount of liquid bromine. Due to its high volatility and corrosivity, this step requires extreme care and appropriate secondary containment.
-
Slowly and cautiously add the liquid bromine dropwise to the stirring acetanilide solution. The reaction is exothermic and will generate HBr gas.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring.
-
If the solution remains colored, add saturated sodium bisulfite solution dropwise until the color disappears.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and air dry.
The following diagram illustrates the workflow for the safer DBDMH-based protocol.
Caption: Experimental workflow for the bromination of acetanilide using DBDMH.
Conclusion: A Clearer, Safer Path Forward
While liquid bromine remains a potent and historically significant brominating agent, its significant handling and safety challenges cannot be overlooked in the modern research environment. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling and, in many cases, superior alternative. Its solid-state nature, ease of handling, improved safety profile, and favorable byproduct characteristics make it a more efficient, reproducible, and safer choice for a wide range of bromination reactions. For researchers and drug development professionals, embracing DBDMH is not just a matter of convenience; it is a commitment to safer and more sustainable laboratory practices.
References
The Green Chemistry Challenge: A Comparative Guide to the Atom Economy of DBDMH and NBS
In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents plays a pivotal role. Brominating agents are fundamental tools for introducing bromine atoms into organic molecules, a common strategy in drug design and the synthesis of complex intermediates.[1] For decades, N-Bromosuccinimide (NBS) has been a mainstay for various bromination reactions.[2] However, the principles of green chemistry demand a critical evaluation of traditional reagents, paving the way for more efficient and environmentally benign alternatives. This guide offers an in-depth, objective comparison between 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and NBS, with a core focus on atom economy and overall process efficiency.[3][4]
Understanding Atom Economy: A Pillar of Green Chemistry
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[5][6] A higher atom economy signifies a more sustainable process with less waste generation.[7] The formula for calculating atom economy is:
Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% [5]
A low atom economy indicates that a significant portion of the reactants is converted into unwanted byproducts, leading to increased waste, higher disposal costs, and a greater environmental burden.[6]
Head-to-Head Comparison: DBDMH vs. NBS
Both DBDMH and NBS are stable, crystalline solids that serve as convenient and safer alternatives to handling hazardous liquid bromine.[1][8] They are widely used for radical substitutions, such as allylic and benzylic brominations, as well as electrophilic additions to alkenes and aromatic systems.[9][10][11] While their reactivity is often comparable, a closer look at their molecular structure and reaction stoichiometry reveals significant differences in their atom economy.[3][12]
The Key Differentiator: Two Bromines are Better Than One
The most significant advantage of DBDMH lies in its molecular structure, which contains two active bromine atoms per molecule, whereas NBS possesses only one.[12][13] This seemingly simple difference has profound implications for the atom economy of bromination reactions. In essence, one mole of DBDMH can brominate two moles of a substrate, while two moles of NBS would be required to achieve the same transformation.[12] This inherent efficiency of DBDMH leads to a reduction in the amount of reagent needed and, consequently, a decrease in the generation of the imide byproduct.[3][4]
A Quantitative Look: Atom Economy in Action
To illustrate the practical difference in atom economy, let's consider a representative benzylic bromination reaction: the conversion of toluene to benzyl bromide.
Reaction with NBS:
Toluene + NBS → Benzyl Bromide + Succinimide
Reaction with DBDMH:
2 Toluene + DBDMH → 2 Benzyl Bromide + 5,5-Dimethylhydantoin
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Toluene | C₇H₈ | 92.14 |
| Benzyl Bromide | C₇H₇Br | 171.04 |
| NBS | C₄H₄BrNO₂ | 177.98 |
| Succinimide (Byproduct) | C₄H₅NO₂ | 99.08 |
| DBDMH | C₅H₆Br₂N₂O₂ | 285.92 |
| 5,5-Dimethylhydantoin (Byproduct) | C₅H₈N₂O₂ | 128.13 |
Atom Economy Calculation:
-
For NBS:
-
Total Mass of Reactants = 92.14 g/mol (Toluene) + 177.98 g/mol (NBS) = 270.12 g/mol
-
Atom Economy = (171.04 g/mol / 270.12 g/mol ) x 100% = 63.3%
-
-
For DBDMH (per mole of benzyl bromide):
-
To make a fair comparison, we consider the reactants required to produce one mole of benzyl bromide. Since one mole of DBDMH produces two moles of benzyl bromide, we use 0.5 moles of DBDMH.
-
Total Mass of Reactants = 92.14 g/mol (Toluene) + (0.5 * 285.92 g/mol ) (DBDMH) = 235.1 g/mol
-
Atom Economy = (171.04 g/mol / 235.1 g/mol ) x 100% = 72.7%
-
This calculation clearly demonstrates the superior atom economy of DBDMH in this common transformation. The use of DBDMH results in a more efficient incorporation of reactant atoms into the final product, with a correspondingly lower proportion of atoms ending up as waste.
Beyond Atom Economy: Other Practical Advantages of DBDMH
While atom economy is a critical metric, the choice of a reagent is also influenced by other practical considerations.
-
Reduced Byproduct Formation: As DBDMH provides two bromine atoms per molecule, it generates half the amount of imide byproduct per mole of bromine transferred compared to NBS.[14] This can simplify product purification and reduce waste disposal costs. The byproduct of DBDMH, 5,5-dimethylhydantoin, is also water-soluble, which can facilitate its removal during workup.[15]
-
Cost-Effectiveness: The higher molar efficiency of DBDMH often translates to lower overall process costs, as less reagent is required to achieve the desired transformation.[3][12]
-
Similar Reactivity Profile: For many applications, DBDMH exhibits a reactivity profile that is nearly identical to that of NBS, making it a viable and often superior substitute in established protocols.[3][4]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are detailed, step-by-step methodologies for a typical benzylic bromination of toluene using both DBDMH and NBS.
Protocol 1: Benzylic Bromination of Toluene using DBDMH
Materials:
-
Toluene
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Carbon tetrachloride - CCl₄)
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve toluene (1.0 equivalent) in anhydrous CCl₄.
-
Add DBDMH (0.5 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated 5,5-dimethylhydantoin byproduct.
-
Wash the filtrate with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude benzyl bromide.
-
The product can be further purified by distillation under reduced pressure.
Protocol 2: Benzylic Bromination of Toluene using NBS
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Carbon tetrachloride - CCl₄)
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve toluene (1.0 equivalent) in anhydrous CCl₄.
-
Add NBS (1.0 equivalent) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated succinimide byproduct.
-
Wash the filtrate with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude benzyl bromide.
-
The product can be further purified by distillation under reduced pressure.
Visualizing the Process: Reaction Workflows
Caption: Comparative workflow for benzylic bromination using DBDMH and NBS.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through rigorous monitoring and characterization. The progress of the reaction is tracked using established analytical techniques like TLC and GC, ensuring that the reaction is allowed to proceed to completion, thereby maximizing yield and minimizing unreacted starting materials. The identity and purity of the final product, benzyl bromide, should be confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This analytical validation provides confidence in the outcome of the synthesis and the reliability of the chosen protocol.
Conclusion: A Clearer Path to Greener Brominations
While both DBDMH and NBS are effective brominating agents, a detailed analysis from a green chemistry perspective reveals a clear advantage for DBDMH. Its superior atom economy, stemming from the presence of two active bromine atoms, leads to a more efficient and less wasteful process. This, coupled with reduced byproduct formation and potential cost savings, makes DBDMH a compelling alternative for researchers and drug development professionals seeking to align their synthetic strategies with the principles of sustainability. As the chemical industry continues to embrace greener practices, the adoption of reagents like DBDMH will be instrumental in minimizing the environmental footprint of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. suru-chem.com [suru-chem.com]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 5. IB Colourful Solutions in Chemistry [ibchem.com]
- 6. savemyexams.com [savemyexams.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. 9. NBS | PDF [slideshare.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. DE69818091T2 - PROCESS FOR THE PREPARATION OF DERIVATIVES OF BROMMETHYL-BIPHENYL COMPOUNDS - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Analytical Quantification of 1-Bromo-5,5-dimethylhydantoin
For researchers, quality control analysts, and process chemists, the accurate quantification of 1-Bromo-5,5-dimethylhydantoin (DBDMH) is paramount. As a potent brominating agent and biocide, its precise measurement is critical for ensuring reaction stoichiometry, product quality, and regulatory compliance. This guide provides an in-depth comparison of the principal analytical methodologies for DBDMH, moving beyond mere procedural lists to explain the causality behind experimental choices. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), classical Iodometric Titration, and specialized Spectroscopic techniques, offering field-proven insights to guide your selection of the most appropriate method for your application.
The Analytical Imperative: Why Quantify DBDMH?
This compound is a member of the N-halamine family, compounds characterized by a nitrogen-halogen covalent bond.[1] This bond is the source of its reactivity, allowing it to act as an effective disinfectant by releasing hypobromous acid in aqueous solutions or as a selective brominating agent in organic synthesis.[2] However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis.[3] Therefore, a robust analytical method must not only determine the concentration of the active ingredient but also, ideally, distinguish it from its inactive degradants—a capability known as specificity or being "stability-indicating."[4]
This guide will dissect three core analytical approaches, providing a framework for selecting the optimal method based on the required specificity, sensitivity, and available resources.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
For applications demanding unequivocal identification and quantification, particularly in the pharmaceutical and drug development sectors, a stability-indicating HPLC method is the definitive choice.[4] Its power lies in its ability to physically separate the analyte of interest (DBDMH) from process impurities and degradation products before detection, ensuring that the measurement is exclusively for the intact molecule.[5]
Causality of Method Design
The selection of a reverse-phase (RP) HPLC method is a logical starting point. DBDMH is a moderately polar organic molecule, making it well-suited for retention on a nonpolar stationary phase (like C8 or C18) with a polar mobile phase. A gradient elution—where the mobile phase composition is changed over time to become more nonpolar—is typically employed to ensure that both the relatively polar degradation products and the more nonpolar DBDMH are eluted as sharp, well-resolved peaks within a reasonable timeframe.[4] UV detection is common as the hydantoin ring is chromophoric, absorbing UV light.[1]
Experimental Protocol: Stability-Indicating RP-HPLC
This protocol is designed to be a self-validating system, where peak purity and resolution are key indicators of method performance.
-
Instrumentation & Consumables:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DBDMH sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This serves as the stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.
-
-
Calibration:
-
Prepare a series of at least five calibration standards from a certified reference standard of DBDMH, bracketing the expected sample concentration.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.
-
Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis of DBDMH.
Iodometric Titration: The Absolute Method for Active Bromine Content
For routine quality control of raw materials where the primary concern is the overall oxidizing capacity (i.e., the "active bromine" content), iodometric titration is a robust, reliable, and cost-effective choice.[9] It is considered an absolute method because it does not require a reference standard of DBDMH itself; instead, it relies on a well-characterized, stable titrant (sodium thiosulfate).
Causality of Method Design
This method leverages the fundamental chemical property of DBDMH as an oxidizing agent. In an acidic medium, DBDMH quantitatively oxidizes iodide ions (from potassium iodide) to molecular iodine. The amount of iodine liberated is directly proportional to the amount of active bromine in the sample. This liberated iodine is then titrated with a standardized solution of sodium thiosulfate, which reduces the iodine back to iodide ions. The endpoint is detected visually with a starch indicator, which forms a deep blue-black complex with iodine. The disappearance of this color signals the complete consumption of the liberated iodine.
Experimental Protocol: Iodometric Titration
-
Reagents:
-
Glacial Acetic Acid.[10]
-
Potassium Iodide (KI), solid.
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Starch indicator solution (1%).
-
Deionized water.
-
-
Procedure:
-
Accurately weigh approximately 0.1 g of the DBDMH sample into a 250 mL Erlenmeyer flask.[10]
-
Add 50 mL of glacial acetic acid to dissolve the sample. Gentle swirling may be required.[10]
-
Add approximately 2 g of solid potassium iodide and 50 mL of deionized water to the flask. Swirl to mix. The solution will immediately turn a dark yellow/brown color as iodine is liberated.[10]
-
Cover the flask and allow it to stand in the dark for 5-10 minutes to ensure the reaction goes to completion.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color is completely discharged, leaving a colorless solution.
-
Record the volume of titrant used.
-
Perform a blank titration (without the DBDMH sample) to account for any oxidizing impurities in the reagents.
-
-
Calculation:
-
Active Bromine (%) = [ (V_sample - V_blank) * N * E ] / W * 100
-
V_sample = Volume of Na₂S₂O₃ for sample (mL)
-
V_blank = Volume of Na₂S₂O₃ for blank (mL)
-
N = Normality of Na₂S₂O₃ solution
-
E = Equivalent weight of bromine (79.904 / 2)
-
W = Weight of sample (mg)
-
-
Workflow for Iodometric Titration
Caption: Step-by-step workflow for the iodometric titration of DBDMH.
Spectroscopic Methods: Rapid Screening and Trace Analysis
Spectroscopic techniques offer rapid analysis but come with significant trade-offs in specificity. They are best suited for screening purposes or for quantifying trace amounts in simple matrices, such as treated water.
UV-Vis Spectrophotometry
-
Principle: This method relies on Beer's Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the analyte.[11] N-halamine compounds have a characteristic UV absorbance.[1]
-
Causality and Limitations: While simple and fast, this method suffers from a critical flaw for stability testing: the parent 5,5-dimethylhydantoin (a potential degradant) also absorbs UV light in a similar region as DBDMH.[8] This spectral overlap makes it nearly impossible to differentiate the active compound from its inactive form, leading to a potential overestimation of the active ingredient. Therefore, UV-Vis is not a stability-indicating method and should only be used for pure, well-characterized samples or for monitoring reaction kinetics where the disappearance of a reactant is the primary interest.[10]
Chemiluminescence
-
Principle: This highly sensitive technique measures the light emitted from a chemical reaction. DBDMH reacts with luminol in an alkaline medium to produce light (chemiluminescence), and the intensity of this light is proportional to the DBDMH concentration.[8][12]
-
Application & Causality: This method is exceptionally sensitive, with detection limits reported in the nanomolar range (10⁻⁹ mol/L).[12] Its primary application is for the determination of trace levels of hydantoin-based disinfectants in water samples.[8] The high sensitivity is due to the amplification inherent in light-producing reactions. However, the method can be susceptible to interference from other oxidizing agents or metal ions in the sample matrix that may quench or enhance the chemiluminescent signal.[13]
Comparative Analysis of Analytical Methods
To facilitate an objective comparison, the performance of each method is summarized below.
| Feature | HPLC | Iodometric Titration | UV-Vis Spectrophotometry | Chemiluminescence |
| Principle | Chromatographic Separation | Redox Titration | UV Absorbance | Light Emission |
| Specificity | Excellent (Stability-Indicating) | Poor (Measures total active halogen) | Poor (Interference from degradants) | Moderate (Interference from other oxidizers) |
| Sensitivity | High (µg/mL range) | Moderate (mg range) | Moderate (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Accuracy | High (with reference standard) | Excellent (Absolute method) | Moderate to Low (Matrix dependent) | High (in clean matrices) |
| Precision | Excellent (<1% RSD typical) | Excellent (<1% RSD typical) | Good | Good |
| Cost/Sample | High | Low | Low | High |
| Equipment | HPLC System | Basic Glassware, Burette | UV-Vis Spectrophotometer | Flow-Injection Analyzer, Luminometer |
| Expertise | High | Moderate | Low | High |
| Best For | Stability studies, formulation analysis, impurity profiling | Raw material QC, purity assay | Quick screening of pure samples | Trace analysis in water treatment |
Conclusion and Expert Recommendations
The choice of an analytical method for quantifying this compound is not a one-size-fits-all decision. It is a strategic choice dictated by the analytical question being asked.
-
For regulatory filings, stability testing, and detailed analysis of formulations where specificity is non-negotiable, stability-indicating HPLC is the only appropriate choice. It provides a complete picture of the sample, quantifying the active ingredient while simultaneously monitoring for the emergence of degradation products.
-
For routine quality control of bulk DBDMH where the primary goal is to confirm the active bromine content and overall purity, iodometric titration is an exceptionally reliable, cost-effective, and accurate method. Its value as a classic, absolute technique should not be underestimated.
-
Spectroscopic methods serve niche roles. UV-Vis can be a useful tool for quick, non-specific checks of pure material, while Chemiluminescence is the undisputed champion for ultra-trace quantification in environmental or water treatment samples , offering sensitivity that other methods cannot match.
By understanding the fundamental principles and inherent strengths and weaknesses of each technique, the modern scientist can confidently select and implement the right analytical tool for the job, ensuring data of the highest quality and integrity.
References
- 1. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (7072-23-3) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 1-Bromo-3-chloro-5,5-dimethylhydantoin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 3-Bromo-1-chloro-5,5-dimethylhydantoin | SIELC Technologies [sielc.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Quantification of dibromodimethylhydantoin disinfectants in water by chemiluminescent method [pubmed.ncbi.nlm.nih.gov]
- 13. repository.uncw.edu [repository.uncw.edu]
A Senior Scientist's Guide to TLC Visualization of N-Bromo Compounds
In the landscape of synthetic chemistry, N-bromo compounds, particularly reagents like N-Bromosuccinimide (NBS), are indispensable for executing a wide array of transformations, including allylic bromination and electrophilic additions. Monitoring the consumption of these reagents and the formation of products via Thin Layer Chromatography (TLC) is a cornerstone of reaction optimization. However, N-bromo compounds often present a visualization challenge: they are frequently UV-inactive and require specific chemical staining methods for detection.
This guide provides an in-depth comparison of common and novel TLC visualization techniques for N-bromo compounds. The focus is on the underlying chemical principles, practical implementation, and comparative performance, enabling researchers to make informed decisions for their specific analytical needs.
The Challenge: Visualizing Electrophilic Bromine
The core difficulty in visualizing N-bromo compounds lies in their structure. Many, like NBS, lack the extensive conjugated π-systems that would render them visible under standard UV lamps (254 nm or 365 nm). Therefore, visualization relies on chemical reactions that convert the N-bromo moiety into a colored or fluorescent product on the TLC plate. The ideal staining method should be highly sensitive, selective for the N-Br bond over the parent N-H compound, and provide a stable, high-contrast spot.
Comparative Analysis of Visualization Reagents
We evaluated several common TLC stains for their efficacy in detecting N-bromo compounds, using NBS as a model. The key performance indicators are summarized below.
| Staining Reagent | Principle of Detection | Color of Spot | Sensitivity | Specificity (N-Br vs. N-H) | Ease of Use |
| Potassium Iodide/Starch | Oxidation of I⁻ to I₂ | Blue/Black | High | High | Moderate |
| Fluorescein Sodium Salt | Electrophilic Bromination | Pink/Red | Moderate | High | Easy |
| Potassium Permanganate | Oxidation of the compound | Yellow/Brown on Purple | High | Low | Easy |
| p-Anisaldehyde | Acid-catalyzed condensation | Varies (often faint) | Low | Low | Moderate |
In-Depth Protocols and Mechanisms
Potassium Iodide/Starch: The Gold Standard for Oxidizing Agents
This method remains one of the most reliable and sensitive for detecting N-bromo compounds. Its efficacy is rooted in the fundamental redox chemistry of the N-Br bond.
Expertise & Experience: The N-bromo compound acts as an oxidizing agent, readily oxidizing iodide (I⁻) from potassium iodide to elemental iodine (I₂). This newly formed iodine then complexes with starch, which is co-loaded in the staining solution, to produce a deep blue-black color that is unmistakable against the white TLC background. This method's high sensitivity makes it ideal for detecting trace amounts of unreacted N-bromo starting material at the end of a reaction.
Experimental Protocol: KI/Starch Stain
-
Reagent Preparation:
-
Solution A: Dissolve 1 g of potassium iodide (KI) in 100 mL of distilled water.
-
Solution B: Make a paste of 1 g of soluble starch in a few mL of water, then add it to 100 mL of boiling water. Stir until the solution becomes clear.
-
Working Solution: Just before use, mix Solution A and Solution B in a 1:1 ratio.
-
-
Staining Procedure:
-
Develop and thoroughly dry the TLC plate.
-
Quickly dip the plate into the freshly prepared KI/starch solution or spray it evenly.
-
N-bromo compounds will immediately appear as dark blue or black spots.
-
Trustworthiness: The reaction is nearly instantaneous and highly specific for oxidizing agents. The parent imide or amide (e.g., succinimide) does not react, providing a clear distinction between the starting material and its non-brominated counterpart. This self-validating nature ensures that a positive result reliably indicates the presence of the N-Br bond.
Mechanism: KI/Starch Visualization
Caption: Redox reaction between an N-bromo compound and potassium iodide.
Fluorescein Sodium Salt: A Specific Indicator for Bromine
This technique offers an elegant and highly specific alternative, leveraging the classic reaction of fluorescein with elemental bromine.
Expertise & Experience: When the TLC plate is exposed to bromine vapor, the fluorescein is brominated to form eosin (tetrabromofluorescein), a compound that has a distinct pink/red color. While this method is traditionally used for detecting compounds that release bromine, it can be adapted for N-bromo compounds. The N-bromo spot on the TLC can, under slightly acidic or heated conditions, release electrophilic bromine which then reacts with the fluorescein spray.
Experimental Protocol: Fluorescein Stain
-
Reagent Preparation: Dissolve 0.1 g of fluorescein sodium salt in 100 mL of ethanol. The solution should be a bright, fluorescent yellow-green.
-
Staining Procedure:
-
Develop and dry the TLC plate.
-
Spray the plate evenly with the fluorescein solution. The plate will have a uniform yellow-green background.
-
Gently heat the plate with a heat gun.
-
N-bromo compounds will appear as distinct pink or red spots against the yellow-green background.
-
Trustworthiness: The specificity of this stain is its greatest asset. The parent N-H compound will not react, preventing false positives. The color change is irreversible and provides a stable record of the chromatogram. This makes it particularly useful for reactions where the N-H starting material and the N-Br product have very similar Rf values.
Mechanism: Fluorescein Bromination
Caption: Electrophilic bromination of fluorescein to form eosin.
General Oxidizing Stains: Potassium Permanganate
Potassium permanganate (KMnO₄) is a widely used, highly sensitive stain for compounds that can be oxidized.
Expertise & Experience: The permanganate ion (MnO₄⁻), which is intensely purple, is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂), a brownish-yellow solid. While effective, this stain is not specific. Both the N-bromo compound and its corresponding N-H precursor are often susceptible to oxidation, especially if other oxidizable groups are present in the molecule. It is best used when the TLC is expected to be clean or when comparing the N-bromo compound to a starting material that is known to be unreactive towards KMnO₄.
Experimental Protocol: Potassium Permanganate Stain
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.1 g of NaOH in 200 mL of distilled water. Store in a dark bottle.
-
Staining Procedure:
-
Develop and dry the TLC plate.
-
Quickly dip the plate in the KMnO₄ solution or spray it.
-
Spots will appear as yellow to brown areas on a purple or pink background. The background color will fade over time.
-
Trustworthiness: Due to its lack of specificity, KMnO₄ is less reliable for definitively identifying N-bromo compounds in a complex mixture. It is a "quick look" stain. If a spot appears with KMnO₄ but not with a more specific stain like KI/starch, it is likely not the N-bromo compound.
General TLC Workflow
The process from spotting the plate to visualizing the results follows a standardized workflow, which is crucial for reproducibility.
Caption: Standard workflow for TLC analysis and visualization.
Conclusion and Recommendations
For the specific and sensitive detection of N-bromo compounds on TLC, the potassium iodide/starch stain is the most highly recommended method. Its mechanism is directly tied to the desired N-Br functional group, providing high-contrast, stable spots with minimal interference from the corresponding N-H starting materials. The fluorescein-based method serves as an excellent, highly specific alternative, particularly valuable in cases where Rf values are very close. While general stains like potassium permanganate are useful for broad-spectrum detection, they lack the specificity required for unambiguous identification of N-bromo compounds in reaction mixtures. By understanding the chemical principles behind these techniques, researchers can confidently select the optimal method to monitor their reactions, leading to more efficient and successful synthetic outcomes.
A Comparative Cost-Effectiveness Analysis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Large-Scale Synthesis
Executive Summary
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of a brominating agent is a critical decision point with significant implications for process efficiency, safety, scalability, and ultimately, cost. This guide provides a comprehensive cost-effectiveness analysis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), comparing it against traditional and alternative reagents, primarily elemental bromine (Br₂) and N-Bromosuccinimide (NBS). Our analysis, supported by experimental data and process considerations, concludes that DBDMH frequently emerges as a superior option for industrial applications. Its advantages include a safer handling profile as a stable solid, higher atom economy due to its two reactive bromine atoms, and a more favorable environmental footprint, which collectively can lead to significant cost reductions in a large-scale manufacturing context.
Introduction: The Strategic Importance of Bromination in Chemical Manufacturing
Brominated organic compounds are indispensable building blocks in modern chemistry. They serve as key intermediates in the synthesis of a vast array of commercial products, including life-saving pharmaceuticals, advanced crop protection agents, and high-performance materials. However, the introduction of a bromine atom into a molecule on an industrial scale is fraught with challenges. Process chemists must contend with issues of:
-
Safety and Handling: The high toxicity and corrosivity of reagents like liquid bromine.[1]
-
Selectivity: Achieving bromination at the desired position without forming unwanted byproducts.
-
Atom Economy: Maximizing the incorporation of reagent atoms into the final product to minimize waste.[2]
-
Environmental Impact: Managing hazardous waste streams and reducing the overall environmental footprint of the process.
This guide aims to dissect the performance of DBDMH in addressing these challenges, providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions for large-scale synthesis.
A Deep Dive into DBDMH: Properties and Mechanistic Advantages
DBDMH is a white, crystalline, stable solid, a characteristic that immediately sets it apart from the fuming and highly corrosive liquid bromine.[3][4] This physical stability translates into tangible operational advantages, simplifying storage, handling, and dosing in a plant environment.
Mechanism of Action: The efficacy of DBDMH stems from the polarization of its N-Br bonds, influenced by the adjacent electron-withdrawing carbonyl groups. This polarization makes the bromine atoms electrophilic and readily available for reaction.[5][6] In electrophilic aromatic substitutions, DBDMH acts as a source of "Br⁺".[3] For radical reactions, such as benzylic brominations, the N-Br bond can undergo homolytic cleavage to initiate a radical chain reaction, similar to NBS.[6]
Key Advantages at Scale:
-
High Active Bromine Content: DBDMH possesses two bromine atoms per molecule, making it more atom-economical than single-bromine reagents like NBS.[5][6]
-
Enhanced Safety: As a solid, DBDMH significantly mitigates the risks of inhalation exposure and corrosive spills associated with liquid bromine.[4]
-
Regenerable Byproduct: The primary byproduct, 5,5-dimethylhydantoin (DMH), is a stable organic compound that presents simpler disposal challenges compared to the acidic and corrosive byproducts of Br₂.[7]
Comparative Analysis: DBDMH vs. Key Alternatives
The true measure of a reagent's cost-effectiveness lies in a multi-faceted comparison against its peers. Here, we evaluate DBDMH against liquid bromine (Br₂) and N-Bromosuccinimide (NBS) across critical performance indicators.
Data Presentation: Quantitative & Qualitative Comparison
| Feature | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) |
| Physical State | Crystalline Solid[3] | Crystalline Solid[7] | Fuming Liquid[4] |
| Molecular Weight | 285.93 g/mol | 177.98 g/mol | 159.81 g/mol [4] |
| Active Br Atoms | 2 | 1 | 2 |
| Handling | Easy to weigh and dispense[4] | Relatively easy to handle | Difficult, requires specialized equipment[1][4] |
| Safety | Corrosive, toxic if swallowed[4] | Can be unstable, handle with care | Highly corrosive, toxic by inhalation, severe burns[1][4] |
| Stability | Stable with a long shelf-life when dry[4][8] | Purity and stability can be a concern | Light-sensitive, less stable[4] |
| Byproduct | 5,5-dimethylhydantoin[7] | Succinimide[7] | HBr, other bromine species |
| Cost-Effectiveness | Often more economical due to two bromine atoms per molecule[4][9] | Higher cost per mole of active bromine than DBDMH | Volatility can lead to material loss[4] |
KPI 1: Reaction Efficiency & Selectivity
DBDMH has demonstrated excellent yields and selectivity across a range of reactions. For instance, in the 1,2-dibromination of various alkenes, DBDMH provides the corresponding products in good to excellent yields with high diastereoselectivity, often without the need for a catalyst.[10][11] In some cases, DBDMH has shown higher conversions compared to NBS, particularly in reactions involving secondary alcohols.[12] While NBS is a highly effective and regioselective brominating agent for certain substrates like thiophene derivatives, DBDMH is a potent alternative for electron-rich aromatic compounds.[13]
KPI 2: Safety & Handling at Scale
In a large-scale manufacturing setting, safety is paramount. The handling of liquid bromine requires significant engineering controls, including specialized storage, closed-transfer systems, and scrubbers to manage its high vapor pressure and toxicity.[1][4] While NBS is a solid, it can exhibit thermal instability, and solid-state reactions have been observed.[1] DBDMH's profile as a stable, free-flowing solid simplifies charging operations and dramatically reduces the risk of accidental release and exposure, thereby lowering the capital and operational costs associated with stringent safety protocols.
KPI 3: Process Economics & Cost-Effectiveness
A holistic cost analysis extends beyond the per-kilogram price of the reagent.
-
Reagent Cost: While the upfront cost of DBDMH may be comparable to or higher than NBS, its possession of two active bromine atoms means that, on a molar basis for bromination, it can be more cost-effective.[9] One molecule of DBDMH can brominate two target molecules, whereas two molecules of NBS would be required.[9]
-
Operational Costs: The reduced safety and handling requirements for DBDMH translate to lower operational costs.
-
Downstream Processing: The byproduct of DBDMH, 5,5-dimethylhydantoin (DMH), is a stable, crystalline solid that can often be removed via filtration or aqueous extraction.[7][14] This can simplify product purification compared to the removal of succinimide from NBS reactions or the neutralization and removal of HBr from bromine reactions.
KPI 4: Environmental Impact (Green Chemistry Metrics)
The principles of green chemistry are increasingly influencing the design of industrial processes.
-
Atom Economy: As defined by Barry Trost, atom economy measures how much of the reactants remain in the final product.[15] Due to its two bromine atoms, DBDMH inherently offers a better atom economy for dibromination reactions and can be more atom-economical in monobromination reactions compared to NBS.[6][9]
-
E-Factor: The Environmental Factor (E-Factor) is the ratio of the mass of waste to the mass of the product.[16] By reducing the amount of reagent needed per mole of product and simplifying byproduct removal, DBDMH can contribute to a lower E-Factor for the overall process.
Experimental Section: Protocols for Comparative Evaluation
To provide a practical basis for comparison, the following are representative protocols for the bromination of an activated aromatic compound.
Protocol 1: Bromination of a Phenolic Substrate with DBDMH
-
Setup: In a well-ventilated fume hood, dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) in a flask at room temperature.
-
Reagent Addition: Add solid DBDMH (0.50-0.52 mole equivalents) in portions to the solution while stirring.[5]
-
Reaction: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[5]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or chromatography.
Protocol 2: Bromination of Acetanilide with DBDMH (for comparison)
-
Preparation: Dissolve dried acetanilide (1.0 eq.) in glacial acetic acid.
-
Reagent Solution: In a separate container, prepare a solution or slurry of DBDMH (0.5 eq.) in glacial acetic acid.[5]
-
Reaction: Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature and continue to stir for 1 hour.[5]
-
Isolation: Collect the crude p-bromoacetanilide by vacuum filtration, wash with cold water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine.[5]
-
Purification: Recrystallize the product from ethanol or an ethanol/water mixture.[5]
Visualization and Logic Flows
Decision-Making Workflow for Brominating Agent Selection
Caption: Decision workflow for selecting a brominating agent.
DBDMH Reaction Cycle and Byproduct Management
Caption: Reaction cycle of DBDMH and its byproduct pathway.
Conclusion & Future Outlook
The comprehensive analysis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) underscores its position as a highly cost-effective and advantageous brominating agent for large-scale synthesis. Its superior safety profile, ease of handling, high atom economy, and favorable process economics make it a compelling alternative to traditional reagents like liquid bromine and even other solid reagents like NBS.[4][6][9] While the optimal choice of reagent will always be substrate and process-dependent, DBDMH should be a primary consideration for any development program focused on safe, scalable, and sustainable manufacturing.
Future developments in this field will likely focus on catalytic bromination methods that further improve efficiency and reduce waste, but for the foreseeable future, DBDMH stands out as a robust and economically sound choice for industrial applications.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. jocpr.com [jocpr.com]
- 3. DBDMH - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. chembam.com [chembam.com]
The Practitioner's Guide to Superior Bromination: Unveiling the Advantages of DBDMH over Traditional N-Halo Reagents
For researchers, scientists, and professionals in drug development, the selection of a halogenating agent is a critical decision that profoundly impacts reaction efficiency, scalability, and safety. While N-bromosuccinimide (NBS) has long been a staple in organic synthesis, a deeper analysis reveals that 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) often emerges as a superior alternative. This guide provides an in-depth, evidence-based comparison to illuminate the distinct advantages of DBDMH, empowering you to optimize your synthetic strategies.
The Shortcomings of Tradition: Re-evaluating N-Bromosuccinimide (NBS)
NBS, while a familiar reagent, presents several operational and chemical challenges. It is known for its moderate stability, and its purity can be inconsistent, often requiring verification before use.[1] On a larger scale, handling solid NBS can be problematic; it is not always suitable for controlled, continuous addition and can even react unexpectedly with substrates in the solid state.[1] Furthermore, the use of NBS in common solvents like DMF has been flagged for significant safety hazards, including the potential for thermal decomposition.[1]
DBDMH: A Paradigm Shift in N-Halo Reagents
DBDMH distinguishes itself through a combination of enhanced safety, stability, efficiency, and cost-effectiveness, making it a compelling choice for a wide array of synthetic applications.
Enhanced Stability and Safety Profile
DBDMH is a stable, crystalline solid with a longer shelf life compared to many other N-halo reagents.[2][3] This inherent stability translates to more consistent and reproducible results in the lab. Its powder form is generally easier and safer to handle than liquid bromine.[3] Furthermore, the thermal stability of DBDMH in various solvents is a significant advantage, particularly in process development where safety is paramount.
Superior Atomic Economy and Cost-Effectiveness
One of the most significant advantages of DBDMH lies in its molecular structure. Containing two bromine atoms per molecule, DBDMH offers a higher atom economy for bromination reactions compared to NBS, which has only one.[3] This means that, on a molar basis, less DBDMH is required to achieve the same degree of bromination, leading to reduced reagent consumption and lower costs.[3][4] The result is a more sustainable and economical process, a crucial consideration in both academic research and industrial-scale drug manufacturing.
Reduced Byproducts and Simplified Purification
The byproduct of bromination with DBDMH is 5,5-dimethylhydantoin, which is often easily removed during workup. In contrast, reactions with NBS produce succinimide, which can sometimes complicate purification. The reduced amount of imide byproduct generated when using DBDMH simplifies the isolation of the desired product, leading to higher purity and yields.[3]
Versatile Reactivity and High Selectivity
DBDMH exhibits reactivity comparable to, and in some cases superior to, NBS.[2][3] It is a versatile reagent for a variety of transformations, including:
-
Benzylic and Allylic Bromination: Similar to NBS, DBDMH is effective for Wohl-Ziegler type radical chain reactions to selectively brominate methyl and methylene groups adjacent to aromatic rings.[3]
-
Aromatic Ring Bromination: DBDMH can act as an electrophilic brominating agent for electron-rich aromatic compounds, often in the presence of an acid catalyst.[3] It has been shown to be an excellent reagent for the selective ortho-monobromination of phenols under mild conditions.[5]
-
Oxidation Reactions: DBDMH can function as a mild and efficient oxidant for various functional groups, such as the oxidation of thiols to disulfides.[6]
-
Catalysis: Beyond its role as a stoichiometric reagent, DBDMH has demonstrated catalytic activity in reactions like esterification and aldol condensation.[2]
Comparative Performance: DBDMH vs. Other N-Halo Reagents
To provide a clear, at-a-glance comparison, the following table summarizes the key performance indicators of DBDMH against other common N-halo reagents.
| Feature | DBDMH | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) |
| Active Halogen Content | High (2 bromine atoms) | Moderate (1 bromine atom) | Moderate (1 chlorine atom) |
| Stability | High | Moderate | Moderate |
| Safety | Good, stable solid | Moderate, potential thermal hazards with certain solvents | Moderate |
| Cost-Effectiveness | Excellent | Good | Good |
| Byproduct | 5,5-dimethylhydantoin | Succinimide | Succinimide |
| Ease of Handling | Easy | Generally easy, but can be problematic on a large scale | Easy |
| Primary Applications | Bromination, Oxidation, Catalysis | Bromination, Oxidation | Chlorination, Oxidation |
Experimental Protocols: Harnessing the Power of DBDMH
To illustrate the practical application of DBDMH, detailed protocols for key transformations are provided below.
Protocol 1: Ortho-Monobromination of Phenols
This protocol demonstrates the high selectivity of DBDMH for the ortho-bromination of phenolic compounds.[5]
Workflow Diagram:
Caption: Workflow for the ortho-monobromination of phenols using DBDMH.
Methodology:
-
Dissolve the phenol substrate in chloroform in a round-bottom flask.
-
Add solid 1,3-dibromo-5,5-dimethylhydantoin (0.50-0.52 mole equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The solid byproduct (5,5-dimethylhydantoin) can be removed by filtration.
-
If necessary, further purify the product by flash chromatography on silica gel.
Protocol 2: Benzylic Bromination of Toluene
This protocol is a classic example of a radical-initiated benzylic bromination.[3]
Workflow Diagram:
Caption: General workflow for the benzylic bromination of toluene using DBDMH.
Methodology:
-
To a solution of toluene in carbon tetrachloride, add 1,3-dibromo-5,5-dimethylhydantoin and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction progress by GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the precipitated 5,5-dimethylhydantoin.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide, which can be further purified by distillation.
Conclusion
The evidence strongly supports the adoption of DBDMH as a preferred N-halo reagent in many synthetic contexts. Its superior stability, safety, cost-effectiveness, and versatile reactivity, coupled with the generation of fewer byproducts, make it an invaluable tool for the modern organic chemist. By moving beyond traditional reagents like NBS and embracing the advantages of DBDMH, researchers and drug development professionals can enhance the efficiency, safety, and sustainability of their chemical processes.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
A Comparative Guide to Halogenating Agents: The Efficacy of BCDMH vs. DBDMH in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a halogenating agent is a critical decision, balancing reactivity, selectivity, safety, and cost. Among the N-halo hydantoins, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has established itself as a versatile and reliable reagent. Its lesser-known, mixed-halogen counterpart, 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), is widely used as a biocide but sees limited application in fine chemical synthesis. This guide provides an in-depth, objective comparison of their performance, supported by experimental insights and mechanistic rationale, to illuminate why one has become a staple in the synthetic chemist's toolbox while the other has not.
Introduction to the N-Halo Hydantoins
N-halo reagents are a cornerstone of modern organic synthesis, prized for their ability to function as sources of electrophilic halogens and as potent oxidants under mild conditions.[1][2] The hydantoin scaffold, a five-membered heterocyclic ring, provides a stable backbone for these reactive halogen atoms.[3][4] DBDMH and BCDMH are both derivatives of 5,5-dimethylhydantoin, but the nature of their N-halogen substituents dictates their reactivity and ultimate utility in the laboratory.[5]
-
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin): A symmetrical molecule containing two N-Br bonds, it is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine.[6][7] Its reactivity is often compared to N-bromosuccinimide (NBS), but it offers superior atom economy with two available bromine atoms per molecule, making it more cost-effective and reducing imide byproducts.[6][8][9]
-
BCDMH (1-Bromo-3-chloro-5,5-dimethylhydantoin): An asymmetrical molecule featuring one N-Br and one N-Cl bond.[10][11] While also a stable solid, its primary application is as a slow-release disinfectant for water treatment, where it generates both hypobromous acid (HOBr) and hypochlorous acid (HOCl).[11][12][13]
Head-to-Head Comparison in Key Synthetic Transformations
The efficacy of a halogenating agent is judged by its performance in fundamental reactions. Here, we dissect the comparative potential of DBDMH and BCDMH in bromination and oxidation reactions.
Bromination is the quintessential application for these reagents. The reaction can proceed through either an electrophilic or a radical pathway, depending on the substrate and conditions.
DBDMH: The Selective and Efficient Choice DBDMH has proven to be a highly effective reagent for a wide array of bromination reactions.
-
Electrophilic Aromatic Bromination: DBDMH is excellent for the bromination of electron-rich aromatic and heteroaromatic systems.[6][14] Its reactivity can be enhanced with acid catalysts, allowing for the monobromination of various derivatives with high yields and selectivity.[15] For instance, it is a superior reagent for the ortho-monobromination of phenols, a critical transformation in the synthesis of complex natural products.[16]
-
Radical Benzylic/Allylic Bromination: In a manner analogous to the Wohl-Ziegler reaction, DBDMH is a reliable reagent for benzylic and allylic bromination.[6][8] The reaction proceeds via a radical chain mechanism, often initiated by light or a radical initiator like AIBN.[8] Computational studies reveal that the homolytic N-Br Bond Dissociation Energy (BDE) for the first bromine in DBDMH is significantly lower than that of NBS (218.2 kJ mol⁻¹ vs. 281.6 kJ mol⁻¹), indicating that DBDMH is a more facile source of bromine radicals.[17]
BCDMH: The Challenge of Selectivity While BCDMH contains a reactive N-Br bond, its utility in synthesis is severely hampered by the presence of the N-Cl bond.
-
Competing Halogenation: In any reaction, BCDMH has the potential to act as both a brominating and a chlorinating agent. This lack of selectivity is highly undesirable in fine chemical synthesis, where precise control over the reaction outcome is paramount. The generation of a mixture of brominated and chlorinated products would necessitate challenging purification steps and lead to lower yields of the desired compound. This is a primary reason why synthetic chemists often avoid mixed-halogen reagents like BCDMH.[18]
-
Reactivity in Solution: When dissolved in water, BCDMH hydrolyzes to release both HOBr and HOCl.[11][12] While this is advantageous for disinfection, in an organic synthesis context (even with trace moisture), it creates multiple reactive halogenating species in the reaction flask, further complicating selectivity.
Caption: Aqueous hydrolysis of DBDMH vs. BCDMH.
The high oxidation potential of N-halo compounds makes them useful for various transformations.
-
DBDMH: Has been successfully employed as a mild and efficient oxidant for the conversion of secondary alcohols to ketones under solvent-free conditions, often with high yields and short reaction times.[19][20] It is also an excellent reagent for the oxidation of thiols to disulfides, a reaction that is clean, fast, and avoids over-oxidation products.[15][21][22]
-
BCDMH: As a Class 5.1 Oxidizing Substance, BCDMH is undoubtedly a powerful oxidant.[12][23] However, its application in controlled synthetic oxidations is not documented. The same selectivity issues that plague its use in halogenations would likely apply here; the potential for undesired chlorinated byproducts makes it a less attractive option than single-halogen reagents like DBDMH or DCDMH (1,3-dichloro-5,5-dimethylhydantoin).[19]
Comparative Data Summary
The following table provides a side-by-side comparison of the key properties and performance characteristics of BCDMH and DBDMH for applications in organic synthesis.
| Feature | DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) | BCDMH (1-Bromo-3-chloro-5,5-dimethylhydantoin) |
| Structure | Symmetrical, two N-Br bonds | Asymmetrical, one N-Br and one N-Cl bond |
| Molecular Weight | 285.93 g/mol | 241.48 g/mol |
| Primary Application | Versatile brominating and oxidizing agent in organic synthesis.[6][9] | Disinfectant and biocide for water treatment.[11][12] |
| Reactive Species | Source of electrophilic bromine ("Br⁺") or bromine radicals (Br•).[24] | Source of both "Br⁺"/"Cl⁺" and "Br•"/"Cl•", leading to poor selectivity in synthesis.[12][18] |
| Key Advantage | High atom economy (two bromines), predictable reactivity, good selectivity, cost-effective vs. NBS.[8][9] | Slow, controlled release of two different halogens for disinfection purposes.[13] |
| Key Disadvantage | Standard precautions for handling oxidizing and brominating agents are required.[25] | Prone to delivering a mixture of brominated and chlorinated products, making it unsuitable for selective synthesis.[18] |
| Byproduct | 5,5-dimethylhydantoin.[25] | 5,5-dimethylhydantoin.[11] |
Experimental Protocols & Mechanistic Insights
To provide a practical framework, we present a validated protocol using DBDMH and discuss the mechanistic pathways that govern its reactivity.
This protocol describes the efficient, solvent-free oxidation of a secondary alcohol to the corresponding ketone, adapted from established methodologies.[19][20]
Objective: To synthesize a ketone from a secondary alcohol with high yield and purity.
Materials:
-
Secondary Alcohol (e.g., Benzhydrol) (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 mmol, ~1.1 eq. of bromine)
-
Reaction vial with a magnetic stir bar
-
Heating block or oil bath
-
Ethyl acetate
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, combine the secondary alcohol (1.0 mmol) and DBDMH (0.55 mmol). Causality Note: Using a slight excess of DBDMH ensures complete conversion of the alcohol. The reaction is performed solvent-free for efficiency and green chemistry considerations.
-
Heating: Place the vial in a preheated heating block at 70-80 °C and stir the mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.[19]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quenching: Add ethyl acetate (10 mL) to dissolve the mixture. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ (10 mL) to quench any remaining active bromine.
-
Extraction: Wash the organic layer with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and concentrate the solvent under reduced pressure to yield the crude ketone product, which can be further purified by recrystallization or column chromatography if necessary.
The benzylic bromination with DBDMH follows a classic radical chain reaction mechanism, which explains its high selectivity for these positions over, for example, aromatic C-H bonds in the absence of an acid catalyst.
Caption: Radical chain mechanism for benzylic bromination.
Safety and Handling
Both BCDMH and DBDMH are oxidizing agents and require careful handling in a laboratory setting.
| Parameter | DBDMH | BCDMH |
| GHS Hazards | Oxidizing solid, Skin corrosion/irritation, Serious eye damage/irritation.[25] | Oxidizing solid, Acute toxicity (oral), Skin corrosion/irritation, Serious eye damage.[23][26][27] |
| Handling | Handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat). Avoid creating dust. Keep away from combustible materials.[25] | Strict adherence to safety protocols is mandatory. Use in a fume hood with PPE. Avoid contact with skin and eyes. Do not add water directly to the product.[23][27] |
| Storage | Store in a cool, dry, well-ventilated place, protected from light and moisture.[28] | Store in a cool, dry, tightly closed container away from heat, moisture, and incompatible materials like acids and bases.[23] |
| Incompatibility | Combustible materials, strong reducing agents, strong acids and bases. | Acids, bases, organic materials, and moisture can cause decomposition, potentially leading to fire or explosion.[12][23] |
| Disposal | Waste should be treated as hazardous. Excess reagent can be quenched with a reducing agent like sodium thiosulfate before disposal according to local regulations.[25] | Dispose of as hazardous waste. Quenching with a reducing agent is recommended for unreacted material.[25] |
Conclusion and Recommendation
The comparative analysis clearly demonstrates that DBDMH is the superior reagent for applications in organic synthesis . Its predictable reactivity, high selectivity for bromination, and proven efficacy as a mild oxidant make it an invaluable tool for researchers. The symmetrical nature of DBDMH ensures that it acts solely as a brominating agent, providing clean reaction profiles and simplifying product purification. Its favorable atom economy and safety profile compared to liquid bromine further solidify its position as a go-to reagent.[7]
Conversely, BCDMH is ill-suited for fine chemical synthesis . Its primary design as a dual-action biocide, releasing both bromine and chlorine species, introduces an unacceptable level of non-selectivity for controlled transformations. The high risk of obtaining mixed halogenated byproducts makes it an impractical and inefficient choice.
For professionals in drug development and organic synthesis, the choice is clear. When a reliable, efficient, and selective brominating or mild oxidizing agent is required, DBDMH stands out as the scientifically sound and field-proven option.
References
- 1. researchgate.net [researchgate.net]
- 2. ics-ir.org [ics-ir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 11. BCDMH - Wikipedia [en.wikipedia.org]
- 12. envirotech.com [envirotech.com]
- 13. CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 17. benchchem.com [benchchem.com]
- 18. Sciencemadness Discussion Board - DBDMH / 1,3-Dibromo-5,5-dimethylhydantoin - OTC USA? - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. agentsales.com.au [agentsales.com.au]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. redox.com [redox.com]
- 28. researchgate.net [researchgate.net]
Characterization of brominated products by GC-MS analysis
An In-Depth Guide to the Characterization of Brominated Products by GC-MS Analysis
For researchers, scientists, and drug development professionals, the accurate characterization of brominated compounds is a critical analytical challenge. These molecules, ranging from widely used brominated flame retardants (BFRs) to pharmaceutical intermediates, demand robust and precise analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone technique for this purpose, offering unparalleled separation and identification capabilities.
This guide provides an in-depth comparison of GC-MS methodologies for the analysis of brominated products. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to develop and validate methods with scientific rigor and confidence. We will dissect each stage of the analysis, from sample injection to mass detection, providing the field-proven insights needed to navigate the complexities of these challenging analytes.
The GC-MS Workflow: A Foundational Overview
The analytical journey from a raw sample to a definitive characterization of its brominated constituents follows a multi-stage workflow. Each step presents a set of choices and optimization parameters that are critical for success. The overall process is a self-validating system; a failure to properly optimize one stage will invariably compromise the integrity of the final result.
Caption: General experimental workflow for GC-MS analysis of brominated compounds.
Optimizing the Separation: Gas Chromatography Parameters
The gas chromatograph is where the foundational separation of complex mixtures occurs. The choices made here dictate the resolution, sensitivity, and even the viability of the analysis, particularly for thermally sensitive brominated compounds.
GC Column Selection: The Core of Separation
The analytical column is arguably the most critical component for achieving separation. The choice is a balance between resolving power, analysis time, and the chemical properties of the target analytes. For brominated compounds, especially the high-molecular-weight polybrominated diphenyl ethers (PBDEs), thermal stability is a paramount concern.[1]
Causality Behind Column Choice:
-
Stationary Phase: The polarity of the stationary phase must be matched to the analytes. For the relatively non-polar PBDEs and related BFRs, low-polarity phases are the standard.
-
Column Dimensions:
-
Length: Longer columns provide better resolution but increase analysis time and the risk of on-column degradation for thermally labile compounds.[1] Shorter columns (e.g., 15 m) are often preferred for high-boiling point compounds like decabromodiphenyl ether (BDE-209) to minimize their residence time at high temperatures.[1][2]
-
Film Thickness: Thicker films increase retention and column capacity but also require higher elution temperatures, which can promote analyte breakdown. A thin film is often recommended for less volatile analytes.[2]
-
Table 1: Comparison of Common GC Columns for Brominated Compound Analysis
| Column Phase | Polarity | Max Temp. (°C) | Key Characteristics & Best Use Cases |
|---|---|---|---|
| DB-5ms / Rxi-5ms | Low (5% Phenyl) | 325-350 | General purpose, excellent for a wide range of BFRs. Provides good separation of many critical PBDE congener pairs. |
| DB-1HT / Rtx-1 | Low (100% PDMS) | 400 | High thermal stability, suitable for high-boiling point analytes. A 15m column is effective for hepta- to deca-brominated PBDEs. |
| DB-XLB / Rxi-XLB | Low | 340-360 | Specifically designed for persistent organic pollutants (POPs) like PCBs and PBDEs. Offers very low bleed, enhancing sensitivity, and high thermal stability.[1][3] |
Injection Techniques: Preserving the Molecule
The manner in which the sample is introduced onto the column can make or break the analysis, as this is often the point of highest thermal stress. Many higher-brominated compounds are thermally labile and can degrade in a hot injector port, leading to inaccurate quantification and misidentification.[1][4]
-
Splitless Injection: The most common technique, where the injector is held at a high temperature (e.g., 260-280°C) to ensure rapid volatilization of the sample. While effective for many compounds, this can cause degradation of sensitive analytes.
-
Cool On-Column (COC) / Programmed Temperature Vaporization (PTV): These are considered "soft" injection techniques. The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This approach minimizes the time analytes spend at high temperatures, significantly reducing thermal degradation and making it the superior choice for compounds like BDE-209.[1]
The Heart of Detection: A Comparative Guide to MS Ionization & Analyzers
Once separated by the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, fragmented, and sorted by their mass-to-charge ratio (m/z) to generate a mass spectrum, which acts as a chemical fingerprint.
Ionization Techniques: From Hard to Soft
The ionization method determines the energy imparted to the analyte, which dictates the degree of fragmentation. This choice fundamentally alters the resulting mass spectrum and the information it provides.
-
Electron Impact (EI) Ionization: The industry standard, EI is a "hard" ionization technique that uses a high-energy electron beam (70 eV) to ionize molecules.[5][6] This high energy causes extensive and reproducible fragmentation, creating a rich spectrum that is excellent for structural elucidation and library matching. However, for many brominated compounds, the molecular ion may be weak or absent, and extensive loss of bromine atoms can complicate congener identification.[7][8]
-
Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas (e.g., methane, ammonia) to transfer a charge to the analyte molecule more gently.[9][10] This results in significantly less fragmentation, often preserving the molecular ion, which is invaluable for confirming the molecular weight of an unknown.[10] Negative Chemical Ionization (NCI) is particularly advantageous for BFRs, as these electronegative compounds readily capture electrons, providing exceptionally high sensitivity.[11][12]
-
Atmospheric Pressure Chemical Ionization (APCI): A very soft ionization technique that often produces a protonated molecule with minimal fragmentation.[13] For BFRs, GC-APCI can increase sensitivity by an order of magnitude or more compared to EI, especially for highly brominated congeners that fragment easily.[13]
Table 2: Comparison of MS Ionization Techniques for Brominated Analytes
| Technique | Principle | Fragmentation | Molecular Ion | Sensitivity for BFRs | Best Use For |
|---|---|---|---|---|---|
| Electron Impact (EI) | High-energy electron beam (70 eV) | Extensive, reproducible | Often weak or absent | Good | Structural elucidation, library matching, screening.[6] |
| Chemical Ionization (CI) | Ionized reagent gas transfers charge | Minimal ("Soft") | Strong, often [M+H]⁺ | Very Good | Molecular weight confirmation, analysis of labile compounds.[8] |
| Negative CI (NCI) | Electron capture by analyte | Minimal ("Soft") | Strong, often M⁻ or [M-H]⁻ | Excellent | Ultra-trace quantification of electrophilic compounds like BFRs.[11] |
| APCI | Corona discharge ionizes solvent vapor | Very Minimal ("Softest") | Strong, often [M+H]⁺ | Excellent | High-sensitivity analysis, especially for highly brominated, labile compounds.[13] |
A key diagnostic feature in the EI mass spectra of polybrominated compounds is the isotopic pattern of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and the characteristic loss of bromine atoms. The molecular ion (M⁺) and the fragment corresponding to the loss of two bromine atoms ([M-2Br]⁺) are often the most abundant ions and are critical for identification.[2][11]
Mass Analyzers: Sorting the Ions
The mass analyzer separates the ions based on their m/z ratio. The choice of analyzer impacts the instrument's resolution, sensitivity, speed, and cost.[14]
Table 3: Comparison of Common Mass Analyzers
| Analyzer Type | Principle | Resolution | Sensitivity | Speed | Key Application for Brominated Products |
|---|---|---|---|---|---|
| Single Quadrupole (SQ) | Scans ions using an electric field | Unit (~1 amu) | Good (Scan), Excellent (SIM) | Moderate | Routine quantification and screening using SIM mode.[15][16] |
| Triple Quadrupole (TQ) | Two quadrupoles for mass filtering, one for collision | Unit (~1 amu) | Exceptional (MRM) | Fast | Gold standard for targeted quantification in complex matrices due to high selectivity and elimination of interferences.[17] |
| Time-of-Flight (ToF) | Measures time taken for ions to travel a fixed distance | High (10k-40k) | Excellent (Full Scan) | Very Fast | High-throughput screening, analysis of unknowns, and use with fast GC, as it provides high-quality full-scan data without sacrificing sensitivity.[18][19] |
| High-Resolution (e.g., Sector) | Bends ion path using a magnetic field | Very High (>10k) | Excellent | Slow | "Gold standard" for regulatory methods (e.g., dioxins, PBDEs) requiring high precision and accuracy with isotope dilution.[2] |
Ensuring Analytical Rigor: Sample Preparation and Derivatization
While the focus of this guide is the instrumental analysis, it is crucial to acknowledge that for many brominated compounds, success begins with proper sample handling.
When and Why Derivatization is Necessary
Many brominated compounds, such as bromophenols (BPs) or their hydroxylated metabolites, contain polar functional groups (-OH).[20] These groups cause poor chromatographic performance, leading to peak tailing and low sensitivity. Derivatization is a chemical reaction used to mask these polar groups, thereby increasing the analyte's volatility and thermal stability.[21]
Common Derivatization Strategies:
-
Acetylation: Reacting the polar group with an agent like acetic anhydride. This is a robust and effective method for bromophenols.[22][23]
-
Silylation: Replacing active hydrogens with a trimethylsilyl (TMS) group. This is one of the most common derivatization methods in GC analysis.[21]
Experimental Protocol: Acetylation of Bromophenols
This protocol is adapted from established methods for the derivatization of bromophenols prior to GC-MS analysis.[22][23]
-
Sample Preparation: Concentrate the sample extract containing bromophenols to approximately 100 µL in a suitable solvent (e.g., hexane).
-
Reagent Addition: Add 50 µL of acetic anhydride and 50 µL of pyridine (as a catalyst) to the sample vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Quenching: Allow the vial to cool to room temperature. Add 1 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride. Vortex for 1 minute.
-
Extraction: Add 500 µL of hexane, vortex for 2 minutes, and centrifuge to separate the layers.
-
Analysis: Carefully transfer the upper organic layer to a new autosampler vial for GC-MS injection.
Protocol in Practice: A Validated GC-MS/MS Method for PBDEs
For targeted quantification in complex matrices like sediment or tissue, a triple quadrupole (TQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the authoritative choice. This technique provides exceptional selectivity by monitoring a specific fragmentation reaction for each analyte.
Caption: Workflow of Multiple Reaction Monitoring (MRM) for BDE-47.
Step-by-Step Protocol for PBDE Analysis
-
Sample Extraction & Cleanup: Utilize an appropriate method for your matrix, such as Pressurized Liquid Extraction (PLE) followed by cleanup using multi-layer silica gel columns to remove lipids and other interferences.[20][24] Spike the sample with ¹³C-labeled internal standards prior to extraction for accurate quantification via isotope dilution.
-
GC Conditions:
-
Column: DB-5ms, 15 m x 0.25 mm ID, 0.1 µm film thickness.
-
Injector: PTV, solvent vent mode.
-
Carrier Gas: Helium at 1.0 mL/min, constant flow.
-
Oven Program: 140°C (hold 1 min), ramp 10°C/min to 220°C, then ramp 20°C/min to 320°C (hold 3 mins).
-
-
MS/MS Conditions (TQ):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
BDE-47: Precursor m/z 485.7 → Product m/z 325.9 (Quantifier) & 405.8 (Qualifier).
-
¹³C₁₂-BDE-47: Precursor m/z 497.7 → Product m/z 337.9.
-
BDE-209: Precursor m/z 799.3 ([M-2Br]⁺) → Product m/z 486.5.
-
¹³C₁₂-BDE-209: Precursor m/z 811.2 ([M-2Br]⁺) → Product m/z 494.5.
-
-
-
Data Analysis: Quantify native PBDEs by calculating the relative response factors against their corresponding ¹³C-labeled internal standards.
Beyond GC-MS: A Glance at Alternative Techniques
While GC-MS is the dominant technique, it is not universally applicable. For brominated compounds that are extremely polar, ionic, or so thermally labile that even soft injection techniques are insufficient, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.[12] Techniques like HPLC coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) can also be used for highly selective screening of bromine-containing compounds in complex samples.[25]
Conclusion
The characterization of brominated products by GC-MS is a nuanced field where optimal results are achieved through a deep understanding of the interplay between analyte chemistry and instrument parameters. There is no single "best" method; rather, the ideal approach is a carefully considered synthesis of injection technique, column chemistry, ionization physics, and mass analysis tailored to the specific scientific question. For routine, targeted quantification in complex matrices, GC-TQ-MS is unparalleled. For discovery-based work and non-targeted screening, the speed and full-spectrum sensitivity of GC-ToF-MS offer a distinct advantage. By understanding the causality behind each methodological choice—from selecting a short, thin-film column for BDE-209 to employing derivatization for bromophenols—researchers can build robust, accurate, and defensible analytical systems.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 4. Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azom.com [azom.com]
- 9. pediaa.com [pediaa.com]
- 10. researchgate.net [researchgate.net]
- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. labioscientific.com [labioscientific.com]
- 15. amt.copernicus.org [amt.copernicus.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TOF vs. quadrupole / CHROMSERVIS.EU [chromservis.eu]
- 19. tofwerk.com [tofwerk.com]
- 20. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of trace bromophenols in water by precolumn derivatization-SPE-GC/MS [xbzrb.hbu.edu.cn]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of ortho-Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the primary analytical techniques for the structural validation of ortho-brominated phenols. The precise determination of the bromine substituent's position on the phenol ring is critical in drug development and chemical synthesis, as different isomers can exhibit vastly different biological activities and chemical properties. This guide moves beyond mere procedural descriptions to explain the underlying principles and comparative strengths of each method, empowering you to make informed decisions for robust structural validation.
The Challenge of Isomeric Differentiation
The synthesis of brominated phenols can often yield a mixture of ortho, meta, and para isomers.[1] Due to their identical mass and similar physical properties, distinguishing these positional isomers requires sophisticated analytical techniques. This guide focuses on the three pillars of structural elucidation for these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful and readily accessible tool for distinguishing between bromophenol isomers in a non-destructive manner. The key lies in analyzing the chemical shifts and spin-spin coupling patterns of the protons on the aromatic ring.
Causality Behind Experimental Choices in NMR
The electronic environment of each proton on the benzene ring is uniquely influenced by the positions of the hydroxyl (-OH) and bromine (-Br) substituents. The electronegativity and spatial arrangement of these groups alter the electron density around adjacent protons, leading to predictable variations in their resonance frequencies (chemical shifts) and coupling interactions (J-couplings).
Comparative Analysis of ¹H NMR Spectra
The substitution pattern on the benzene ring dictates the symmetry of the molecule, which in turn determines the number of unique proton signals and their splitting patterns.
-
Ortho (1,2-disubstitution): Results in four distinct proton signals in the aromatic region, typically appearing as complex multiplets due to mutual coupling. None of these signals will be a simple singlet.
-
Meta (1,3-disubstitution): Also produces four signals in the aromatic region. However, one proton is situated between the two substituents and, lacking adjacent protons, often appears as a singlet or a triplet with a small meta-coupling constant.
-
Para (1,4-disubstitution): Due to the molecule's symmetry, there are only two sets of equivalent protons. This results in a much simpler spectrum, typically characterized by two doublets.
Table 1: Comparative ¹H NMR Characteristics of Monobromophenol Isomers
| Isomer | Expected Number of Aromatic Signals | Characteristic Splitting Pattern |
| ortho-Bromophenol | 4 | Four complex multiplets. |
| meta-Bromophenol | 4 | Typically includes one singlet or near-singlet. |
| para-Bromophenol | 2 | Two doublets, often referred to as an AA'BB' system. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the brominated phenol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants (J-values) to deduce the substitution pattern. Ortho coupling constants are typically larger (7-9 Hz) than meta (2-3 Hz) and para (0-1 Hz) couplings.
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, crucially, structural information through the analysis of its fragmentation patterns. While all monobromophenol isomers have the same molecular weight (173.01 g/mol ), the position of the bromine atom can influence how the molecular ion breaks apart upon ionization.
Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, creating a molecular ion (M⁺). This ion is often unstable and fragments in predictable ways. The stability of the resulting fragment ions can differ between isomers, leading to variations in the relative abundances of peaks in the mass spectrum.
A key feature in the mass spectrum of any brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M⁺ and M+2) for any fragment containing one bromine atom, with nearly equal intensities.
Comparative Analysis of EI-Mass Spectra
The principal fragmentation pathways for bromophenols involve the loss of a bromine radical (Br•), carbon monoxide (CO), or a hydrobromic acid molecule (HBr).
-
Molecular Ion (M⁺): A prominent peak at m/z 172/174 is expected for all isomers.
-
Loss of HBr: A peak at m/z 93, corresponding to the loss of HBr, is often observed.
-
Loss of CO: Fragmentation of the phenol ring can lead to the loss of CO (28 Da), resulting in a peak at m/z 144/146.
-
Loss of Br•: The loss of the bromine radical gives a peak at m/z 93.
While the major fragments are similar, the relative intensities can provide clues to the isomer's identity. For instance, the stability of the resulting ions can be subtly affected by the substituent positions.
Table 2: Comparison of Major Fragments in EI-MS of Bromophenol Isomers
| m/z | Ion Fragment | 2-Bromophenol (Relative Intensity) | 3-Bromophenol (Relative Intensity) | 4-Bromophenol (Relative Intensity) |
| 172/174 | [M]⁺ | High | High | High |
| 93 | [M-Br]⁺ | Moderate | Moderate | Moderate |
| 65 | [C₅H₅]⁺ | High | High | High |
| 64 | [C₅H₄]⁺ | Moderate | Moderate | Moderate |
Data sourced from NIST Chemistry WebBook.[2][3][4]
The high degree of similarity in the fragmentation patterns of the monobromophenol isomers makes definitive identification by MS alone challenging without chromatographic separation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Combining gas chromatography with mass spectrometry (GC-MS) is a powerful approach, as the isomers can often be separated based on their differing boiling points and polarities before they enter the mass spectrometer.
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into the GC. The isomers will separate as they travel through the capillary column. A typical temperature program would start at a low temperature and ramp up to elute the compounds.
-
MS Analysis: As each isomer elutes from the GC column, it is ionized (typically by EI), and a mass spectrum is recorded.
-
Data Analysis: Compare the retention times and mass spectra to those of known standards for positive identification.
Caption: GC-MS workflow for isomer separation and identification.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. It provides an unambiguous three-dimensional map of the electron density within a crystal, revealing the precise arrangement of atoms and the connectivity between them.
Causality Behind Experimental Choices in Crystallography
The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a model of the atomic positions. For an ortho-brominated phenol, this would definitively show the bromine atom and hydroxyl group on adjacent carbon atoms.
Limitations and Practical Considerations
The primary and most significant limitation of X-ray crystallography is the absolute requirement for a high-quality single crystal.[5][6] ortho-Bromophenol is a liquid at room temperature, making single-crystal growth challenging. While derivatization or co-crystallization can sometimes yield suitable crystals, this is not always successful. Therefore, while definitive, crystallography is often not the first or most practical choice for routine validation of simple isomers.
Table 3: Comparison of Analytical Techniques for ortho-Bromophenol Validation
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Connectivity, proton environment, isomer ratio | Non-destructive, relatively fast, excellent for isomer differentiation | Requires pure sample for unambiguous assignment |
| GC-MS | Molecular weight, fragmentation pattern, isomer separation | High sensitivity, separates mixtures | Fragmentation patterns of isomers can be very similar |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion and Recommended Workflow
For the validation of ortho-brominated phenols, a multi-technique approach provides the most robust and trustworthy results.
-
Initial Screening with ¹H NMR: Begin with ¹H NMR spectroscopy. It is the most direct and informative method for distinguishing between the ortho, meta, and para isomers in a purified sample.
-
Confirmation with GC-MS: Use GC-MS to confirm the molecular weight and to separate any potential isomeric impurities. This is particularly crucial when analyzing reaction mixtures.
-
Definitive Proof with X-ray Crystallography: If an unambiguous, absolute structural proof is required (e.g., for a novel compound or for regulatory submission) and a suitable crystal can be obtained, X-ray crystallography provides the ultimate validation.
Caption: Recommended workflow for structural validation.
By integrating these techniques, researchers can confidently and accurately validate the structure of ortho-brominated phenols, ensuring the integrity of their research and the quality of their products.
References
A Comparative Guide to Brominating Agents for Electron-Deficient Arenes
Electron-deficient aromatic compounds, prevalent in pharmaceuticals and advanced materials, present a significant challenge for electrophilic aromatic substitution reactions like bromination. The presence of electron-withdrawing groups deactivates the aromatic ring, rendering it less nucleophilic and thus less reactive towards common brominating agents. This guide provides a comparative analysis of leading brominating agents for these challenging substrates, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific application.
The Challenge of Brominating Deactivated Rings
Standard electrophilic aromatic substitution (EAS) reactions rely on the nucleophilic character of the aromatic π-system to attack an electrophile. Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), carbonyl (-CHO, -COR), and trifluoromethyl (-CF₃), significantly reduce the electron density of the ring. Consequently, successful bromination of these substrates necessitates the use of highly reactive brominating agents or harsh reaction conditions to enhance the electrophilicity of the bromine source.[1] This guide focuses on three primary systems that have proven effective: N-Bromosuccinimide (NBS) in strong acid , Molecular Bromine (Br₂) with a Lewis Acid , and the "superelectrophilic" Tribromoisocyanuric Acid (TBCA) in strong acid .
Comparative Performance of Brominating Agents
The choice of brominating agent and reaction conditions is critical to achieving high yields and regioselectivity while minimizing side reactions. The following table summarizes the performance of the three main systems on a variety of electron-deficient arenes.
| Substrate | Brominating Agent System | Product | Yield (%) | Reference |
| Nitrobenzene | NBS / conc. H₂SO₄ | 3-Bromonitrobenzene | 85 | [2] |
| Nitrobenzene | TBCA / 98% H₂SO₄ | 3-Bromonitrobenzene | 82 | |
| Nitrobenzene | TBCA / TFA | 3-Bromonitrobenzene | 70 | [3] |
| Benzaldehyde | Br₂ / AlCl₃ / C₂H₄Cl₂ | 3-Bromobenzaldehyde | 87 | [4] |
| Benzaldehyde | NBS / conc. H₂SO₄ | 3-Bromobenzaldehyde | 89 | [5] |
| Benzoic Acid | NBS / conc. H₂SO₄ | 3-Bromobenzoic acid | 95 | [5] |
| Methyl Benzoate | NBS / conc. H₂SO₄ | Methyl 3-bromobenzoate | 96 | [5] |
| Methyl Benzoate | TBCA / TFA | Methyl 3-bromobenzoate | 65 | [3] |
| 1,3-Dinitrobenzene | NBS / conc. H₂SO₄ | 1-Bromo-3,5-dinitrobenzene | 87 | [5] |
| 3-Nitrobenzaldehyde | NBS / conc. H₂SO₄ | 3-Bromo-5-nitrobenzaldehyde | 92 | [5] |
| Benzotrifluoride | TBCA / TFA | 3-Bromobenzotrifluoride | 48 | [3] |
Key Insights from Comparative Data:
-
NBS in Concentrated H₂SO₄ emerges as a highly effective and versatile system for a range of strongly deactivated arenes, consistently providing high yields of the meta-brominated product.[2][5] The reactions are typically conducted at moderate temperatures (around 60°C) with relatively short reaction times (1.5-3 hours).[5]
-
Br₂ with a Lewis Acid is a classic and potent method. The protocol for benzaldehyde using AlCl₃ demonstrates high efficiency.[4] This method is particularly useful when a strong, traditional electrophile is required.
-
TBCA in Strong Acid acts as a "superelectrophilic" brominating agent.[6] The choice of acid is crucial; while concentrated H₂SO₄ is effective for highly deactivated substrates, it can lead to polybromination.[3] Trifluoroacetic acid (TFA) offers a milder alternative that favors monobromination of moderately deactivated arenes.[3][7]
Mechanistic Considerations
The underlying principle for all these methods is the generation of a highly electrophilic bromine species capable of being attacked by the electron-poor aromatic ring.
Activation of Brominating Agents
The following diagram illustrates the proposed activation pathways for each of the three brominating agent systems.
Caption: Activation of brominating agents for reaction with electron-deficient arenes.
General Electrophilic Aromatic Substitution Mechanism
Once the highly electrophilic bromine species ("Br⁺") is generated, the reaction proceeds via the classical two-step electrophilic aromatic substitution mechanism.
Caption: General mechanism for the electrophilic aromatic bromination of a deactivated arene.
Experimental Protocols
The following are detailed, step-by-step methodologies for the bromination of representative electron-deficient arenes using the discussed systems.
Protocol 1: Bromination of Benzaldehyde with Br₂ / AlCl₃
This protocol is adapted from a procedure reported on ChemSpider Synthetic Pages.[4]
Materials:
-
Benzaldehyde (97.5% purity)
-
Anhydrous Aluminium Chloride (AlCl₃)
-
Bromine (Br₂)
-
1,2-Dichloroethane (DCE)
-
Crushed ice
-
5% Sodium Carbonate solution
-
Water
Equipment:
-
2 L four-necked flask with mechanical stirrer, thermometer, and calcium chloride guard tube.
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the 2 L flask, charge 500 mL of 1,2-dichloroethane, followed by 177 g (1.32 mol) of anhydrous aluminium chloride under stirring.
-
Add 104 g (1 mol) of benzaldehyde dropwise over 1 hour, maintaining the temperature at 38-40°C.
-
Slowly add 176 g (1.1 mol) of bromine over 2 hours at approximately 40°C.
-
Stir the mixture at 40°C for an additional 2 hours.
-
Carefully quench the reaction by pouring the mixture onto approximately 1 kg of crushed ice and stir for 10 minutes.
-
Separate the organic layer and wash it with 1000 mL of water, followed by 300 mL of 5% sodium carbonate solution, and finally with 750 mL of water.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation to yield pure 3-bromobenzaldehyde (Yield: 87%).[4]
Safety: 1,2-Dichloroethane is toxic and bromine is highly corrosive. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Bromination of Nitrobenzene with NBS / H₂SO₄
This protocol is based on the method described by Rajesh et al.[2][5]
Materials:
-
Nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add nitrobenzene (1.0 eq).
-
Carefully add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to 60°C and stir for 1.5-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromonitrobenzene (Yield: 85%).[2]
Safety: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood. The reaction is exothermic upon addition of reagents.
Protocol 3: Bromination of Nitrobenzene with TBCA / TFA
This protocol is adapted from the procedure described by de Almeida et al.[3]
Materials:
-
Nitrobenzene
-
Tribromoisocyanuric Acid (TBCA)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve nitrobenzene (1.0 eq) in trifluoroacetic acid.
-
Add Tribromoisocyanuric Acid (0.34 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by GC or TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Carefully neutralize the mixture by washing with water and saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromonitrobenzene (Yield: 70%).[3]
Safety: Trifluoroacetic acid is highly corrosive. Handle with care in a fume hood.
Conclusion and Recommendations
The bromination of electron-deficient arenes is a challenging but achievable transformation with the appropriate choice of reagents.
-
For general-purpose, high-yielding monobromination of strongly deactivated substrates like nitro and carbonyl compounds, NBS in concentrated H₂SO₄ offers a robust, efficient, and operationally simple method.[5]
-
The classic Br₂/Lewis Acid system remains a powerful and high-yielding option, particularly when specific, well-established protocols are available for the substrate of interest.[4]
-
TBCA in strong acid provides a highly reactive "superelectrophilic" system. The ability to tune its reactivity by choosing between H₂SO₄ and TFA makes it a versatile tool for both strongly and moderately deactivated arenes, with the added benefit of preventing polybromination when using TFA.[3]
Researchers should consider the substrate's reactivity, desired selectivity, and available laboratory resources when selecting a bromination method. The protocols and comparative data provided in this guide serve as a starting point for the successful synthesis of brominated electron-deficient arenes.
References
- 1. scielo.br [scielo.br]
- 2. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tribromoisocyanuric Acid in Trifluoroacetic Acid: An Efficient System for Smooth Brominating of Moderately Deactivated Arenes [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Tribromoisocyanuric Acid [organic-chemistry.org]
A Comparative Guide to Brominating Agents: Navigating Alternatives to 1-Bromo-5,5-dimethylhydantoin for Key Organic Transformations
For the discerning researcher in organic synthesis and drug development, the choice of a brominating agent is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. While 1-Bromo-5,5-dimethylhydantoin (DBDMH) has carved a niche as a cost-effective and atom-economical reagent, a comprehensive understanding of its performance relative to other available agents is paramount for informed experimental design. This guide provides an in-depth, objective comparison of DBDMH with its primary alternatives, supported by experimental data, mechanistic insights, and detailed protocols to empower chemists in selecting the optimal reagent for their specific synthetic challenges.
Understanding this compound (DBDMH): The Workhorse Reagent
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline solid that has gained traction as a versatile source of electrophilic and radical bromine.[1] Its primary appeal lies in its high bromine content by weight and the fact that it possesses two bromine atoms, which can lead to greater atom economy compared to single-bromine donors.[2][3] The byproduct, 5,5-dimethylhydantoin, is often less soluble in common organic solvents, which can simplify product purification.[4]
DBDMH's reactivity is remarkably tunable. In the presence of a radical initiator or light, it serves as an excellent reagent for Wohl-Ziegler type benzylic and allylic brominations.[1][5] Conversely, under acidic conditions, it acts as a source of electrophilic bromine for the substitution of electron-rich aromatic and heteroaromatic compounds.[1] The choice between a Lewis acid and a Brønsted acid catalyst can further direct the selectivity between benzylic and aromatic ring bromination.[1][6]
The Alternatives: A Spectrum of Reactivity and Selectivity
While DBDMH is a formidable reagent, a range of alternatives offers unique advantages in specific contexts. This section explores the most common and potent alternatives, comparing their performance metrics with DBDMH.
N-Bromosuccinimide (NBS): The Classic Benchmark
N-Bromosuccinimide (NBS) is arguably the most well-known and widely used N-bromo compound for a variety of bromination reactions.[7] Its reactivity profile is very similar to that of DBDMH, making it a direct competitor in many applications.[2]
Key Comparison Points:
-
Atom Economy: With only one bromine atom per molecule, NBS is inherently less atom-economical than DBDMH.[3]
-
Byproduct: The succinimide byproduct from NBS reactions can sometimes complicate purification due to its solubility in certain organic solvents.
-
Reactivity: In many cases, the reactivity of NBS and DBDMH is comparable. However, for certain transformations, particularly Lewis acid-catalyzed benzylic brominations, DBDMH has been shown to provide significantly higher yields with a lower molar equivalent.[6]
-
Handling: Both are crystalline solids, offering a significant safety advantage over liquid bromine. However, NBS can be incompatible with certain solvents like DMF and DMA, leading to exothermic decomposition.[8]
Dibromoisocyanuric Acid (DBI): The Powerhouse
Dibromoisocyanuric acid (DBI) is a highly reactive brominating agent, often capable of brominating substrates that are unreactive towards DBDMH or NBS.[4][9] Its potent electrophilicity makes it particularly effective for the bromination of deactivated aromatic rings.[10][11]
Key Comparison Points:
-
Reactivity: DBI is a significantly more powerful brominating agent than DBDMH.[9] This enhanced reactivity allows for the bromination of electron-poor aromatic systems, often under milder conditions than required for NBS.[10]
-
Selectivity: The high reactivity of DBI can sometimes lead to a lack of selectivity and the formation of over-brominated products if not carefully controlled.
-
Applications: DBI is the reagent of choice for challenging brominations where DBDMH and NBS fail. It also finds applications in various oxidative transformations.[11]
Pyridinium Tribromide (PTB) and Tetrabutylammonium Tribromide (TBATB): The Solid Bromine Carriers
Pyridinium Tribromide (PTB) and Tetrabutylammonium Tribromide (TBATB) are stable, crystalline solids that serve as convenient and safer alternatives to handling elemental bromine.[12][13][14] They are primarily used for electrophilic brominations.
Key Comparison Points:
-
Safety and Handling: As solid reagents, PTB and TBATB are significantly easier and safer to handle than liquid bromine, reducing the risk of exposure and spills.[13] TBATB, in particular, is noted for its controlled release of bromine.[15]
-
Reactivity: Their reactivity is generally milder than that of DBDMH and NBS, which can be advantageous for achieving high selectivity in the bromination of sensitive substrates.[14]
-
Applications: They are excellent reagents for the bromination of alkenes, alkynes, ketones, and electron-rich aromatic compounds.[14][16][17] TBATB also functions as a phase transfer catalyst in certain reactions.[15]
Quantitative Performance Comparison
The following tables provide a side-by-side comparison of DBDMH and its alternatives in key transformations, with data synthesized from the cited literature.
Table 1: Benzylic Bromination of Toluene
| Reagent (equiv.) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| DBDMH (0.5) | ZrCl₄ (10) | CH₂Cl₂ | 2 | 86 | [6] |
| NBS (1.0) | ZrCl₄ (10) | CH₂Cl₂ | 2 | 39 | [6] |
| DBDMH (0.5) | AIBN (cat.) | CCl₄ | reflux | High | [5][7] |
| NBS (1.0) | AIBN (cat.) | CCl₄ | reflux | High | [7] |
Table 2: Electrophilic Aromatic Bromination of Anisole
| Reagent | Conditions | Product Distribution (o:m:p) | Reference |
| DBDMH | CHCl₃, RT | High p-selectivity | [4] |
| NBS | CH₃CN, RT | High p-selectivity | [4] |
| DBI | H₂SO₄, 20°C | - | [4] |
| TBATB | CH₂Cl₂, RT | High p-selectivity | [18] |
Table 3: α-Bromination of Acetophenone
| Reagent | Conditions | Yield (%) | Reference |
| DBDMH | - | - | - |
| NBS | HBr, AcOH | - | [4] |
| Pyridinium Tribromide | - | High | [19] |
| Cupric Bromide | - | Moderate (~60%) | [19] |
Mechanistic Considerations: Radical vs. Electrophilic Pathways
The choice of brominating agent and reaction conditions dictates the operative mechanistic pathway, which in turn governs the product outcome.
Radical Chain Mechanism for Benzylic Bromination
Benzylic bromination with N-bromoimides like DBDMH and NBS proceeds via a free-radical chain mechanism, often initiated by light or a radical initiator like AIBN.
References
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 10. Eastern Anatolian Journal of Science » Submission » The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]
- 13. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Applications of Tetrabutylammonium Tribromide in Organic Synthesis - LISKON [liskonchem.com]
- 17. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-5,5-dimethylhydantoin
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Bromo-5,5-dimethylhydantoin. As a potent oxidizing agent and halogenated compound, its management requires a thorough understanding of its chemical reactivity and associated hazards to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Core Directive: Hazard-Informed Waste Management
This compound (may also be encountered as the related compound 1-Bromo-3-chloro-5,5-dimethylhydantoin or BCDMH) is not merely a chemical waste product; it is a reactive and hazardous substance that demands meticulous handling until its final disposal.[1][2] The primary hazards stem from its classification as an oxidizing solid , which can intensify fires, and its corrosive nature, causing severe skin burns and eye damage upon contact.[3][4][5] Furthermore, it is classified as very toxic to aquatic life , making environmental containment a top priority.[1][5][6]
The foundational principle of its disposal is strict segregation . Due to its halogenated nature and reactivity, it must never be mixed with other waste streams, particularly non-halogenated solvents, organic materials, acids, or bases.[7][8][9] Co-mingling not only creates a significant safety hazard through potential exothermic or explosive reactions but also complicates and increases the cost of disposal.[2][10][11]
Essential Personal Protective Equipment (PPE)
Before handling or disposing of this compound in any form (pure solid, residue, or in solution), the following PPE is mandatory. The rationale behind each piece of equipment is critical for ensuring comprehensive protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile). | Protects against direct skin contact, which can cause severe chemical burns.[3][11] |
| Eye/Face Protection | Safety goggles and a face shield. | Protects against splashes and airborne dust, which can cause permanent eye damage.[1][3][5] |
| Respiratory Protection | NIOSH-approved respirator for dusts. | Required when handling the solid form to prevent inhalation of dust, which is irritating to the respiratory tract.[8][12] |
| Protective Clothing | Full-coverage lab coat, long pants, and closed-toe shoes. A rubber apron is also recommended.[11] | Prevents incidental skin contact and contamination of personal clothing.[1] |
Standard Protocol for Disposal of Unused or Waste Product
Disposal of this compound must be treated as a formal laboratory procedure. This protocol applies to expired products, surplus material, or contaminated batches.
Step 1: Waste Classification & Segregation
-
Identify the material for disposal as "Hazardous Waste: Halogenated Organic Solid."
-
Crucially, ensure this waste is kept separate from all other chemical waste streams. [7][13] This includes avoiding mixing with non-halogenated solvents, acids, bases, reducing agents, and combustible materials like paper or wood.[3][14]
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene - HDPE - container), and has a tightly sealing lid.[7][15]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9][10]
-
The label must clearly state "Waste this compound" and list all constituents if it is a mixture. Include the appropriate hazard pictograms (Oxidizer, Corrosive, Health Hazard, Environmental Hazard).[7]
Step 3: Transfer and Storage
-
Carefully transfer the waste chemical into the labeled container, minimizing the generation of dust.[8]
-
Securely close the container. It must remain closed at all times except when waste is being actively added.[7]
-
Store the sealed container in a designated satellite accumulation area. This area must be cool, dry, well-ventilated, and away from heat or ignition sources.[3][11]
-
Ensure the storage location is segregated from incompatible materials.[15][16]
Step 4: Final Disposal
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13][15] Disposal must be conducted through an approved waste disposal plant, typically involving high-temperature incineration.[8][17]
Emergency Protocol for Accidental Spills
Accidental spills require immediate and decisive action to mitigate risks of chemical burns, fire, and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
If the spill is large or if dust is airborne, activate the fire alarm to ensure a full evacuation.[7]
-
Increase ventilation in the area by opening sashes in a chemical fume hood, if safe to do so.[1]
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, don the full set of PPE as detailed in the table above, including respiratory protection.[12]
Step 3: Containment and Cleanup
-
For small spills, carefully cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[1]
-
WARNING: NEVER use combustible absorbents like paper towels, sawdust, or cloth. [1] this compound is a strong oxidizer and can ignite these materials.[5][11]
-
Carefully scoop the absorbed material and spilled solid into a designated, pre-labeled hazardous waste container. Use spark-free tools if available.[1]
-
Once the bulk of the material is collected, decontaminate the area with water, collecting the rinse water for disposal as hazardous waste. Prevent runoff from entering drains.[1][17]
Step 4: Disposal of Spill Debris
-
Seal the container holding the spill debris and contaminated absorbents.
-
Label it clearly as "Spill Debris containing this compound" and manage it according to the standard disposal protocol.[7]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Study of the toxicity of 1-Bromo-3-chloro-5,5-dimethylhydantoin to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. agentsales.com.au [agentsales.com.au]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. benchchem.com [benchchem.com]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
Mastering the Handling of 1-Bromo-5,5-dimethylhydantoin: A Guide to Personal Protective Equipment and Safe Operations
For the modern researcher, scientist, and drug development professional, the safe and effective handling of reactive chemical compounds is paramount. 1-Bromo-5,5-dimethylhydantoin, a potent brominating and oxidizing agent, is a valuable tool in organic synthesis but demands a thorough understanding of its associated hazards to ensure laboratory safety. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, empowering you to work with confidence and security.
Understanding the Risks: Why Specific PPE is Non-Negotiable
This compound is not a benign substance. It is classified as an oxidizer, is harmful if swallowed or inhaled, and can cause severe skin burns and eye damage.[1][2] Furthermore, it may cause an allergic skin reaction and is suspected of causing cancer.[1] Its reactivity with combustible materials, bases, and moisture can generate heat and hazardous gases, potentially leading to fire or explosion.[3] Therefore, a comprehensive PPE strategy is the first and most critical line of defense.
The rationale for our PPE selection is rooted in a multi-faceted risk assessment: protection against corrosive contact, prevention of inhalation of harmful dusts, and mitigation of risks associated with its oxidizing nature.
The Essential PPE Ensemble: A Detailed Breakdown
A risk-based approach dictates a head-to-toe PPE protocol when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations of the "why" behind each choice.
| Body Part | Required PPE | Rationale and Key Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the chemical and airborne particles. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., PVC) | Prevents direct skin contact, which can cause severe burns and sensitization.[4] Glove integrity should be checked before each use. |
| Body | Chemical-resistant apron or lab coat and full-body protective clothing | Shields the body from spills and contamination. For larger quantities or in case of spills, full-body protective clothing is essential.[1] |
| Feet | Closed-toe, chemical-resistant footwear | Protects feet from spills. Rubber boots may be necessary for spill cleanup.[4] |
| Respiratory | NIOSH/MSHA-approved respirator | Required when dusts are generated or if ventilation is inadequate.[5] The type of respirator should be selected based on the potential airborne concentration. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram illustrates the key phases of handling this compound, from preparation to disposal.
Caption: A logical workflow for safely handling this compound.
Detailed Steps:
-
Work Area Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Ensure the work area is free of combustible materials such as paper, wood, and organic solvents.[1] this compound is an oxidizer and can intensify fires.[6]
-
Have an emergency eyewash station and safety shower readily accessible.[7]
-
-
Donning PPE:
-
Put on your lab coat or apron, followed by chemical safety goggles and a face shield.
-
Wash and dry your hands before donning the appropriate chemical-resistant gloves.
-
-
Weighing and Dispensing:
-
Handle the solid material carefully to minimize dust generation.
-
Use spark-proof tools and equipment.[1]
-
Close the container tightly after use.
-
-
Addition to Reaction:
-
When adding to a reaction, do so slowly and in a controlled manner to prevent a rapid, exothermic reaction.
-
Never add water to the product; instead, add the product to water if dilution is necessary.[8]
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing full PPE, including respiratory protection, contain the spill with an inert material like sand or vermiculite.[1] Do NOT use combustible materials like sawdust.[1] Collect the spilled material into a labeled container for disposal. |
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal is a critical final step in the safe handling of this compound and its contaminated materials.
Caption: Proper segregation of waste for disposal.
Disposal Guidelines:
-
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[6]
-
Place waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][9]
By integrating these safety protocols and a deep understanding of the "why" behind them into your daily laboratory practices, you can confidently and safely harness the synthetic utility of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet [chemicalbook.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. redox.com [redox.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
